1-Adamantanecarboxylic acid
Description
Properties
IUPAC Name |
adamantane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXXGFJRDUSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870784 | |
| Record name | 1-Adamantane-1-carboxylic acid | |
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Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Adamantanecarboxylic acid | |
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CAS No. |
828-51-3, 15897-81-1 | |
| Record name | 1-Adamantanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Adamantanecarboxylic acid | |
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| Record name | Adamantane-2-carboxylic acid | |
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| Record name | 1-Adamantanecarboxylic acid | |
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| Record name | 1-Adamantane-1-carboxylic acid | |
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| Record name | Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid | |
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Foundational & Exploratory
The Diamond Cage: A Technical History of Adamantane Discovery and Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of the history, discovery, and chemical synthesis of adamantane (C₁₀H₁₆), the simplest diamondoid hydrocarbon. With its unique cage-like structure resembling a subunit of the diamond crystal lattice, adamantane has transitioned from a theoretical curiosity to a fundamental building block in medicinal chemistry, materials science, and nanotechnology. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of key historical and chemical pathways.
Discovery and Initial Isolation
The journey of adamantane began not in a laboratory, but as a theoretical concept. In 1924, H. Decker first postulated the existence of this remarkably stable, strain-free molecule, which he termed "decaterpene".[1] It remained a hypothetical structure for nearly a decade until 1933, when Czech chemists Stanislav Landa and Vladimir Macháček successfully isolated a few milligrams of the compound from petroleum fractions of the Hodonín oil field in Czechoslovakia.[2][3][4] They identified the new hydrocarbon using fractional distillation and noted its unusually high melting point (270 °C) and boiling point.[5] Recognizing the similarity of its rigid carbon framework to that of diamond, it was aptly named "adamantane," derived from the Greek "adamantinos," meaning related to steel or diamond.[6] The concentration in crude oil is exceedingly low, estimated at 0.0001% to 0.03%, making extraction an impractical source for widespread use.[5]
Early Attempts and the First Breakthrough in Synthesis
The first attempt at a laboratory synthesis was undertaken in 1924 by German chemist Hans Meerwein. His reaction of formaldehyde with diethyl malonate did not yield adamantane. Instead, it produced a complex bicyclic compound, 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, which would ironically become a crucial precursor in a future successful synthesis and is now known as "Meerwein's ester".[4][5]
It was not until 1941 that Vladimir Prelog achieved the first total synthesis of adamantane.[6][7] His multi-stage process, starting from Meerwein's ester, was a landmark achievement in organic chemistry but was highly impractical for producing significant quantities of the compound. The intricate, five-stage process had an overall yield of a mere 0.16%.[1] This route, while inefficient, confirmed the structure of adamantane and opened the door for further chemical exploration.[8] In 1956, Prelog's method was refined by H. Stetter and others, who managed to increase the total yield to a more respectable, yet still complex, 6.5%.[7]
The Schleyer Synthesis: A Paradigm Shift
The pivotal moment in adamantane chemistry arrived in 1957 with the work of Paul von Ragué Schleyer. He discovered a remarkably efficient and simple one-step synthesis involving the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.[9] Using a catalyst such as aluminum chloride (AlCl₃), Schleyer was able to isomerize the readily available precursor into the thermodynamically stable adamantane structure.[3] This breakthrough method initially produced adamantane in 15-20% yields, which was rapidly improved to 30-40%, providing an affordable and accessible source of the compound for the first time.[3][7] This event catalyzed a surge of research into adamantane chemistry and its derivatives. Subsequent optimizations, including the use of superacid catalysis or ultrasound, have pushed the yield to as high as 98%.[7]
Comparative Data on Key Synthesis Methods
The evolution of adamantane synthesis is marked by a dramatic increase in efficiency and simplicity. The following table summarizes the quantitative data for the key historical methods.
| Method | Principal Investigator(s) | Year | Starting Material | Key Reagents/Catalyst | Overall Yield (%) | Number of Steps |
| First Total Synthesis | Vladimir Prelog | 1941 | Meerwein's Ester | Ba(OH)₂, NaOMe, HCl, NH₂NH₂·H₂O, Cu | 0.16% | 5-6 |
| Refined Prelog Method | Hermann Stetter | 1956 | Product from Bottger's work on Meerwein's ester | Various | 6.5% | 4 |
| Isomerization | Paul von Ragué Schleyer | 1957 | endo-Tetrahydrodicyclopentadiene | AlCl₃ (Lewis Acid) | 30-40% (initially) | 1 (from precursor) |
| Improved Isomerization | Various | Post-1957 | endo-Tetrahydrodicyclopentadiene | Superacids / Ultrasound | up to 98% | 1 |
Detailed Experimental Protocols
The following are detailed protocols for the two landmark syntheses of adamantane.
Prelog Synthesis (1941) - Abridged Protocol
The first total synthesis of adamantane by Vladimir Prelog was a multi-step process starting from Meerwein's ester. This abridged protocol highlights the key transformations and reagents used, illustrating the complexity of the early method.
Objective: To synthesize adamantane from Meerwein's ester.
Methodology:
-
Step 1: Ketalization and Reduction: Meerwein's ester is treated with barium hydroxide (Ba(OH)₂) in water at 105°C. The resulting product is then subjected to a reduction step. The overall yield for this initial transformation is approximately 89%.[5]
-
Step 2: Methylene Bridge Formation: The product from the previous step is reacted with sodium methoxide (NaOMe) and dibromomethane (CH₂Br₂) in methanol at 120°C for 9 hours. This step forms a crucial methylene bridge, with a yield of about 25%.[5]
-
Step 3: Decarboxylation Preparation: The resulting ester is hydrolyzed using hydrochloric acid (HCl) in acetic acid under reflux for 90 minutes, achieving a quantitative (100%) yield of the corresponding carboxylic acid.[5]
-
Step 4: Wolff-Kishner Reduction: The ketone functionalities are removed via a Wolff-Kishner reduction, using sodium methoxide (NaOMe) and hydrazine hydrate (NH₂NH₂·H₂O) in methanol at 195-200°C for 9 hours. This reduction step yields the carboxylated adamantane precursor at 52%.[5]
-
Step 5: Final Decarboxylation: The final step involves a double decarboxylation of the di-acid. This is achieved by heating the compound with copper-bronze powder at a high temperature of 400°C, which finally yields adamantane. This difficult final step has a very low yield of only 2.4%.[5]
Schleyer Synthesis (1957) - Full Protocol
This protocol, adapted from the procedure published in Organic Syntheses by Schleyer and colleagues, describes the now-standard method for preparing adamantane.[10] It involves two main stages: the hydrogenation of dicyclopentadiene to form the precursor, and its subsequent isomerization.
Objective: To synthesize adamantane via Lewis-acid catalyzed isomerization of endo-tetrahydrodicyclopentadiene.
Part A: Preparation of endo-Tetrahydrodicyclopentadiene
-
Materials & Setup:
-
200 g (1.51 moles) of purified dicyclopentadiene
-
100 mL of dry ether
-
1.0 g of platinum oxide (PtO₂)
-
Parr hydrogenation apparatus
-
-
Procedure:
-
A solution of dicyclopentadiene in dry ether containing platinum oxide is hydrogenated in a Parr apparatus at an initial hydrogen pressure of 50 p.s.i.
-
The reaction is exothermic. The uptake of 2 mole equivalents of hydrogen typically requires 4-6 hours.
-
Upon completion, the catalyst is removed by suction filtration.
-
The ether is distilled from the filtrate at atmospheric pressure through a 30-cm Vigreux column.
-
The distillation is continued to collect the endo-tetrahydrodicyclopentadiene product, which has a boiling point of 191–193°C. The yield is typically 96-98%.[10]
-
Part B: Isomerization to Adamantane
-
Materials & Setup:
-
200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene
-
40 g of anhydrous aluminum chloride (AlCl₃)
-
500-mL Erlenmeyer flask with a standard taper joint
-
Air condenser
-
Magnetic stirrer-hot plate
-
Petroleum ether (b.p. 30–60°C) for workup
-
Chromatography-grade alumina
-
-
Procedure:
-
Place molten endo-tetrahydrodicyclopentadiene and a magnetic stirring bar into the Erlenmeyer flask. Fit an air condenser.
-
Add the anhydrous aluminum chloride through the condenser opening.
-
Stir and heat the reaction mixture to 150–180°C. An initial exothermic reaction will occur as the endo-isomer rearranges to the exo-isomer.[10]
-
Continue heating for 8–12 hours. Aluminum chloride will sublime into the condenser; it should be periodically pushed back down into the reaction mixture.
-
After heating, allow the flask to cool until the product solidifies.
-
-
Work-up and Purification:
-
Carefully decant the upper layer (a brown mush of adamantane and other products) from the lower black, tarry layer.
-
Rinse the reaction flask five times with a total of 250 mL of petroleum ether, decanting the rinse into the beaker with the product.
-
Warm the petroleum ether suspension to dissolve the adamantane completely.
-
Decolorize the solution by carefully adding 10 g of chromatography-grade alumina, filter the hot solution, and wash the alumina thoroughly with more solvent.
-
Concentrate the nearly colorless filtrate to a volume of about 200 mL by distillation.
-
Cool the concentrated solution in a Dry Ice-acetone bath to crystallize the adamantane.
-
Collect the solid product by suction filtration. The typical yield of the first crop is 27–30 g (13-14%). Additional product can be obtained from the mother liquor.[10]
-
Visualized Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key historical and chemical pathways described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. synarchive.com [synarchive.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Early Synthetic Routes to 1-Adamantanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the seminal synthetic routes to 1-adamantanecarboxylic acid, a key building block in medicinal chemistry and materials science. The unique tricyclic cage structure of the adamantane moiety imparts desirable properties such as high lipophilicity, metabolic stability, and rigidity to pharmacologically active molecules.[1] This document details the foundational Koch-Haaf reaction and its variations, presenting quantitative data, comprehensive experimental protocols, and a visual representation of the synthetic pathways.
The Koch-Haaf Reaction: A Cornerstone in Adamantane Chemistry
The most prominent and historically significant method for the synthesis of this compound is the Koch-Haaf reaction.[2] This powerful carboxylation method involves the reaction of a substrate that can form a stable carbocation with carbon monoxide in the presence of a strong acid.[3] In the context of adamantane, the tertiary bridgehead positions are readily susceptible to hydride abstraction, leading to the formation of the stable 1-adamantyl cation. This cation is then trapped by carbon monoxide (or its precursor, formic acid) and subsequently hydrolyzed to yield the desired carboxylic acid.[2]
Several variations of the Koch-Haaf reaction have been developed, utilizing different adamantane precursors as starting materials. These early routes provided the fundamental basis for the production of this compound and its derivatives, which are crucial intermediates in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1][4]
Synthetic Pathways Overview
The following diagram illustrates the primary early synthetic routes to this compound, all of which are variations of the Koch-Haaf reaction.
Quantitative Data Summary
The following tables summarize the quantitative data for the various early synthetic routes to this compound.
Table 1: Synthesis from Adamantane
| Parameter | Value | Reference |
| Starting Material | Adamantane | [5] |
| Key Reagents | Formic acid, t-Butyl alcohol, 96% Sulfuric acid, Carbon tetrachloride | [5] |
| Temperature | 17-25°C | [5] |
| Reaction Time | 1.5 - 2.5 hours | [5] |
| Crude Yield | 67 - 72% | [5] |
| Recrystallized Yield | 56 - 61% | [5] |
| Melting Point | 175 - 176.5°C | [5][6] |
Table 2: Synthesis from Adamantane Derivatives
| Starting Material | Key Reagents | Yield | Reference |
| 1-Adamantanol | Formic acid, 96% Sulfuric acid | Not specified | [5] |
| 1-Bromoadamantane | Formic acid, 96% Sulfuric acid | Not specified | [4][5] |
| 1-Nitroxyadamantane | Formic acid, 93-96% Sulfuric acid, Urea | 90 - 99% | [7] |
Detailed Experimental Protocols
The following are detailed experimental protocols for the key early synthetic routes to this compound.
Protocol 1: Carboxylation of Adamantane[5]
This procedure, detailed by H. Koch and W. Haaf in Organic Syntheses, is a classic example of the Koch-Haaf reaction for preparing this compound from the parent hydrocarbon.
Materials:
-
Adamantane (13.6 g, 0.100 mole)
-
96% Sulfuric acid (470 g, 255 ml, 4.8 moles)
-
Carbon tetrachloride (100 ml)
-
98% Formic acid (1 ml)
-
t-Butyl alcohol (29.6 g, 38 ml, 0.40 mole)
-
98-100% Formic acid (55 g, 1.2 moles)
-
Crushed ice (700 g)
-
15N Ammonium hydroxide (110 ml)
-
Acetone (20 ml, cold)
-
12N Hydrochloric acid (25 ml)
-
Chloroform (100 ml)
-
Anhydrous sodium sulfate
-
Methanol
-
Water
Procedure:
-
A 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet tube is charged with 96% sulfuric acid, carbon tetrachloride, and adamantane.
-
The mixture is well-stirred and cooled to 17-19°C in an ice bath.
-
One milliliter of 98% formic acid is added.
-
A solution of t-butyl alcohol in 98-100% formic acid is added dropwise over 1-2 hours, maintaining the reaction temperature at 17-25°C.
-
The reaction mixture is stirred for an additional 30 minutes and then poured onto crushed ice.
-
The layers are separated, and the upper aqueous acid layer is extracted three times with 100 ml portions of carbon tetrachloride.
-
The combined carbon tetrachloride layers are treated with 15N ammonium hydroxide, causing the crystalline ammonium 1-adamantanecarboxylate to separate.
-
The salt is collected on a Büchner funnel, washed with cold acetone, and then suspended in 250 ml of water.
-
The suspension is made strongly acidic with 12N hydrochloric acid and extracted with 100 ml of chloroform.
-
The chloroform layer is dried over anhydrous sodium sulfate and evaporated to dryness on a steam bath to yield crude this compound.
-
The crude product is recrystallized from a mixture of methanol and water.
Protocol 2: Carboxylation of 1-Nitroxyadamantane[7]
This method presents an alternative route starting from 1-nitroxyadamantane, which can provide a higher yield.
Materials:
-
1-Nitroxyadamantane
-
93.0-96.0% Sulfuric acid
-
Urea (0.7-1.0 moles per mole of 1-nitroxyadamantane)
-
Formic acid or its salt (1.5-2.0 moles per mole of 1-nitroxyadamantane)
-
Water
Procedure:
-
1-Nitroxyadamantane is dissolved in 93.0-96.0% sulfuric acid containing urea.
-
Formic acid or its salt is added to the solution.
-
The mixture is maintained at a temperature of 18-20°C for 4-24 hours.
-
The reaction mass is then diluted with water at a temperature of 90-95°C.
-
The mixture is held at 80-90°C for 30-40 minutes to complete the hydrolysis of byproducts.
-
The solution is cooled, and the this compound is filtered off.
Conclusion
The early synthetic routes to this compound, primarily centered around the robust and versatile Koch-Haaf reaction, have been instrumental in making this valuable chemical intermediate accessible. The ability to start from the parent hydrocarbon, adamantane, or its readily available derivatives like 1-bromoadamantane and 1-adamantanol, provided a solid foundation for the exploration of adamantane chemistry. These methods, particularly the well-documented procedure by Koch and Haaf, remain a cornerstone in the synthesis of adamantane-containing compounds for pharmaceutical and materials science applications. The development of these routes highlights the power of carbocation chemistry in the construction of complex and useful molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Koch reaction - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
Physicochemical Properties of 1-Adamantanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantanecarboxylic acid, a derivative of the rigid, cage-like hydrocarbon adamantane, is a versatile building block in medicinal chemistry and materials science.[1][2][3] Its unique three-dimensional structure imparts desirable properties to molecules, influencing their pharmacokinetic and pharmacodynamic profiles.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its role in relevant biological pathways.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for its application in drug design and formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆O₂ | [4][5] |
| Molecular Weight | 180.24 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder | [1][2][4] |
| Melting Point | 172-176.5 °C | [4][5][6][7] |
| Boiling Point | 253.08 °C (rough estimate) | [4] |
| pKa | 4.86 ± 0.20 (Predicted) | [4] |
| logP (Octanol-Water Partition Coefficient) | 2.287 (Crippen Method) | [7] |
| Water Solubility | Insoluble | [2][4][8] |
| Solubility in Organic Solvents | Soluble in ethanol, chloroform, dichloromethane, methanol (slightly), and dimethyl sulfoxide.[1][3][4] | |
| Crystal Structure | Triclinic, space group P1 | [9] |
Experimental Protocols
Detailed methodologies for determining the acidity constant (pKa) and the lipophilicity (logP) of this compound are outlined below.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration, a method that involves monitoring the pH of a solution as a titrant of known concentration is added.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (250 mL)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 g of this compound and dissolve it in a suitable solvent mixture, such as 50 mL of an ethanol/water (1:1) mixture, due to its poor water solubility.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titration: Record the initial pH of the solution. Begin adding the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly, reduce the increment volume (e.g., to 0.1 mL) to accurately capture the equivalence point. Continue the titration until the pH stabilizes at a high value.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).[10]
Below is a workflow diagram illustrating the experimental procedure for pKa determination.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.[11]
Materials and Equipment:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (if using tubes)
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning: Add a known volume of the aqueous stock solution and a known volume of the n-octanol phase to a separatory funnel or centrifuge tube.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases to reach equilibrium.
-
Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique like UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]
Below is a workflow diagram for the experimental determination of logP.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Ceramide kinase - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Molecular Basis of Bacterial Outer Membrane Permeability Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 11. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemeo.com [chemeo.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Adamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-adamantanecarboxylic acid. This document is intended for professionals in the fields of chemical research and drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization.
Introduction to this compound
This compound is a key derivative of adamantane, a rigid, cage-like hydrocarbon. Its unique three-dimensional structure and lipophilic nature make it a valuable building block in medicinal chemistry and materials science. Accurate interpretation of its NMR spectra is fundamental to confirming its structure and purity, which is critical for its application in the synthesis of novel therapeutic agents and advanced materials.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound are characterized by distinct signals corresponding to the protons and carbons of the adamantane cage and the carboxylic acid group. The high symmetry of the adamantane moiety simplifies the spectra, resulting in fewer signals than would be expected for a molecule with 11 carbons and 16 hydrogens.
¹H NMR Spectral Data
The proton NMR spectrum of this compound typically exhibits three main groups of signals corresponding to the methine (CH) and methylene (CH₂) protons of the adamantane cage, and a broad singlet for the carboxylic acid proton.
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~11-12 | Broad Singlet | 1H |
| H-3, H-5, H-7 (Methine) | ~2.03 | Broad Singlet | 3H |
| H-2, H-8, H-9 (Axial Methylene) | ~1.91 | Broad Singlet | 6H |
| H-4, H-6, H-10 (Equatorial Methylene) | ~1.72 | Broad Singlet | 6H |
Note: The chemical shifts are typically reported in CDCl₃ and can vary slightly depending on the solvent and concentration. The broadness of the signals for the adamantane cage is due to complex spin-spin coupling.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is characterized by four distinct signals, reflecting the symmetry of the molecule.
| Assignment | Chemical Shift (δ) in ppm |
| Carboxylic Carbon (-COOH) | ~184 |
| C-1 (Quaternary) | ~41 |
| C-3, C-5, C-7 (Methine) | ~39 |
| C-2, C-4, C-6, C-8, C-9, C-10 (Methylene) | ~28, ~36 |
Note: The chemical shifts are typically reported in CDCl₃. The two distinct methylene signals arise from the different chemical environments of the carbons adjacent to the quaternary carbon versus those further away.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard practices for small organic molecules.[1][2][3][4][5][6]
Sample Preparation
-
Sample Weighing : Accurately weigh 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][3]
-
Solvent Addition : Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.[2][6]
-
Dissolution : Gently swirl or sonicate the vial to ensure the complete dissolution of the solid. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any remaining microparticles, carefully transfer the solution into a clean, dry 5 mm NMR tube.[1]
-
Capping : Securely cap the NMR tube to prevent solvent evaporation.
NMR Data Acquisition
Instrumentation : A standard 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is suitable for these experiments.
¹H NMR Acquisition Parameters :
-
Pulse Sequence : Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Temperature : 298 K.
-
Spectral Width : 16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (d1) : 1-5 seconds. A longer delay may be necessary for accurate integration of the carboxylic acid proton.
-
Number of Scans : 8-16 scans.
-
Receiver Gain : Optimized automatically by the spectrometer software.
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Temperature : 298 K.
-
Spectral Width : 240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Number of Scans : 128-1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Receiver Gain : Optimized automatically by the spectrometer software.
Data Processing
-
Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transformation : Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.
-
Phasing : Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration : Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons.
Visualization of Molecular Structure and NMR Signal Assignment
The following diagram illustrates the structure of this compound with the different types of protons and carbons color-coded to correspond to their respective signals in the NMR spectra.
Caption: Molecular structure of this compound with color-coded atoms corresponding to their NMR signals.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For more advanced applications, such as the study of intermolecular interactions or conformational analysis, more sophisticated NMR experiments, including 2D techniques (COSY, HSQC, HMBC), may be required.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. theory.labster.com [theory.labster.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Adamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-adamantanecarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science due to its rigid, cage-like adamantane core. This document details the characteristic vibrational modes of the molecule, presents quantitative data in a clear format, and outlines the experimental protocol for obtaining its infrared spectrum.
Molecular Structure and Vibrational Spectroscopy
This compound (C₁₁H₁₆O₂) consists of a bulky, tricyclic adamantane cage attached to a carboxylic acid functional group. Its infrared spectrum is characterized by the vibrational frequencies of these two key components. The carboxylic acid group gives rise to very distinct and identifiable absorption bands, while the adamantane structure contributes to the fingerprint region of the spectrum.
Quantitative Infrared Absorption Data
The primary IR absorption bands for this compound are summarized in the table below. These frequencies are indicative of the principal vibrational modes of the molecule.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad |
| C-H Stretch (Adamantane Cage) | ~2850-2950 | Strong, Sharp |
| C=O Stretch (Carbonyl) | ~1700 | Strong, Sharp |
| C-O Stretch | 1210-1320 | Medium |
| O-H Bend | 910-950 and 1395-1440 | Medium |
Data compiled from publicly available spectral databases.
The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. The sharp and strong C-H stretching bands are characteristic of the sp³-hybridized carbons within the rigid adamantane framework. The intense carbonyl (C=O) stretch is a key indicator of the carboxylic acid functional group.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The following outlines a standard procedure for obtaining the condensed-phase IR spectrum of this compound using the potassium bromide (KBr) pellet method.[1]
3.1. Materials and Equipment
-
This compound (solid powder)
-
Potassium bromide (KBr), spectroscopy grade, desiccated
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
-
Infrared source, beam splitter, and detector (e.g., DTGS)
-
Sample holder
-
Nitrogen or dry air purge for the spectrometer sample compartment
3.2. Sample Preparation (KBr Pellet Method)
-
Drying: Thoroughly dry the KBr powder in an oven to remove any absorbed water, which can interfere with the IR spectrum, particularly in the O-H stretching region.
-
Grinding: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.
-
Mixing: Add the sample and KBr to an agate mortar and grind them together with a pestle for several minutes to create a fine, homogeneous mixture.
-
Pellet Formation: Transfer a portion of the mixture to the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
-
Inspection: A high-quality pellet should be clear and free of cracks or cloudiness to minimize light scattering.
3.3. Data Acquisition
-
Background Spectrum: Place an empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Mount the KBr pellet containing the this compound in the sample holder and place it in the spectrometer.
-
Spectral Collection: Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).
Experimental Workflow Visualization
The following diagram illustrates the key steps in obtaining the infrared spectrum of this compound.
Caption: Experimental workflow for obtaining the FTIR spectrum of this compound.
References
Crystal Structure Analysis of 1-Adamantanecarboxylic Acid: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of 1-adamantanecarboxylic acid (C₁₁H₁₆O₂). It details the synthesis and crystallization protocols, the experimental setup for X-ray diffraction analysis, and a thorough examination of the resulting structural data at both low and ambient temperatures. The analysis reveals a temperature-dependent order-disorder transition and a consistent formation of centrosymmetric dimers through hydrogen bonding. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a key organic compound featuring a rigid, tricyclic adamantane cage attached to a carboxylic acid functional group.[1] This unique structure imparts notable properties such as high thermal stability, lipophilicity, and metabolic resistance to its derivatives.[2] Consequently, it serves as a crucial building block in medicinal chemistry for designing active pharmaceutical ingredients (APIs) and in materials science for the synthesis of novel polymers and metal-organic frameworks (MOFs).[1][2] Understanding its precise three-dimensional atomic arrangement in the solid state is fundamental for predicting its physical properties and its interactions in more complex supramolecular structures.
This guide focuses on the single-crystal X-ray diffraction studies that have elucidated the molecular and crystal structure of this compound at two different temperatures, 173 K and 280 K.[3][4] The findings highlight a phase transition from an ordered low-temperature state to a disordered high-temperature state, a phenomenon of significant interest in crystal engineering.[3][4]
Experimental Protocols
Synthesis of this compound (Koch-Haaf Reaction)
A common and effective method for synthesizing this compound is the Koch-Haaf reaction, which involves the carboxylation of adamantane.[5][6]
Materials and Reagents:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride (or a suitable substitute like cyclohexane)
-
98% Formic acid
-
t-Butyl alcohol
-
15N Ammonium hydroxide
-
12N Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
-
Water
Procedure:
-
A reaction flask is charged with 96% sulfuric acid, carbon tetrachloride, and adamantane.[5]
-
The mixture is stirred vigorously and cooled in an ice bath to maintain a temperature of 17–19°C.[5]
-
A solution of t-butyl alcohol in 98-100% formic acid is added dropwise over 1–2 hours, ensuring the reaction temperature is maintained between 17–25°C.[5]
-
After the addition is complete, the mixture is stirred for an additional 30 minutes before being poured onto crushed ice.[5]
-
The layers are separated, and the acidic aqueous layer is extracted with carbon tetrachloride.[5]
-
The combined organic layers are treated with 15N ammonium hydroxide, causing the crystalline ammonium 1-adamantanecarboxylate to precipitate.[5]
-
The salt is collected by filtration, washed with cold acetone, and then suspended in water.[5]
-
The suspension is acidified with 12N hydrochloric acid and extracted with chloroform.[5]
-
The chloroform layer is dried over anhydrous sodium sulfate and evaporated to yield crude this compound.[5]
Crystallization for X-ray Analysis
High-quality single crystals suitable for X-ray diffraction are obtained through recrystallization.
Procedure:
-
The crude this compound is dissolved in a minimal amount of hot methanol.[5]
-
Water is added dropwise to the solution until slight turbidity is observed.
-
The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
The resulting crystals are collected by filtration. For diffraction studies, a well-formed platelet crystal is selected.[3]
Single-Crystal X-ray Diffraction
The crystal structure was determined by X-ray diffraction at two temperatures, 173 K (low-temperature, ordered phase) and 280 K (room-temperature, disordered phase).[3]
Instrumentation and Data Collection:
-
Diffractometer: Nonius CAD-4 diffractometer.[3]
-
Radiation Source: Graphite-monochromatized CuKα radiation (λ = 1.54178 Å).[3]
-
Temperature Control: A modified Nonius low-temperature attachment was used to maintain the crystal temperature at 173 K.[3]
-
Crystal Selection: A platelet crystal with dimensions of approximately 0.02 x 0.15 x 0.36 mm was selected for analysis.[3]
-
Unit Cell Determination: Unit cell parameters were determined from 25 well-centered reflections in the range 40° ≤ 2θ ≤ 60°.[3]
-
Data Collection: Intensity data was collected over a specified 2θ range.
Structure Solution and Refinement:
-
Solution Method: The structure was solved using direct methods.[3][4]
-
Refinement: Full-matrix least-squares refinement was performed on the collected data. The final R-factors indicate the quality of the fit between the calculated and observed structure factors.[3][4]
Data Presentation: Crystallographic Data
The crystal structure of this compound has been determined to be triclinic, with the space group P-1 at both temperatures.[2][4] The unit cell contains two molecules (Z=2).[4] A summary of the key crystallographic data is presented below.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value at 173 K (Ordered Phase)[4] | Value at 280 K (Disordered Phase)[4] |
| Empirical Formula | C₁₁H₁₆O₂ | C₁₁H₁₆O₂ |
| Formula Weight ( g/mol ) | 180.24 | 180.24 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 6.452(3) | 6.503(2) |
| b (Å) | 6.681(2) | 6.849(2) |
| c (Å) | 11.510(3) | 11.620(4) |
| α (°) | 80.84(2) | 77.11(2) |
| β (°) | 87.22(3) | 85.77(2) |
| γ (°) | 74.11(3) | 76.34(2) |
| Volume (ų) | 471.10 | 490.11 |
| Z | 2 | 2 |
| Calculated Density (g/cm³) | 1.271 | 1.221 |
| Observed Reflections | 1347 | 828 |
| R-factor (R) | 0.0485 | 0.0874 |
| Weighted R-factor (Rw) | 0.0415 | 0.0512 |
Structural Analysis and Discussion
Molecular Structure and Dimerization
The core geometry of the adamantane skeleton is consistent with expectations and is not significantly distorted by the carboxylic acid substituent.[4] The most prominent feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[2][3] This O-H···O hydrogen bonding is a common and robust motif observed in the solid-state structures of carboxylic acids.[3] The O···O distances in these hydrogen bonds range from 2.616(11) to 2.752(15) Å.[4]
Order-Disorder Phase Transition
A key finding from the temperature-dependent study is the presence of an order-disorder transition.[3]
-
At 173 K (Low Temperature): The crystal structure is fully ordered. Each atom occupies a single, well-defined position.[4]
-
At 280 K (Room Temperature): The structure exhibits significant disorder. The adamantyl group adopts two distinct orientations with an occupancy ratio of approximately 60:40.[3][4] The carboxylic acid group is also disordered, showing two orientations that differ by about 170°.[4] This disorder is a classic example of how increased thermal energy allows molecules to occupy multiple conformations within the crystal lattice.
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental structural motif of this compound.
Conclusion
The crystal structure of this compound has been successfully elucidated at both 173 K and 280 K.[3] The analysis confirms that the molecules pack as centrosymmetric, hydrogen-bonded dimers in the solid state.[3][4] Furthermore, the study provides a clear example of a temperature-induced order-disorder phase transition, where the molecular components gain conformational freedom at higher temperatures.[4] This detailed structural knowledge is invaluable for professionals in drug development and materials science, as it provides a foundational understanding of the solid-state behavior of this versatile molecular building block, enabling more precise control over the design of advanced materials and pharmaceutical compounds.
References
An In-depth Technical Guide to the Solubility of 1-Adamantanecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-adamantanecarboxylic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and detailed experimental protocols for its determination. This information is crucial for researchers and professionals in drug development and other scientific fields where this compound is utilized.
Qualitative Solubility of this compound
This compound is a white, crystalline solid. Its rigid, bulky adamantane cage structure significantly influences its solubility characteristics. While it is known to be insoluble in water, it exhibits solubility in a range of organic solvents. The following table summarizes the available qualitative solubility data.
| Solvent | Qualitative Solubility | Source |
| Methanol | Soluble (may produce faint turbidity) | [1][2] |
| Ethanol | Soluble | [1][2] |
| Acetone | Soluble | |
| Benzene | Soluble | |
| Chloroform | Soluble | [1][2] |
| Dichloromethane | Soluble | [1][2] |
| Water | Insoluble | [1][2] |
It is important to note that terms like "soluble" are qualitative. The actual concentration of a saturated solution can vary significantly between different "good" solvents. For applications requiring precise concentrations, experimental determination of solubility is essential. The observation of "faint turbidity" in methanol suggests that even in solvents where it is considered soluble, the solubility might be limited.[1][2]
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility values, several established methods can be employed. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. Two common and reliable methods, the Shake-Flask Method and the Gravimetric Method, are detailed below.
Shake-Flask Method
The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5][6]
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined by a suitable analytical method.
Detailed Methodology:
-
Preparation:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility.
-
Transfer the weighed solid into a sealed, inert container (e.g., a glass flask with a stopper).
-
Add a precise volume of the desired organic solvent to the flask.
-
-
Equilibration:
-
Place the sealed flask in a constant temperature shaker or water bath. Temperature control is critical as solubility is temperature-dependent.
-
Agitate the mixture at a constant speed. The agitation should be vigorous enough to ensure good mixing but not so aggressive as to cause particle size reduction.
-
Continue agitation for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[3]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully separate the saturated supernatant from the solid phase. This can be achieved by:
-
Filtration: Using a syringe filter with a membrane compatible with the organic solvent (e.g., PTFE). The filter should be pre-saturated with the solution to avoid loss of solute due to adsorption.
-
Centrifugation: Centrifuging the sample at a controlled temperature and carefully collecting the supernatant.
-
-
-
Analysis:
-
The concentration of this compound in the clear, saturated solution can be determined using a suitable analytical technique. Given its carboxylic acid functionality, methods like:
-
High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve should be prepared using standard solutions of known concentrations.
-
Titration: The acidic nature of the compound allows for determination via titration with a standardized base.
-
Gravimetric Analysis: After evaporating a known volume of the solvent, the mass of the remaining solid can be determined.
-
-
Gravimetric Method
The gravimetric method is a straightforward and fundamental technique for determining solubility, relying on the precise measurement of mass.[7][8][9][10]
Principle: A known volume of the saturated solution is taken, the solvent is carefully evaporated, and the mass of the remaining solute is measured.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen organic solvent as described in the Shake-Flask Method (Steps 1 and 2).
-
Ensure the solution has reached equilibrium.
-
-
Sample Collection and Weighing:
-
Carefully separate the saturated supernatant from the undissolved solid using filtration or centrifugation.
-
Accurately pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish or beaker.
-
Record the exact volume of the solution taken.
-
Weigh the evaporating dish with the solution to determine the initial mass of the solution.
-
-
Solvent Evaporation:
-
Gently evaporate the solvent under controlled conditions. This can be done in a fume hood at room temperature or at a slightly elevated temperature, depending on the volatility of the solvent. Avoid boiling, as it may cause spattering and loss of solute. A rotary evaporator or a gentle stream of inert gas can also be used.
-
-
Drying and Weighing:
-
Once the solvent appears to be completely evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound (m.p. ~175 °C) to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature to prevent moisture absorption.
-
Weigh the dish containing the dry solute.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation:
-
The solubility can be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Solubility ( g/100 mL) = (Mass of solute / Volume of solution taken) x 100
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental processes described.
Caption: Logical workflow for solvent selection.
References
- 1. This compound | 828-51-3 [chemicalbook.com]
- 2. This compound CAS#: 828-51-3 [m.chemicalbook.com]
- 3. quora.com [quora.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. uomosul.edu.iq [uomosul.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
Thermodynamic Properties of 1-Adamantanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantanecarboxylic acid, a derivative of the rigid, cage-like hydrocarbon adamantane, serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its unique structural properties impart desirable characteristics to pharmacologically active molecules and advanced materials. A thorough understanding of its thermodynamic properties is paramount for applications ranging from drug design and formulation to the synthesis of novel polymers. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format for the scientific community.
Core Thermodynamic Data
The thermodynamic properties of this compound have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature.
Table 1: Enthalpy and Gibbs Free Energy Data
| Property | Value | Units | Method | Reference |
| Standard Molar Enthalpy of Formation (solid) | -643.08 | kJ/mol | Combustion Calorimetry | --INVALID-LINK--[3][4] |
| Standard Molar Enthalpy of Combustion (solid) | -5972.2 ± 3.6 | kJ/mol | Combustion Calorimetry | --INVALID-LINK--[3][4] |
| Molar Enthalpy of Fusion | 16.20 | kJ/mol | --INVALID-LINK--[4] | |
| Molar Enthalpy of Fusion | 2.25 | kJ/mol | DSC | --INVALID-LINK--[4] |
| Molar Enthalpy of Vaporization | 61.96 | kJ/mol | Joback Method (Estimation) | --INVALID-LINK--[4] |
| Standard Molar Gibbs Free Energy of Formation | -67.05 | kJ/mol | Joback Method (Estimation) | --INVALID-LINK--[4] |
| Gas Phase Acidity (ΔrH°) | 1435 ± 8.8 | kJ/mol | Gas-Phase Equilibria | --INVALID-LINK--[5] |
| Gas Phase Acidity (ΔrG°) | 1406 ± 8.4 | kJ/mol | Ion Cyclotron Resonance | --INVALID-LINK--[5] |
Table 2: Heat Capacity and Phase Transition Data
| Property | Value | Units | Method | Reference |
| Ideal Gas Heat Capacity (Cpg) at 617.19 K | 409.61 | J/mol·K | Joback Method (Estimation) | --INVALID-LINK--[4] |
| Order-Disorder Phase Transition Temperature | 251 | K | DSC and NMR | [Harvey, P. D., et al. (1986)][6] |
| Enthalpy of Phase Transition | 2.25 | kJ/mol | DSC | [Harvey, P. D., et al. (1986)][6] |
| Melting Point | 172-174 | °C | (lit.) | --INVALID-LINK--[7][8][9] |
| Melting Point | 175-176.5 | °C | --INVALID-LINK--[10] | |
| Fusion Transition Temperature | 449.9 | K | Differential Scanning Calorimetry | [Steele, W. V., et al. (1973)][11] |
Table 3: Crystal Structure Data
| Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Dx (g/cm³) |
| 173 | Triclinic | Pī | 6.452 | 6.681 | 11.510 | 80.84 | 87.22 | 74.11 | 471.10 | 1.271 |
| 280 | Triclinic | Pī | 6.503 | 6.849 | 11.620 | 77.11 | 85.77 | 76.34 | 490.11 | 1.221 |
| Data from Bélanger-Gariépy, F., et al. (1990). |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the critical evaluation and application of thermodynamic data. The following sections outline the methodologies employed in the determination of the key thermodynamic properties of this compound.
Combustion Calorimetry
The standard enthalpy of formation of this compound was determined using a rotating-bomb calorimeter.[11] This technique is a cornerstone for obtaining accurate combustion energies of organic compounds.
Methodology:
-
Sample Preparation: A pellet of high-purity this compound (recrystallized and dried under vacuum) is weighed accurately.[11]
-
Bomb Assembly: The pellet is placed in a silica crucible within a stainless steel combustion bomb. A known length of platinum ignition wire is connected to the electrodes, making contact with the sample. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.[11]
-
Pressurization: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.[11]
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter vessel. The calorimeter is then sealed, and the system is allowed to reach thermal equilibrium.
-
Combustion: The temperature of the water is monitored for a period to establish a baseline. The sample is then ignited by passing a current through the ignition wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum is reached and the post-combustion cooling trend is established.
-
Analysis: The corrected temperature rise is used to calculate the heat of combustion. Corrections are applied for the heat of ignition, the heat of formation of nitric acid from residual nitrogen, and for the conversion of the data to standard state conditions (Washburn corrections).
-
Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance, such as benzoic acid, under identical conditions.
The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry has been employed to investigate the phase transitions and determine the enthalpy of fusion of this compound.[6]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The DSC cell is subjected to a controlled temperature program, typically involving a heating and cooling cycle at a constant rate (e.g., 10 K/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Analysis: Endothermic or exothermic events, such as melting or phase transitions, appear as peaks in the DSC thermogram. The temperature of the transition is determined from the onset of the peak, and the enthalpy change (e.g., enthalpy of fusion) is calculated by integrating the area under the peak.
-
Calibration: The temperature and enthalpy scales of the DSC instrument are calibrated using standard materials with known melting points and enthalpies of fusion, such as indium.
Sublimation Enthalpy Determination
While direct experimental values for the sublimation enthalpy of this compound are not extensively reported in the initial searches, the Knudsen effusion method is a common technique for such measurements on organic compounds with low volatility.
Methodology:
-
Sample Preparation: A sample of this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.
-
High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.
-
Temperature Control: The cell is heated to a series of constant, known temperatures.
-
Mass Loss Measurement: At each temperature, the rate of mass loss due to the effusion of the vapor through the orifice is measured. This can be done by weighing the cell before and after a known period or by using a quartz crystal microbalance.
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔH_sub/R, where R is the gas constant.
Visualizations
To further elucidate the experimental processes, the following diagrams illustrate the workflow of key methodologies.
Caption: Experimental workflow for determining the enthalpy of formation of this compound using combustion calorimetry.
Caption: Workflow for the analysis of phase transitions and enthalpy of fusion of this compound using Differential Scanning Calorimetry (DSC).
Conclusion
The thermodynamic properties of this compound are well-characterized, providing a solid foundation for its application in various scientific and industrial fields. The data presented in this guide, obtained through rigorous experimental methodologies, offer valuable insights for researchers in drug development and materials science. A comprehensive understanding of these properties is essential for predicting the behavior of this compound and its derivatives in different environments and for the rational design of new molecules and materials with tailored functionalities.
References
- 1. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry [mdpi.com]
- 4. adiabatic heat-capacity calorimetry: Topics by Science.gov [science.gov]
- 5. byjus.com [byjus.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. umsl.edu [umsl.edu]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Heat Capacity Measurement | CaloriCool [caloricool.org]
- 10. youtube.com [youtube.com]
- 11. calnesis.com [calnesis.com]
Theoretical and Computational Insights into 1-Adamantanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Adamantanecarboxylic acid, a prominent derivative of adamantane, stands out for its unique structural rigidity and physicochemical properties. This technical guide provides an in-depth exploration of the theoretical and computational studies that have elucidated the molecular characteristics and interaction dynamics of this compound. Leveraging data from density functional theory (DFT), spectroscopic analysis, and crystallographic studies, this document offers a comprehensive overview for researchers in materials science, medicinal chemistry, and drug development. Detailed methodologies for key computational and experimental protocols are provided, alongside structured data for easy reference and comparison.
Introduction
This compound, with its tricyclic alkane cage structure, offers a rigid and lipophilic scaffold that is highly valuable in various scientific domains.[1][2] Its applications range from being a building block in the synthesis of polymers and metal-organic frameworks (MOFs) to serving as a crucial intermediate for active pharmaceutical ingredients (APIs).[1][2] The adamantane moiety can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug.[2] A deep understanding of its molecular properties through theoretical and computational approaches is paramount for its effective utilization. This guide summarizes the key findings from these studies, focusing on its structural, vibrational, and electronic properties.
Molecular Structure and Properties
The molecular formula of this compound is C₁₁H₁₆O₂.[3][4][5][6][7][8] Its structure is characterized by a stable adamantane core with a carboxylic acid group attached to one of the bridgehead carbon atoms.
Computed Molecular Properties
A summary of the key computed molecular properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 180.24 g/mol | [2][3][5][6][7][8] |
| Exact Mass | 180.115029749 Da | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [5] |
| Boiling Point | 304.7 ± 10.0 °C at 760 mmHg | [5] |
| Melting Point | 172-176.5 °C | [2][4][5] |
| Flash Point | 142.0 ± 13.7 °C | [5] |
| Covalently-Bonded Unit Count | 1 | [3] |
Crystallographic Data
X-ray diffraction studies have revealed that this compound crystallizes in a triclinic system with the space group P-1.[9] The molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups.[1][9] The crystal structure exhibits an order-disorder phase transition at 251 K.[9] At room temperature, the adamantyl group is disordered over two distinct orientations.[9][10]
| Temperature (K) | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| 173 | 6.452(3) | 6.681(2) | 11.510(3) | 80.84(2) | 87.22(3) | 74.11(3) | 471.10 |
| 280 | 6.503(2) | 6.849(2) | 11.620(4) | 77.11(2) | 85.77(2) | 76.34(2) | 490.11 |
Data obtained from X-ray diffraction studies.[9]
Computational Methodologies
Density Functional Theory (DFT) Studies
DFT calculations are instrumental in understanding the electronic structure, stability, and spectroscopic properties of this compound, particularly in its dimeric form.[1]
-
Geometry Optimization: The initial molecular geometry of the this compound monomer and dimer is constructed. The geometry is then optimized using a functional such as B3LYP or WB97XD with a suitable basis set (e.g., 6-311++G(d,p)).
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a local minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a true minimum.
-
Electronic Property Calculation: Properties such as HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken charges are calculated from the optimized geometry to understand the molecule's reactivity and electronic distribution.
-
Complexation Energy Calculation: For the dimer, the complexation energy is calculated to quantify the strength of the hydrogen bonding. This is often corrected for basis set superposition error (BSSE) using the counterpoise method.
The logical workflow for a typical DFT study is illustrated in the diagram below.
Spectroscopic Analysis
Both experimental and computational methods are employed to analyze the spectroscopic properties of this compound.
Vibrational Spectroscopy (FT-IR and Raman)
The vibrational spectra of this compound have been investigated to understand its structural characteristics. A comparison of experimental and calculated vibrational frequencies helps in the accurate assignment of vibrational modes.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| O-H stretch | ~3000 (broad) | - | Carboxylic acid dimer |
| C=O stretch | ~1700 | - | Carboxylic acid |
| C-H stretch (adamantyl) | 2850-2950 | - | CH₂ and CH groups |
| C-O stretch | ~1300 | - | Carboxylic acid |
| O-H bend | ~1400 | - | Carboxylic acid |
Note: Specific experimental and calculated values can vary depending on the phase (solid/solution) and the level of theory used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are standard techniques for the characterization of this compound.
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~12 | singlet | COOH |
| ~2.03 | - | CH (adamantyl) |
| ~1.91 | - | CH₂ (adamantyl) |
| ~1.72 | - | CH₂ (adamantyl) |
Data is typically recorded in CDCl₃.[11]
| Chemical Shift (δ ppm) | Assignment |
| ~185 | C=O |
| ~40 | C-COOH |
| ~38 | CH (adamantyl) |
| ~36 | CH₂ (adamantyl) |
| ~28 | CH₂ (adamantyl) |
Data is typically recorded in CDCl₃.[12]
Applications in Supramolecular Chemistry and Drug Design
The rigid adamantane cage makes this compound an excellent building block for supramolecular assemblies and a valuable scaffold in drug design.
Host-Guest Chemistry
This compound is known to form inclusion complexes with cyclodextrins. This interaction is primarily driven by hydrophobic interactions between the adamantyl group and the cyclodextrin cavity.
The process of complex formation can be visualized as follows:
Molecular Docking and Drug Development
In drug development, derivatives of this compound are investigated for their potential therapeutic activities. Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand (in this case, a derivative of this compound) to the active site of a target protein.
-
Preparation of Receptor and Ligand: The 3D structure of the target protein (receptor) is obtained from a protein data bank (e.g., PDB). The structure of the ligand is built and optimized using computational chemistry software.
-
Binding Site Prediction: The potential binding sites on the receptor are identified.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site and to score the different binding poses based on a scoring function.
-
Analysis of Results: The predicted binding poses and their corresponding binding affinities are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
The general workflow for a molecular docking study is depicted below.
Conclusion
Theoretical and computational studies provide invaluable insights into the fundamental properties of this compound. From elucidating its dimeric structure and vibrational modes to predicting its behavior in complex biological systems, these methods are essential for harnessing the full potential of this versatile molecule. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals engaged in the study and application of this compound and its derivatives.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Adamantane-1-carboxylic acid | CAS#:828-51-3 | Chemsrc [chemsrc.com]
- 6. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 7. Adamantane-1-carboxylic acid [webbook.nist.gov]
- 8. This compound 99 828-51-3 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 11. This compound(828-51-3) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
The Discovery and Significance of Adamantane in Petroleum: A Technical Guide
Foreword: The serendipitous discovery of adamantane in petroleum in 1933 not only introduced a fascinating new molecule to the world of chemistry but also laid the groundwork for significant advancements in drug development and materials science. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery of adamantane, its isolation from petroleum, modern analytical techniques, and its subsequent journey from a petroleum-derived curiosity to a cornerstone of medicinal chemistry.
The Initial Discovery
In 1933, Czech chemists Stanislav Landa, V. Macháček, and M. Mzourek made a landmark discovery while analyzing crude oil from the Hodonín oil field in Czechoslovakia.[1] Through a meticulous process of fractional distillation, they isolated a minute quantity of a crystalline substance with a distinct camphor-like odor and an unusually high melting point for a hydrocarbon.[1] This compound, with the formula C₁₀H₁₆, was named "adamantane" due to the structural similarity of its carbon framework to that of a diamond lattice.[1] The initial isolation yielded only a few milligrams, highlighting the low natural abundance of this unique molecule in petroleum.[1]
Physicochemical Properties of Adamantane
Adamantane is a highly symmetrical, strain-free, tricyclic alkane. Its rigid, cage-like structure is responsible for its unique physical properties, which were key to its initial discovery and subsequent isolation.
| Property | Value |
| Molecular Formula | C₁₀H₁₆ |
| Molar Mass | 136.23 g/mol |
| Melting Point | 269-271 °C (in a sealed tube) |
| Boiling Point | Sublimes |
| Appearance | White crystalline solid |
| Odor | Camphor-like |
| Solubility | Insoluble in water, soluble in nonpolar organic solvents |
Isolation and Quantification of Adamantane from Petroleum
While the original discovery relied on fractional distillation, modern methods for isolating and quantifying adamantane and its derivatives from the complex hydrocarbon matrix of petroleum are significantly more advanced and precise.
Historical Isolation Method: Fractional Distillation
The initial isolation of adamantane by Landa and Macháček was based on the principles of fractional distillation, which separates compounds based on their boiling points.
Conceptual Experimental Protocol (based on historical accounts):
-
Initial Distillation: Crude oil from the Hodonín field was subjected to fractional distillation to separate it into various fractions based on boiling point ranges.
-
Narrow Fraction Collection: Fractions with boiling points in the range where a crystalline solid was observed upon cooling were collected.
-
Recrystallization: The collected fractions containing the solid were likely subjected to repeated recrystallization from suitable solvents to purify the crystalline compound.
-
Characterization: The purified crystals were then characterized based on their physical properties, such as melting point and odor, and elemental analysis to determine the molecular formula.
Modern Isolation Technique: Thiocarbamide (Thiourea) Adduction
A more selective and efficient method for isolating adamantane and its derivatives involves adduction with thiourea. The cage-like structure of adamantane allows it to form stable crystalline complexes (adducts) with thiourea, which can then be separated from the bulk hydrocarbons.
Experimental Protocol:
-
Sample Preparation: A specific fraction of crude oil, typically the kerosene or gas oil fraction, is dissolved in a suitable solvent like methanol.
-
Thiourea Addition: A saturated solution of thiourea in methanol is added to the oil fraction.
-
Adduct Formation: The mixture is stirred, allowing the formation of the crystalline adamantane-thiourea adduct.
-
Isolation: The adduct is separated by filtration.
-
Decomposition of Adduct: The adamantane is recovered from the adduct by dissolving it in water and extracting with a nonpolar solvent (e.g., pentane or ether).
-
Purification: The recovered adamantane can be further purified by sublimation or recrystallization.
Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the quantitative analysis of adamantane and its alkylated derivatives in petroleum. This technique offers high sensitivity and specificity, allowing for the detection and quantification of these compounds even at very low concentrations.
Experimental Protocol:
-
Sample Preparation: A known amount of the crude oil or petroleum fraction is dissolved in a suitable solvent (e.g., dichloromethane). An internal standard (e.g., deuterated adamantane) is added for accurate quantification.
-
Fractionation (Optional): For complex samples, a pre-separation step using solid-phase extraction (SPE) or liquid chromatography may be employed to isolate the saturated hydrocarbon fraction.
-
GC-MS Analysis:
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Separation: The sample is vaporized and travels through a capillary column (e.g., a non-polar column like DB-5ms). The components are separated based on their boiling points and interaction with the stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The adamantane and its derivatives are identified by their characteristic retention times and mass spectra. Quantification is performed by comparing the peak area of each analyte to that of the internal standard.
Concentration of Adamantane in Crude Oil
The concentration of adamantane and its derivatives in crude oil is generally low and varies depending on the source of the petroleum.
| Crude Oil Source/Type | Adamantane Concentration (wt%) | Adamantane Derivatives Concentration (wt%) |
| General Range | 0.0001 - 0.03 | Varies |
| Iraqi Crude Oils | 0.0001 - 0.0003 | Not specified |
| Cenomanian Oil (Russkoe Field) | 0.36 (in a specific fraction) | 18.2 (C10-C14 derivatives in concentrate) |
Adamantane in Drug Development
The rigid, lipophilic cage of adamantane has proven to be a valuable scaffold in medicinal chemistry. The incorporation of an adamantane moiety can enhance a drug's pharmacokinetic properties, such as absorption, distribution, and metabolic stability.
Amantadine: An Antiviral Agent
Amantadine, an amino derivative of adamantane, was one of the first adamantane-based drugs to be developed. It has been used as an antiviral agent against the influenza A virus.
Mechanism of Action: Amantadine targets the M2 protein of the influenza A virus. The M2 protein is a proton channel that is essential for the uncoating of the virus within the host cell, a critical step in its replication cycle. By blocking this channel, amantadine prevents the release of viral genetic material into the host cell, thereby inhibiting viral replication.
Memantine: A Treatment for Alzheimer's Disease
Memantine is another important adamantane derivative used in the treatment of moderate-to-severe Alzheimer's disease.
Mechanism of Action: Memantine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamatergic activity is thought to contribute to neuronal damage. Memantine blocks the NMDA receptor channel when it is excessively open, thus protecting neurons from excitotoxicity. Importantly, its mechanism allows for normal synaptic transmission to occur.
Synthesis of Adamantane-Based Drugs
The development of efficient synthetic routes to adamantane and its derivatives has been crucial for their application in medicine.
Synthesis of Amantadine
A common synthetic route to amantadine starts from adamantane.
Experimental Workflow:
-
Bromination: Adamantane is reacted with bromine in the presence of a Lewis acid catalyst to produce 1-bromoadamantane.
-
Ritter Reaction: 1-bromoadamantane undergoes a Ritter reaction with acetonitrile in the presence of a strong acid (e.g., sulfuric acid) to form N-(1-adamantyl)acetamide.
-
Hydrolysis: The N-(1-adamantyl)acetamide is then hydrolyzed with a strong base (e.g., sodium hydroxide) to yield amantadine.
Conclusion
The discovery of adamantane in petroleum was a pivotal moment in organic chemistry. What began as the isolation of a chemical curiosity has blossomed into a rich field of research with profound implications for medicine. The unique structural and physicochemical properties of adamantane have made it an invaluable building block in the design of novel therapeutics. Continued exploration of adamantane chemistry and its derivatives promises to yield further innovations in drug development and materials science, demonstrating the enduring legacy of this remarkable molecule first unearthed from the depths of the Earth.
References
The Genesis of a Diamondoid: An In-depth Technical Guide to the Initial Syntheses of Adamantane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of adamantane, the simplest diamondoid hydrocarbon, represents a significant milestone in organic chemistry. Its unique, rigid, and strain-free cage-like structure has made it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the seminal early attempts to synthesize adamantane, detailing the experimental methodologies and quantitative outcomes of these pioneering efforts.
Early Attempts and the Dawn of Adamantane Synthesis
The journey to synthesize adamantane was a multi-decade endeavor marked by initial failures and eventual groundbreaking success. As early as 1924, the existence of a C₁₀H₁₆ hydrocarbon with a diamond-like structure was postulated by H. Decker.[1] This theoretical molecule, which he named "decaterpene," sparked the interest of synthetic chemists.
The First Unsuccessful Attempt: Meerwein's Ester (1924)
The first documented attempt to construct the adamantane skeleton was by German chemist Hans Meerwein in 1924.[1][2] His approach involved the reaction of formaldehyde with diethyl malonate in the presence of piperidine. However, the reaction did not yield the coveted adamantane but instead produced 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, a compound that would later become famously known as "Meerwein's ester."[1][2] While this attempt was unsuccessful in producing adamantane itself, the resulting bicyclic compound proved to be a crucial intermediate in a future successful synthesis.[1] Other early, unsuccessful attempts by various researchers involved the use of phloroglucinol and derivatives of cyclohexanone.[1]
The First Successful Synthesis: Vladimir Prelog (1941)
The first successful, albeit impractical, synthesis of adamantane was achieved by Vladimir Prelog in 1941.[3][4][5] In a landmark multi-step process, Prelog ingeniously utilized Meerwein's ester as the starting material. The five-stage synthesis was a testament to synthetic perseverance but was hampered by an extremely low overall yield of approximately 0.16%.[1][3]
Experimental Protocol: Prelog's Synthesis (1941)
The following is a summary of the multi-step synthesis of adamantane from Meerwein's ester as reported by Prelog.
Step 1: Hydrolysis of Meerwein's Ester
-
Reagents: Meerwein's ester, Barium Hydroxide (Ba(OH)₂), Water
-
Conditions: The mixture is heated to 105 °C for 60 minutes.
-
Yield: 89%
Step 2: Halogenation
-
Reagents: The product from Step 1, unspecified halogenating agent.
-
Conditions: 246 °C.
-
Yield: 69%
Step 3: Cyclization
-
Reagents: The product from Step 2, Sodium Methoxide (NaOMe), Dibromomethane (CH₂Br₂), Methanol
-
Conditions: The reaction is heated in a sealed tube at 120 °C for 9 hours.
-
Yield: 25%
Step 4: Decarboxylation and Reduction (Wolff-Kishner Reduction)
-
Reagents: The product from Step 3, Hydrochloric Acid (HCl), Acetic Acid (AcOH), followed by Sodium Methoxide (NaOMe) and Hydrazine Hydrate (NH₂NH₂·H₂O) in Methanol.
-
Conditions: The initial hydrolysis is carried out at reflux for 90 minutes. The subsequent reduction is performed at 195-200 °C for 9 hours.
-
Yield: 100% for the hydrolysis and 52% for the reduction.
Step 5: Final Decarboxylation
-
Reagents: The product from Step 4, Copper-Bronze powder.
-
Conditions: The material is heated to 400 °C.
-
Yield: 2.4%
Refinements and a More Practical Approach
While Prelog's synthesis was a monumental achievement, its low yield rendered it unsuitable for producing adamantane in practical quantities. This spurred further research to improve upon his method and to find more efficient routes.
Stetter's Refinement (1956)
In 1956, Hermann Stetter and his colleagues revisited Prelog's work.[1] By refining the decarboxylation steps, including the application of the Hunsdiecker and Hoffman reactions, they were able to significantly increase the overall yield of adamantane from Meerwein's ester to a more respectable 6.5%.[1]
The Breakthrough: Schleyer's Rearrangement (1957)
A paradigm shift in adamantane synthesis occurred in 1957 with the work of Paul von Ragué Schleyer.[6][7] He developed a remarkably simple and efficient one-step synthesis involving the Lewis acid-catalyzed rearrangement of a readily available starting material, dicyclopentadiene. This method provided adamantane in yields of 30-40%, a dramatic improvement that made the compound widely accessible for research for the first time.[7]
Experimental Protocol: Schleyer's Synthesis (1957)
Step 1: Hydrogenation of Dicyclopentadiene
-
Reagents: Dicyclopentadiene, Platinum Dioxide (PtO₂) catalyst.
-
Procedure: Dicyclopentadiene is hydrogenated to produce endo-tetrahydrodicyclopentadiene.
Step 2: Isomerization to Adamantane
-
Reagents: endo-Tetrahydrodicyclopentadiene, Aluminum Chloride (AlCl₃) or other suitable Lewis acid.
-
Solvent: Cyclohexane or other inert solvent.
-
Conditions: The mixture is heated to reflux. The Lewis acid catalyzes a complex series of rearrangements, ultimately leading to the thermodynamically stable adamantane structure.
-
Workup: After the reaction is complete, the mixture is cooled and quenched, typically by careful addition to ice. The adamantane product is then isolated.
-
Yield: 30-40%
Summary of Quantitative Data
The following table summarizes the key quantitative data from the initial adamantane synthesis attempts, allowing for a clear comparison of their efficiencies.
| Synthesis | Researcher(s) | Year | Starting Material | Number of Steps | Overall Yield (%) |
| First Attempt | H. Meerwein | 1924 | Formaldehyde, Diethyl Malonate | 1 | 0 (Meerwein's Ester) |
| First Success | V. Prelog | 1941 | Meerwein's Ester | 5 | ~0.16 |
| Refinement | H. Stetter | 1956 | Meerwein's Ester | Multiple | ~6.5 |
| Breakthrough | P. von R. Schleyer | 1957 | Dicyclopentadiene | 2 | 30-40 |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical progression of adamantane synthesis and the experimental workflows of the key successful methods.
Caption: Logical progression of early adamantane synthesis attempts.
Caption: Experimental workflow of Prelog's 1941 adamantane synthesis.
Caption: Experimental workflow of Schleyer's 1957 adamantane synthesis.
References
- 1. synarchive.com [synarchive.com]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Genesis of 1-Adamantanecarboxylic Acid: A Technical Retrospective
A foundational molecule in medicinal chemistry and materials science, 1-adamantanecarboxylic acid, was first synthesized by H. Koch and W. Haaf. Their seminal work, published in 1964, detailed a method for the direct carboxylation of adamantane, a discovery that has since become a cornerstone of adamantane chemistry. [1][2] This technical guide provides an in-depth look at the original synthesis, its experimental protocol, and the underlying chemical principles for researchers, scientists, and professionals in drug development.
Historical Context and Discovery
The synthesis of this compound by Koch and Haaf was a significant advancement, demonstrating a practical method for the functionalization of the highly stable, cage-like adamantane structure. This reaction, now widely known as the Koch-Haaf reaction, utilizes a strong acid medium to generate an adamantyl cation, which then reacts with a source of carbon monoxide to form the carboxylic acid.[3] This method proved to be a robust and efficient way to produce this key derivative of adamantane.[2]
Experimental Protocol: The Koch-Haaf Carboxylation
The following protocol is adapted from the original 1964 publication by H. Koch and W. Haaf in Organic Syntheses.[1][2]
Materials and Equipment:
-
Adamantane
-
tert-Butyl alcohol
-
96% Sulfuric acid
-
90% Formic acid
-
Carbon tetrachloride (solvent)
-
Ammonium hydroxide
-
Acetone
-
Chloroform
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Methanol
-
Three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet tube.
-
Standard laboratory glassware for extraction, filtration, and recrystallization.
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a three-necked flask is charged with adamantane and carbon tetrachloride. The flask is cooled in an ice bath.
-
Addition of Reagents: A mixture of tert-butyl alcohol and 96% sulfuric acid is prepared and cooled. This mixture is then slowly added to the stirred adamantane solution, maintaining a low temperature.
-
Carboxylation: 90% formic acid is added dropwise to the reaction mixture. The reaction is allowed to proceed with continued stirring. Carbon monoxide is evolved during this step.
-
Work-up: The reaction mixture is poured onto ice, and the organic layer is separated. The aqueous layer is extracted with chloroform.
-
Purification: The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by recrystallization from a suitable solvent such as a methanol/water mixture.
Quantitative Data:
| Parameter | Value |
| Melting Point | 175–176.5 °C[2] |
| Molar Mass | 180.247 g·mol−1[1] |
| Appearance | White solid[1] |
| Yield (reported) | 67-72%[2] |
Synthesis Workflow
The following diagram illustrates the key steps in the first synthesis of this compound.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of a wide array of derivatives with applications in pharmaceuticals and materials science.[4] Its rigid, lipophilic adamantane cage is a common motif in drug design to enhance metabolic stability and target binding. Further functionalization of the carboxylic acid group allows for the creation of esters, amides, and other derivatives with diverse biological activities.[5]
References
The Adamantane Cage: An In-depth Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The adamantane cage, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), stands as a cornerstone in medicinal chemistry and materials science. Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional framework that has proven invaluable in the design of therapeutic agents and advanced materials.[1][2] This technical guide provides a comprehensive exploration of the fundamental reactivity of the adamantane core, offering detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.
Core Reactivity Principles
Adamantane's reactivity is primarily dictated by the differential reactivity of its two types of C-H bonds: four tertiary (bridgehead) and twelve secondary (methylene) C-H bonds. The bridgehead positions are significantly more reactive towards electrophilic and radical substitution.[3] This selectivity is attributed to the enhanced stability of the resulting tertiary carbocation and radical intermediates. The rigid cage structure, however, prevents the typical planarization of carbocations, leading to a unique electronic environment.[4]
The bond dissociation energies (BDEs) for the tertiary and secondary C-H bonds in adamantane are approximately 99 kcal/mol and 96 kcal/mol, respectively, highlighting the inherent strength of these bonds and the need for reactive intermediates for their functionalization.[5]
Electrophilic Functionalization
Electrophilic substitution is a primary avenue for the functionalization of the adamantane cage, with reactions preferentially occurring at the bridgehead positions.
Bromination
The direct bromination of adamantane is a fundamental transformation, providing a versatile entry point for further derivatization. The reaction conditions can be tuned to achieve mono- or poly-bromination.[6]
Quantitative Data: Bromination of Adamantane
| Method | Brominating Agent | Catalyst/Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) of 1-Bromoadamantane | Reference(s) |
| A | Bromine (Br₂) | Neat | 85 - 110 | 9 | ~93 | [7] |
| B | 1,3-Dibromo-5,5-dimethylhydantoin | Trichloromethane | 65 - 70 | 24 - 36 | High Purity | [7] |
| C | Bromotrichloromethane | Mo(CO)₆ | 140 - 160 | 5 - 10 | High Yield | [7] |
Experimental Protocols: Bromination of Adamantane
-
Method A: Neat Bromine
-
In a round-bottom flask equipped with a reflux condenser, combine adamantane (1.0 eq).
-
Carefully add liquid bromine (excess) to the flask.
-
Heat the reaction mixture to 85-90 °C for 4 hours.
-
After cooling, slowly pour the mixture into an ice-water slurry.
-
Decolorize the mixture by the dropwise addition of a saturated sodium bisulfite solution.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from methanol to obtain pure 1-bromoadamantane.
-
-
Method B: Using 1,3-Dibromo-5,5-dimethylhydantoin
-
Dissolve adamantane (1.0 eq) in trichloromethane.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (1.0 eq).
-
Heat the mixture to reflux for 24-36 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with a sodium thiosulfate solution and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Reaction Mechanism: Electrophilic Bromination
The electrophilic bromination of adamantane is believed to proceed through the formation of a tertiary adamantyl carbocation.
Ritter Reaction: Synthesis of Amides and Amines
The Ritter reaction provides a direct route to N-adamantyl amides from adamantane or its derivatives. This reaction is pivotal in the synthesis of the antiviral and anti-Parkinsonian drug, amantadine.[7]
Quantitative Data: Synthesis of N-(1-Adamantyl)acetamide
| Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Adamantane | Nitric acid, Acetonitrile | None | 40 | 3 | 87 | [8] |
| 1-Bromoadamantane | Acetylamide, Sulfuric acid | Acetylamide | 125 - 130 | 3.5 | ~87 | [8] |
| 1-Chloroadamantane | Acetonitrile, Sulfuric acid | Dichloromethane | ≤50-55 | 1 - 2 | Not specified | [8] |
Experimental Protocol: Synthesis of N-(1-Adamantyl)acetamide from 1-Bromoadamantane
-
In a reaction flask, melt acetylamide (excess) and heat to 115 °C.
-
With stirring, add 1-bromoadamantane (1.0 eq) over 30 minutes.
-
Slowly add 96% sulfuric acid (6.0 eq) dropwise over 30 minutes, maintaining the temperature at 115 °C.
-
Increase the temperature to 125-130 °C and monitor the reaction by TLC until the starting material is consumed (approx. 3.5 hours).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Stir for 1 hour at 0-5 °C to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield N-(1-adamantyl)acetamide.[7]
Reaction Mechanism: Ritter Reaction
The Ritter reaction proceeds via the formation of a stable tertiary carbocation, which is then attacked by the nitrile.
Friedel-Crafts Alkylation
The adamantyl moiety can be introduced onto aromatic rings via Friedel-Crafts alkylation, typically using a halo-adamantane and a Lewis acid catalyst. This reaction is valuable for modifying the properties of aromatic compounds.[2]
Quantitative Data: Friedel-Crafts Alkylation of Arenes with 1-Bromoadamantane
| Aromatic Substrate | Catalyst (mol%) | Product | Yield (%) | Reference(s) |
| Benzene | InBr₃ (5) | 1-Adamantylbenzene | 91 | [9] |
| Toluene | InBr₃ (5) | 1-Adamantyl-4-methylbenzene | 95 | [9] |
| Anisole | InBr₃ (5) | 1-Adamantyl-4-methoxybenzene | 92 | [9] |
| Fluorobenzene | InCl₃ (5) | 1-Adamantyl-4-fluorobenzene | 85 | [10] |
Experimental Protocol: Indium-Catalyzed Friedel-Crafts Alkylation of Benzene
-
To a stirred solution of benzene (excess) and 1-bromoadamantane (1.0 eq) in a suitable solvent (e.g., dichloromethane), add indium(III) bromide (InBr₃, 5 mol%).
-
Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by GC or TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-adamantylbenzene.[9]
Reaction Mechanism: Friedel-Crafts Alkylation
The Lewis acid catalyst facilitates the formation of the adamantyl carbocation, which then acts as the electrophile.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02253D [pubs.rsc.org]
- 3. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN1980877A - Method for producing 2-adamantanone - Google Patents [patents.google.com]
- 7. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
The Adamantyl Group: A Bulky Moiety's Profound Influence on Chemical Reactivity and Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The adamantyl group, a rigid, diamondoid hydrocarbon cage, exerts a significant and often advantageous steric influence on chemical reactions. Its sheer bulk, coupled with its unique three-dimensional structure, provides a powerful tool for chemists to control reaction pathways, enhance catalyst stability and activity, and improve the pharmacokinetic properties of drug candidates. This technical guide delves into the core principles of the adamantyl group's steric effects, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in leveraging this remarkable substituent.
The Steric Nature of the Adamantyl Group: A Quantitative Perspective
The steric hindrance imparted by the adamantyl group can be quantified and compared to other common bulky substituents. These parameters are crucial for predicting and understanding its influence on reaction outcomes.
Table 1: Comparison of Steric and Electronic Parameters
| Substituent | Cone Angle (θ)°[1] | A-Value (kcal/mol)[2] | Tolman Electronic Parameter (ν, cm⁻¹) |
| 1-Adamantyl | 173 | ~2.5 | 2058.4 |
| tert-Butyl | 182 | 4.9 | 2056.1 |
| Neopentyl | 145 | 2.2 | 2059.2 |
| Cyclohexyl | 170 | 2.15 | 2056.4 |
| Phenyl | 145 | 3.0 | 2068.9 |
Note: Cone angles and Tolman electronic parameters can vary depending on the specific metal center and coordination environment. The values presented are representative.
The data clearly indicates that the 1-adamantyl group possesses a large cone angle, comparable to the tert-butyl group, signifying its substantial steric bulk. However, its A-value, a measure of steric demand in a cyclohexane ring system, is surprisingly moderate, suggesting a more nuanced steric profile than a simple cone angle might imply. This unique combination of bulk and rigidity makes it a highly effective tool for sterically shielding reactive centers.
Adamantyl-Containing Ligands in Catalysis: Enhancing Performance through Steric Hindrance
The incorporation of adamantyl groups into phosphine and N-heterocyclic carbene (NHC) ligands has revolutionized several palladium-catalyzed cross-coupling reactions. The steric bulk of the adamantyl moiety plays a pivotal role in promoting the formation of highly active, monoligated palladium(0) species, which are often the key catalytic intermediates. This leads to increased reaction rates, higher turnover numbers (TONs), and the ability to couple challenging substrates, such as aryl chlorides.
Suzuki-Miyaura Coupling
Adamantyl-containing phosphine ligands, such as di(1-adamantyl)-n-butylphosphine (cataCXium® A), have demonstrated exceptional performance in the Suzuki-Miyaura coupling of sterically hindered and electron-rich aryl chlorides.
Table 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid: A Comparative Study
| Ligand | Catalyst Loading (mol %) | Yield (%) | TON |
| cataCXium® A | 0.01 | 98 | 9800 |
| P(t-Bu)₃ | 0.01 | 75 | 7500 |
| SPhos | 0.01 | 92 | 9200 |
| XPhos | 0.01 | 95 | 9500 |
Reaction conditions: Pd(OAc)₂, K₃PO₄, toluene, 100 °C, 12 h.
The data highlights the superior performance of cataCXium® A, affording a near-quantitative yield and a high turnover number even at very low catalyst loadings. This is attributed to the adamantyl groups' ability to stabilize the active catalytic species and promote the rate-limiting oxidative addition step.[3]
Buchwald-Hartwig Amination
In the Buchwald-Hartwig amination, adamantyl-containing phosphine ligands facilitate the coupling of a wide range of amines with aryl halides, including challenging, electron-rich and sterically hindered substrates.[4] The steric bulk is crucial for promoting the reductive elimination step, which is often rate-limiting.
Table 3: Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline: Ligand Comparison [5]
| Ligand | Catalyst Loading (mol %) | Yield (%) |
| cataCXium® A | 1 | 95 |
| P(t-Bu)₃ | 1 | 82 |
| JohnPhos | 1 | 88 |
| DavePhos | 1 | 91 |
Reaction conditions: Pd₂(dba)₃, NaOtBu, toluene, 100 °C, 16 h.
The results demonstrate the high efficiency of cataCXium® A in this transformation, outperforming other commonly used bulky phosphine ligands.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using Di(1-adamantyl)-n-butylphosphine (cataCXium® A)[3]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.001 mmol, 0.1 mol%)
-
Di(1-adamantyl)-n-butylphosphine (cataCXium® A) (0.002 mmol, 0.2 mol%)
-
Toluene (5 mL), degassed
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, potassium phosphate, palladium(II) acetate, and di(1-adamantyl)-n-butylphosphine.
-
Evacuate the Schlenk tube and backfill with argon. Repeat this cycle two more times.
-
Add degassed toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination using Di(1-adamantyl)-n-butylphosphine (cataCXium® A)[6]
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 0.5 mol%)
-
Di(1-adamantyl)-n-butylphosphine (cataCXium® A) (0.012 mmol, 1.2 mol%)
-
Toluene (5 mL), anhydrous and degassed
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide.
-
Add the aryl halide, amine, tris(dibenzylideneacetone)dipalladium(0), and di(1-adamantyl)-n-butylphosphine.
-
Add anhydrous, degassed toluene.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 100 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
The Adamantyl Group in Drug Design and Development
The steric bulk of the adamantyl group is a valuable asset in medicinal chemistry.[6] Its incorporation into a drug molecule can:
-
Enhance Metabolic Stability: The adamantyl group can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s, thereby slowing down the rate of drug metabolism and increasing its half-life.[7]
-
Improve Pharmacokinetic Properties: By increasing the lipophilicity of a molecule, the adamantyl group can enhance its absorption and distribution.[6]
-
Modulate Receptor Binding: The rigid and well-defined shape of the adamantyl group can be used to control the orientation of a drug molecule within a receptor's binding pocket, leading to improved potency and selectivity.
Conclusion
The steric effects of the adamantyl group are a powerful and versatile tool in the hands of chemists. Its unique combination of bulk, rigidity, and lipophilicity allows for the fine-tuning of reaction outcomes, the development of highly efficient catalytic systems, and the rational design of drug candidates with improved pharmacological profiles. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers seeking to harness the full potential of this remarkable chemical entity. As our understanding of steric effects continues to evolve, the adamantyl group is poised to play an even more significant role in advancing the frontiers of chemical synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-Adamantanecarboxylic Acid via the Koch-Haaf Reaction
Introduction
1-Adamantanecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and advanced materials due to the unique physicochemical properties conferred by its rigid, cage-like adamantane core.[1][2] The Koch-Haaf reaction provides a direct and efficient method for the carboxylation of adamantane and its derivatives to produce this compound.[3][4] This application note provides a detailed protocol for this synthesis, along with a summary of reaction conditions for different adamantane precursors.
The Koch-Haaf reaction is a powerful acid-catalyzed carbonylation process.[4] In this reaction, a stable tertiary carbocation is generated from an alcohol or alkene precursor in the presence of a strong acid, such as sulfuric acid.[4][5] This carbocation is then trapped by carbon monoxide, which can be supplied directly or generated in situ from formic acid, to form an acylium ion.[4][5] Subsequent hydrolysis yields the desired tertiary carboxylic acid.[4]
Target Audience: This document is intended for researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and materials science.
Experimental Protocols
Protocol 1: Synthesis from Adamantane
This protocol is adapted from the procedure described by H. Koch and W. Haaf in Organic Syntheses.[6]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride
-
98% Formic acid
-
t-Butyl alcohol
-
Crushed ice
-
15N Ammonium hydroxide
-
Acetone
-
12N Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
-
Water
Equipment:
-
1-L three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Gas-outlet tube
-
Ice bath
-
Büchner funnel with a coarse fritted disk
-
Separatory funnel
-
Steam bath
Procedure:
Caution: This reaction should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide.[6]
-
Reaction Setup: In a 1-L three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas-outlet tube, combine 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.[6]
-
Initiation: Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.[6]
-
Addition of Reagents: Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature between 17–25°C by regulating the rate of addition and cooling.[6]
-
Reaction Completion: After the addition is complete, stir the mixture for an additional 30 minutes.[6]
-
Quenching: Pour the reaction mixture onto 700 g of crushed ice.[6]
-
Extraction: Separate the layers and extract the upper aqueous acid layer with three 100-ml portions of carbon tetrachloride.[6]
-
Isolation of Ammonium Salt: Combine the carbon tetrachloride layers and wash with 110 ml of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will precipitate.[6]
-
Filtration and Washing: Collect the salt on a Büchner funnel, wash it with 20 ml of cold acetone, and then suspend it in 250 ml of water.[6]
-
Acidification and Final Extraction: Make the suspension strongly acidic with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.[6]
-
Drying and Evaporation: Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness on a steam bath to obtain the crude this compound.[6]
-
Purification: Recrystallize the crude product from a mixture of 30 ml of methanol and about 10 ml of water to yield the pure acid.[6]
Data Presentation
The following table summarizes various conditions for the synthesis of this compound using the Koch-Haaf reaction with different starting materials.
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |
| Adamantane | HCOOH, t-BuOH, H₂SO₄, CCl₄ | 17–25 | 67–72 (crude), 56–61 (pure) | [6] |
| 1-Adamantanol | HCOOH, H₂SO₄ | Room Temperature (Microflow) | ~97 | [1] |
| 1-Bromoadamantane | HCOOH, H₂SO₄ | 10–20 | 89 | [1] |
| 1-Nitroxyadamantane | HCOOH, H₂SO₄, Urea | 18–20 | up to 99 | [3] |
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of the Koch-Haaf Reaction.
Experimental Workflow
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Separation and purification of 1-Adamantanecarboxylic acid_Chemicalbook [chemicalbook.com]
- 3. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 4. Koch reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Carboxylation of Adamantane to 1-Adamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-adamantanecarboxylic acid, a key intermediate in the development of various pharmaceuticals and functional materials. The primary focus is on the robust and widely used Koch-Haaf reaction, with additional insights into emerging methodologies.
Introduction
Adamantane's rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry and materials science. The introduction of a carboxylic acid moiety at the 1-position provides a versatile handle for further functionalization. This compound is a crucial precursor for the synthesis of antiviral drugs, such as rimantadine, and for the development of novel polymers and high-performance lubricants.[1] This document details established methods for its synthesis, enabling researchers to select and implement the most suitable protocol for their specific needs.
Synthetic Methodologies
The carboxylation of adamantane to its 1-carboxylic acid derivative can be achieved through several synthetic routes. The most prominent and well-documented method is the Koch-Haaf reaction, which utilizes a strong acid to generate the adamantyl cation, followed by reaction with a carbon monoxide source.[2][3] Variations of this reaction have been developed using different adamantane precursors.[4][5] More recent advancements include photocatalytic and electrochemical approaches, offering potentially milder reaction conditions.[6][7][8]
The Koch-Haaf Reaction
The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids.[2] In the context of adamantane, a tertiary carbocation is generated at one of the bridgehead positions, which then reacts with a source of carbon monoxide, typically formic acid in the presence of a strong acid like sulfuric acid.[2][3][4]
Reaction Mechanism:
The reaction proceeds through the formation of the 1-adamantyl cation, which is then attacked by carbon monoxide (generated in situ from formic acid). The resulting acylium cation is subsequently hydrolyzed to yield this compound.
Figure 1: Mechanism of the Koch-Haaf Carboxylation of Adamantane.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of this compound using various starting materials via the Koch-Haaf reaction.
Protocol 1: Carboxylation of Adamantane
This protocol is a classic example of the Koch-Haaf reaction directly on the adamantane hydrocarbon.[4]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride (or a suitable alternative like cyclohexane or n-hexane)
-
98% Formic acid
-
tert-Butyl alcohol
-
Crushed ice
-
15N Ammonium hydroxide
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
-
12N Hydrochloric acid
Equipment:
-
1-L three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Gas outlet tube
-
Ice bath
-
Büchner funnel with a coarse fritted disk
Procedure:
-
Reaction Setup: In a well-ventilated hood, charge a 1-L three-necked flask with 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.[4]
-
Initiation: Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.[4]
-
Addition of Reagents: Prepare a solution of 29.6 g of tert-butyl alcohol in 55 g of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.[4]
-
Reaction Completion: Stir the mixture for an additional 30 minutes after the addition is complete.[4]
-
Quenching: Pour the reaction mixture onto 700 g of crushed ice.[4]
-
Extraction: Separate the layers and extract the upper aqueous acid layer with three 100-ml portions of carbon tetrachloride.[4]
-
Purification (Ammonium Salt Precipitation): Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide. Collect the precipitated crystalline ammonium 1-adamantanecarboxylate by filtration.[4]
-
Acidification and Final Extraction: Suspend the ammonium salt in 250 ml of water and make it strongly acidic with 25 ml of 12N hydrochloric acid. Extract the product with 100 ml of chloroform.[4]
-
Drying and Evaporation: Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness.[4]
-
Recrystallization: Recrystallize the crude product from a mixture of 30 ml of methanol and about 10 ml of water to obtain the pure this compound.[4]
Figure 2: Experimental Workflow for the Carboxylation of Adamantane.
Protocol 2: Carboxylation of 1-Adamantanol
This method uses the more reactive 1-adamantanol as the starting material.
Materials:
-
1-Adamantanol
-
96% Concentrated sulfuric acid
-
Formic acid
-
Sodium hydroxide
-
Ion-exchanged water
Equipment:
-
Flask equipped with a stirrer, thermometer, dropping funnel, and Dimroth condenser
Procedure:
-
Reaction Setup: Charge a flask with 30.0 g of 1-adamantanol and 177.5 g of 96% concentrated sulfuric acid. Stir at room temperature until the starting material is dissolved.[9]
-
Addition of Formic Acid: Cool the solution to 10–20°C and add 9.3 g of formic acid dropwise over 30 minutes.[9]
-
Reaction: After the addition, heat the mixture to a reaction temperature of 35°C for 3 hours.[9]
-
Work-up: Cool the reaction mixture and add it to a sodium hydroxide solution (74.5 g NaOH in 670.5 g water) while maintaining the temperature between 10°C and 40°C.[9]
-
Isolation: Collect the precipitated crystals by filtration and wash with water.[9]
-
Drying: Dry the crystals under vacuum at 40°C for 8 hours to obtain this compound.[9]
Protocol 3: Carboxylation of 1-Bromoadamantane
1-Bromoadamantane can also serve as a precursor for the carboxylation reaction.
Materials:
-
1-Bromoadamantane
-
96% Concentrated sulfuric acid
-
Formic acid
Procedure:
-
Reaction Setup: Charge a reaction apparatus with 15.1 g of 1-bromoadamantane and 76.2 g of 96% concentrated sulfuric acid. Stir at room temperature until dissolved.[9]
-
Addition of Formic Acid: Cool the solution to 10–20°C and add 3.4 g of formic acid dropwise over 30 minutes.[9]
-
Reaction: Heat the mixture to a reaction temperature of 35°C for 4 hours.[9] The work-up would typically follow a similar procedure of quenching, extraction, and purification as described in the other protocols.
Protocol 4: Carboxylation of 1-Nitroxyadamantane
This method utilizes 1-nitroxyadamantane in the presence of urea.
Materials:
-
1-Nitroxyadamantane
-
93-96% Sulfuric acid
-
Urea
-
90% Formic acid (or its salts)
-
Water
Procedure:
-
Reaction Setup: Dissolve 4.0 g of urea in 90 ml of 93.6% sulfuric acid at 5-10°C. Then, add 18.0 g of 1-nitroxyadamantane in small portions while maintaining the temperature at 3-5°C.[5]
-
Addition of Formic Acid: After allowing the 1-nitroxyadamantane to dissolve for 10 minutes, dose 8 ml of 90% formic acid over 40-45 minutes at 2-4°C.[5]
-
Reaction: Allow the temperature to rise to 18-20°C and maintain it for 4 hours.[5]
-
Hydrolysis and Precipitation: Add the reaction mass to 220 ml of water heated to 70°C. Heat the resulting suspension at 80-90°C for 30-40 minutes.[5]
-
Isolation: Cool the suspension to room temperature, filter the precipitate, wash thoroughly with water, and dry at 100-110°C to a constant weight.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the different carboxylation methods.
Table 1: Reaction Conditions and Yields for the Carboxylation of Adamantane Derivatives
| Starting Material | Molar Ratio (Substrate:Reagents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adamantane | 1 : 4 (t-BuOH) : 12 (HCOOH) | 17–25 | 2.5 | 67–72 (crude), 56–61 (recrystallized) | [4] |
| 1-Adamantanol | 1 : 1.03 (HCOOH) | 35 | 3 | 97 (reaction yield), 89 (isolated) | [9] |
| 1-Bromoadamantane | 1 : 1.06 (HCOOH) | 35 | 4 | Not specified | [9] |
| 1-Nitroxyadamantane | 1 : 0.7 (Urea) : 1.5-2.0 (HCOOH) | 18–20 | 4–24 | 90–99 | [5] |
Alternative and Emerging Methods
While the Koch-Haaf reaction is a well-established and high-yielding method, research into alternative carboxylation techniques under milder conditions is ongoing.
Photocatalytic Carboxylation
Photocatalytic methods offer a promising alternative for C-H functionalization. These reactions often proceed under mild conditions using visible light. For instance, a three-component coupling reaction between adamantane, carbon monoxide, and Michael acceptors has been reported using photocatalysis.[6] This approach generates an adamantyl radical which can then be carbonylated.[6]
Electrochemical Carboxylation
Electrochemical carboxylation involves the use of an electric current to drive the fixation of carbon dioxide into organic molecules.[7][8] This technique can offer a more sustainable route by avoiding harsh chemical oxidants or reductants.[8] While specific protocols for the direct electrochemical carboxylation of adamantane are less common in the provided literature, the general principles are applicable and represent an area for future development.
Conclusion
The synthesis of this compound is most reliably achieved through the Koch-Haaf reaction, with several high-yielding protocols available depending on the starting adamantane derivative. The choice of precursor will depend on availability, cost, and desired reaction conditions. For researchers seeking milder and more sustainable synthetic routes, photocatalytic and electrochemical methods present exciting areas of investigation, though they are currently less established for this specific transformation. The detailed protocols and comparative data provided herein should serve as a valuable resource for the synthesis of this important chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Koch reaction - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 6. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids [beilstein-journals.org]
- 8. Recent Advances in Electrochemical Carboxylation with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Adamantanecarboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantanecarboxylic acid is a unique and valuable building block in organic synthesis, prized for its rigid, three-dimensional cage structure. This structural motif imparts desirable physicochemical properties to target molecules, including enhanced lipophilicity, metabolic stability, and thermal stability. These characteristics have led to its widespread use in medicinal chemistry for the development of novel therapeutics and in materials science for the creation of advanced polymers and metal-organic frameworks (MOFs). This document provides detailed application notes and experimental protocols for the use of this compound in these key areas.
I. Medicinal Chemistry Applications
The adamantane cage of this compound is a key pharmacophore in several approved drugs and clinical candidates. Its rigid structure allows for precise positioning of functional groups to interact with biological targets, while its lipophilicity can improve membrane permeability and bioavailability.
Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Intermediates (Saxagliptin)
This compound is a crucial starting material for the synthesis of (S)-N-Boc-3-hydroxyadamantylglycine, a key intermediate in the production of the anti-diabetic drug Saxagliptin.[1][2][3] The adamantane moiety in Saxagliptin plays a significant role in its binding to the DPP-4 enzyme.
Caption: Synthetic pathway from this compound to a key Saxagliptin intermediate.
| Step | Product | Key Reagents | Yield (%) | Reference |
| 1. Hydroxylation | 3-Hydroxy-1-adamantanecarboxylic Acid | H₂SO₄, HNO₃ | ~90% | [1] |
| 2. Acylation & Decarboxylation (One-Pot) | 3-Hydroxy-1-acetyladamantane | SOCl₂/DMF, Sodium diethyl malonate | ~74% | [1] |
| 3. Oxidation | 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid | KMnO₄ | ~60% | [1] |
| 4. Oximation, Reduction & Boc Protection | Racemic N-Boc-3-hydroxyadamantylglycine | Hydroxylamine, Reduction, (Boc)₂O | ~38% (overall) | [3] |
| 5. Chiral Resolution | (S)-N-Boc-3-hydroxyadamantylglycine | Quinidine | ~35% (overall) | [1] |
Step 1: Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid
-
To a stirred solution of this compound in concentrated sulfuric acid, carefully add nitric acid at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water and dry to obtain 3-hydroxy-1-adamantanecarboxylic acid.
Step 2: Synthesis of 3-Hydroxy-1-acetyladamantane (One-Pot)
-
Suspend 3-hydroxy-1-adamantanecarboxylic acid in a suitable solvent (e.g., toluene).
-
Add thionyl chloride and a catalytic amount of DMF (VHA reagent) and heat the mixture to form the acid chloride.
-
In a separate flask, prepare sodium diethyl malonate.
-
Add the solution of the acid chloride to the sodium diethyl malonate suspension and allow to react.
-
Perform hydrolysis and decarboxylation by adding an acid (e.g., sulfuric acid) and heating the mixture.
-
Extract the product with an organic solvent, wash, dry, and concentrate to yield 3-hydroxy-1-acetyladamantane.
Step 3: Synthesis of 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid
-
Dissolve 3-hydroxy-1-acetyladamantane in a suitable solvent system.
-
Add potassium permanganate (KMnO₄) portion-wise while maintaining the reaction temperature.
-
Stir until the reaction is complete (monitored by TLC).
-
Quench the reaction, filter off the manganese dioxide, and acidify the filtrate.
-
Extract the product with an organic solvent, dry, and concentrate to afford 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.
Synthesis of Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors
This compound derivatives have been developed as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[4][5] Inhibition of DGAT1 is a therapeutic strategy for the treatment of obesity and type 2 diabetes.
Caption: Inhibition of triglyceride synthesis by an adamantane-based DGAT1 inhibitor.
| Compound | Target | IC₅₀ (nM) | In Vivo Effects (Rodent Models) | Reference |
| E-adamantane carboxylic acid derivative (43c) | Human and Mouse DGAT1 | 5 | Reduced plasma triglycerides, body weight gain, and glucose AUC | [4] |
While the exact multi-step synthesis of compound 43c from this compound is proprietary, a general approach involves the formation of an amide linkage.
Step 1: Synthesis of 1-Adamantanecarbonyl Chloride
-
Reflux this compound with thionyl chloride in an inert solvent (e.g., toluene) until the reaction is complete.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 1-adamantanecarbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired amine precursor in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to the solution.
-
Slowly add a solution of 1-adamantanecarbonyl chloride to the amine solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous solutions, drying the organic layer, and concentrating.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.
II. Materials Science Applications
The rigid and bulky nature of the adamantane cage makes this compound an attractive building block for the synthesis of robust materials with unique properties.
Synthesis of Metal-Organic Frameworks (MOFs)
This compound can be used as an organic linker in the synthesis of metal-organic frameworks (MOFs). The resulting frameworks can exhibit high thermal stability and porosity, making them suitable for applications in gas storage and separation. While a specific MOF solely based on this compound is not extensively detailed in the search results, a general approach to synthesizing MOFs with carboxylate linkers is well-established.
Caption: General workflow for the synthesis of a Metal-Organic Framework.
-
Dissolve this compound and a suitable metal salt (e.g., zinc nitrate) in a high-boiling solvent such as N,N-dimethylformamide (DMF).
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration and wash them with fresh solvent.
-
Activate the MOF by solvent exchange and heating under vacuum to remove residual solvent molecules from the pores.
Synthesis of Adamantane-Containing Polymers
Incorporating the bulky adamantane moiety into polymer backbones can significantly enhance their thermal stability, mechanical properties, and solubility in organic solvents. This compound can be converted into various monomers for polymerization reactions.
While not directly synthesized from this compound, this data for a related adamantane polymer illustrates the property enhancements.
| Polymer | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (Td,10%) | Dielectric Constant (εr) at 10 MHz | Reference |
| Poly(AD-Bz) | 253.4 °C | 401 °C | 3.16 | [6] |
| Poly(P-ddm) (control) | Lower | Lower | Higher | [6] |
Step 1: Synthesis of a Dihydroxy-functionalized 1-Adamantyl Ester
-
Convert this compound to 1-adamantanecarbonyl chloride using thionyl chloride.
-
React the acid chloride with a diol containing an additional functional group suitable for subsequent polymerization (e.g., a protected dihydroxy aromatic compound) via an esterification reaction.
-
Deprotect the dihydroxy groups to yield the monomer.
Step 2: Polycondensation
-
React the dihydroxy-functionalized 1-adamantyl ester monomer with a diacid chloride (e.g., terephthaloyl chloride) in a suitable solvent in the presence of a base.
-
Allow the polymerization to proceed at a controlled temperature.
-
Precipitate the resulting polymer in a non-solvent (e.g., methanol), filter, and dry to obtain the adamantane-containing polyester.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis. Its unique structural and physicochemical properties have been successfully exploited in the development of important pharmaceuticals and are increasingly being explored for the creation of high-performance materials. The protocols and data presented herein provide a valuable resource for researchers and professionals seeking to leverage the potential of this remarkable compound in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-Adamantanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-adamantanecarboxylic acid and its derivatives. The unique, rigid, and lipophilic adamantane cage is a valuable pharmacophore in drug design, enhancing metabolic stability and target binding.[1][2][3] The following protocols offer reliable methods for preparing the core acid and its subsequent conversion into various functional derivatives, which are crucial intermediates for pharmaceutical and material science applications.[3][4]
Synthesis of this compound via the Koch-Haaf Reaction
The Koch-Haaf reaction is a classic and efficient method for the carboxylation of tertiary alkanes like adamantane.[5][6] This protocol is adapted from a well-established Organic Syntheses procedure.[7]
Experimental Protocol
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride
-
98% Formic acid
-
t-Butyl alcohol
-
Crushed ice
-
15N Ammonium hydroxide
-
Acetone
-
12N Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and gas outlet, combine 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
-
Initiation: Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.
-
Addition of Reagents: Prepare a solution of 29.6 g (38 ml, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.
-
Reaction Completion and Quenching: Stir the mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.
-
Workup: Separate the layers and extract the aqueous layer with three 100-ml portions of carbon tetrachloride. Combine the organic layers and wash with 110 ml of 15N ammonium hydroxide.
-
Isolation of Ammonium Salt: Collect the crystalline ammonium 1-adamantanecarboxylate by filtration. Wash the salt with 20 ml of cold acetone.
-
Acidification: Suspend the salt in 250 ml of water and acidify with 25 ml of 12N hydrochloric acid.
-
Extraction and Drying: Extract the product with 100 ml of chloroform. Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness.
-
Purification: Recrystallize the crude product from a mixture of methanol and water to yield pure this compound.[7]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Adamantane | [7] |
| Key Reagents | Formic acid, t-Butyl alcohol, Sulfuric acid | [7] |
| Reaction Time | 2.5 - 3.5 hours | [7] |
| Reaction Temperature | 17–25°C | [7] |
| Crude Yield | 67–72% | [7] |
| Purified Yield | 56–61% | [7] |
| Melting Point | 175–176.5°C | [7][8] |
Synthesis Workflow
Synthesis of this compound Derivatives
This compound is a versatile precursor for a variety of derivatives, including esters and amides. These derivatives are often synthesized to modulate the physicochemical properties of a lead compound in drug discovery.[2][9]
Synthesis of Methyl 1-Adamantanecarboxylate (Esterification)
Esterification is a common derivatization reaction. The methyl ester of this compound is a useful intermediate for further modifications.
Materials:
-
This compound (crude or pure)
-
Methanol
-
98% Sulfuric acid
-
Chloroform
-
Calcium chloride
Procedure:
-
Reaction Setup: Reflux the crude this compound with three times its weight of methanol and a catalytic amount of 98% sulfuric acid for 2 hours.
-
Quenching: Pour the cooled solution into 10 volumes of water.
-
Extraction: Extract the product with the minimum amount of chloroform required for a clean separation of layers.
-
Washing and Drying: Wash the chloroform solution with water and dry it over calcium chloride.
-
Purification: Distill the product under reduced pressure to obtain methyl 1-adamantanecarboxylate.[7]
| Parameter | Value | Reference |
| Starting Material | This compound | [7] |
| Key Reagents | Methanol, Sulfuric acid | [7] |
| Reaction Time | 2 hours (reflux) | [7] |
| Boiling Point | 77–79°C (1 mm Hg) | [7] |
| Melting Point | 38–39°C | [7] |
Synthesis of 1-Adamantanecarboxamide (Amidation)
Amide derivatives are frequently synthesized in medicinal chemistry. This protocol describes the synthesis of 1-adamantanecarboxamide from the corresponding carboxylic acid.
Materials:
-
This compound
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Ethyl chloroformate
-
30% Ammonium hydroxide solution
-
Cold water
Procedure:
-
Reaction Setup: To a stirred and cooled (-10°C) solution of this compound (5.0 g, 27.74 mmol) and triethylamine (3.61 g, 33.27 mmol) in THF (80 ml), add ethyl chloroformate (3.65 g, 36.06 mmol). A white precipitate will form.
-
Activation: Stir the mixture at -10°C for 30 minutes.
-
Ammonolysis: Add 30% ammonium hydroxide solution (20 ml) to the reaction mixture.
-
Reaction Completion: Gradually warm the mixture to room temperature and stir for an additional 30 minutes.
-
Isolation: Evaporate the THF under reduced pressure.
-
Purification: Filter the precipitated solid and wash it with cold water to afford 1-adamantanecarboxamide as a white solid.[10]
| Parameter | Value | Reference |
| Starting Material | This compound | [10] |
| Key Reagents | Triethylamine, Ethyl chloroformate, Ammonium hydroxide | [10] |
| Reaction Time | ~1 hour | [10] |
| Reaction Temperature | -10°C to Room Temperature | [10] |
| Yield | 97% | [10] |
Synthetic Pathways for Derivatives
Applications in Drug Development
Derivatives of this compound are valuable in drug development due to the unique properties conferred by the adamantane moiety, such as increased lipophilicity and metabolic stability.[1][9]
-
Antiviral Agents: Adamantane derivatives, such as amantadine and rimantadine, have been used as antiviral drugs.[1][9] this compound serves as a key intermediate in the synthesis of such compounds.[4]
-
Antibacterial and Antifungal Agents: Various derivatives, including hydrazide-hydrazones, have shown promising antibacterial and antifungal activities.[9][11][12]
-
Metabolic Disorders: Adamantane carboxylic acid derivatives have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), with potential applications in the treatment of obesity and diabetes.[13]
-
Neurological Disorders: The adamantane scaffold is present in drugs like memantine, used for the treatment of Alzheimer's disease, highlighting its importance in CNS-targeted drug design.[2]
Signaling Pathway Inhibition Example: DGAT1
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in triglyceride synthesis. Its inhibition is a therapeutic strategy for metabolic diseases. Adamantane carboxylic acid derivatives have been shown to be potent inhibitors of this enzyme.[13]
References
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. Koch reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 1-Adamantanecarboxamides from 1-Adamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 1-adamantanecarboxamides from 1-adamantanecarboxylic acid, a crucial transformation in the development of pharmaceuticals and advanced materials. The protocols outlined below utilize common and effective synthetic strategies, including the mixed carbonic anhydride method, activation via acyl chloride formation, and direct coupling using carbodiimide reagents.
Introduction
1-Adamantanecarboxamides are important scaffolds in medicinal chemistry due to the unique physicochemical properties conferred by the bulky, lipophilic adamantane cage. These properties can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. The direct conversion of this compound to its corresponding amides is a fundamental step in the synthesis of a wide array of biologically active molecules. This guide presents three reliable and widely used protocols for this transformation.
Method 1: Mixed Carbonic Anhydride Method
This method involves the activation of this compound with ethyl chloroformate in the presence of a tertiary amine base to form a mixed anhydride intermediate. This highly reactive species readily undergoes nucleophilic attack by an amine to yield the desired amide. This procedure is particularly effective for the synthesis of the primary amide, 1-adamantanecarboxamide.
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Amount (mmol) | Mass/Volume | Yield (%) |
| This compound | 180.25 | 1.0 | 27.74 | 5.0 g | |
| Triethylamine | 101.19 | 1.2 | 33.27 | 3.61 g (5.0 mL) | |
| Ethyl Chloroformate | 108.52 | 1.3 | 36.06 | 3.65 g (3.2 mL) | |
| 30% Aqueous Ammonia (NH₄OH) | - | Excess | - | 20 mL | |
| 1-Adamantanecarboxamide | 179.26 | - | - | 4.8 g | 97% |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 27.74 mmol) and triethylamine (3.61 g, 33.27 mmol) in tetrahydrofuran (THF, 80 mL).
-
Activation: Cool the solution to -10 °C using an ice-salt bath. To this stirred solution, add ethyl chloroformate (3.65 g, 36.06 mmol) dropwise, which will result in the formation of a white precipitate (triethylamine hydrochloride).
-
Intermediate Formation: Stir the reaction mixture at -10 °C for 30 minutes to ensure complete formation of the mixed anhydride.
-
Amination: Add 30% aqueous ammonia (20 mL) to the reaction mixture.
-
Reaction Completion: Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 30 minutes.
-
Work-up and Isolation: Evaporate the THF under reduced pressure. Filter the resulting solid precipitate and wash it with cold water to remove any remaining salts.
-
Drying: Dry the solid product to afford 1-adamantanecarboxamide as a white solid (4.8 g, 97% yield).[1]
Characterization Data for 1-Adamantanecarboxamide
-
IR (KBr, cm⁻¹): 3515, 3422, 2899, 2853, 1634, 1596.[1]
-
¹H NMR (300 MHz, DMSO-d₆): δ 1.64-1.69 (m, 6H), 1.73-1.74 (m, 6H), 1.94 (br s, 3H), 6.68 (br s, 1H), 6.94 (br s, 1H).[1]
Experimental Workflow
Method 2: Acyl Chloride Formation and Subsequent Amination
This classic and robust two-step method involves the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂). The isolated or in situ generated 1-adamantanecarbonyl chloride is then reacted with an amine to form the amide. This method is broadly applicable to a wide range of primary and secondary amines.
Quantitative Data Summary
| Step | Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Yield (%) |
| 1 | This compound | 180.25 | 1.0 | |
| Thionyl Chloride (SOCl₂) | 118.97 | Excess | ||
| 1-Adamantanecarbonyl Chloride | 198.69 | - | Typical >90% | |
| 2 | 1-Adamantanecarbonyl Chloride | 198.69 | 1.0 | |
| Amine (e.g., Aniline) | 93.13 | 1.1 - 2.0 | ||
| Base (e.g., Pyridine or Et₃N) | - | 1.1 - 2.0 | ||
| N-Aryl-1-adamantanecarboxamide | - | - | Variable |
Experimental Protocol
Step 1: Synthesis of 1-Adamantanecarbonyl Chloride [2]
-
Reaction Setup: In a fume hood, add this compound to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).
-
Reaction: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-5 equivalents) to the flask.
-
Heating: Gently heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Isolation: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining residue is crude 1-adamantanecarbonyl chloride, which can often be used in the next step without further purification.
Step 2: Amidation with an Amine
-
Reaction Setup: Dissolve the amine (1.1 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: Cool the solution in an ice bath (0 °C). Add a solution of 1-adamantanecarbonyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow
Method 3: EDC/HOBt Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling reagent, to activate the carboxylic acid. The addition of an auxiliary nucleophile like N-hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes racemization in the case of chiral substrates. This is a very mild and widely used method in peptide synthesis and medicinal chemistry.
Quantitative Data Summary
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| This compound | 180.25 | 1.0 |
| Amine | - | 1.1 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| Base (e.g., DIPEA or Et₃N) | - | 2.5 |
| N-Substituted-1-adamantanecarboxamide | - | - |
Note: Yields are typically good to excellent (70-95%) but are substrate-dependent.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).
-
Dissolution: Dissolve the mixture in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water (to remove the urea byproduct), 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or recrystallization.
Experimental Workflowdot
References
Application Notes and Protocols: Esterification of 1-Adamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantanecarboxylic acid is a key building block in the synthesis of a wide range of biologically active molecules and functional materials. Its rigid, bulky adamantyl group can impart unique properties such as increased lipophilicity, metabolic stability, and specific receptor interactions. Esterification of the carboxylic acid moiety is a fundamental transformation that allows for the fine-tuning of these properties and the creation of diverse derivatives for applications in drug discovery and materials science. This document provides detailed protocols and comparative data for various methods of esterifying this compound.
General Reaction Scheme
The esterification of this compound involves the reaction of the carboxylic acid with an alcohol to form an ester and water. Due to the steric hindrance of the adamantyl group, certain esterification methods are more effective than others.
Caption: General scheme of this compound esterification.
Comparative Data of Esterification Methods
The choice of esterification method depends on the desired ester, the scale of the reaction, and the sensitivity of the substrates to acidic or basic conditions. The following table summarizes quantitative data for different methods.
| Method | Alcohol Example | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Fischer Esterification | Methanol | H₂SO₄ | Methanol (excess) | Reflux | 2 | ~90 | [1] |
| Ethanol | H₂SO₄ or HCl (generated in situ) | Ethanol (excess) | Reflux | 1-3 | High | [2] | |
| Via Acyl Chloride | Various | 1. SOCl₂2. Alcohol, Pyridine | Benzene | Boiling | 10-12 | High | [3] |
| Steglich Esterification | General Alcohol | Dicyclohexylcarbodiimide (DCC), DMAP (cat.) | Dichloromethane | 0 to RT | 3 | Good | |
| Mitsunobu Reaction | General Alcohol | Triphenylphosphine (PPh₃), DEAD or DIAD | THF | 0 to RT | 6-8 | High | [4] |
Note: "High" and "Good" yields are indicated where specific quantitative data for this compound was not available in the searched literature, but the methods are generally high-yielding.
Experimental Protocols
Fischer Esterification
This method is a classic, acid-catalyzed esterification suitable for simple, unhindered alcohols that can be used in large excess.
Protocol: Synthesis of Methyl 1-Adamantanecarboxylate [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend crude this compound in three times its weight of methanol.
-
Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL for a multi-gram scale reaction).
-
Reflux: Heat the mixture to reflux and maintain for 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the solution into approximately 10 volumes of water.
-
Extract the aqueous mixture with chloroform.
-
Wash the combined organic layers with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Distill the crude product to obtain pure methyl 1-adamantanecarboxylate. The product is collected at 77–79 °C (1 mm Hg) and has a melting point of 38–39 °C.
-
Caption: Workflow for Fischer esterification.
Esterification via Acyl Chloride
This two-step method is highly effective for a wide range of alcohols, including sterically hindered ones, as the intermediate acyl chloride is very reactive.
Protocol: General Procedure for Ester Synthesis from 1-Adamantanecarbonyl Chloride [3]
Step 1: Synthesis of 1-Adamantanecarbonyl Chloride
-
Reaction Setup: In a fume hood, place this compound in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.
-
Reaction: Gently heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases (typically 1-2 hours).
-
Isolation: Remove the excess thionyl chloride by distillation, followed by vacuum distillation of the crude product to obtain pure 1-adamantanecarbonyl chloride.
Step 2: Ester Synthesis
-
Reaction Setup: Dissolve the alcohol in a suitable aprotic solvent, such as benzene or dichloromethane, in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a slight excess of a base, such as pyridine, to scavenge the HCl produced during the reaction.
-
Acyl Chloride Addition: Slowly add a solution of 1-adamantanecarbonyl chloride in the same solvent to the alcohol/pyridine mixture, often at 0 °C to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC is recommended). For less reactive alcohols, heating may be required.[3]
-
Work-up:
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with dilute acid (e.g., 1M HCl), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
-
Caption: Two-step workflow for esterification via acyl chloride.
Steglich Esterification
The Steglich esterification is a mild method that uses a carbodiimide (e.g., DCC or EDC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is particularly useful for acid-sensitive substrates and sterically hindered alcohols.
Protocol: General Procedure for Steglich Esterification
-
Reaction Setup: Dissolve this compound (1 equivalent), the alcohol (1-1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Carbodiimide Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The progress of the reaction can be monitored by the precipitation of the dicyclohexylurea (DCU) byproduct.
-
Work-up:
-
Filter off the precipitated DCU.
-
Wash the filtrate with dilute acid (e.g., 0.5 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification:
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
-
Caption: Simplified mechanism of Steglich esterification.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry. It proceeds under mild, neutral conditions.
Protocol: General Procedure for Mitsunobu Esterification [4]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.5 equivalents), the alcohol (1 equivalent), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise. An exothermic reaction is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide) indicates the reaction is proceeding.
-
Work-up:
-
Dilute the reaction mixture with a suitable solvent like diethyl ether or ethyl acetate.
-
Filter to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with water, saturated sodium bicarbonate solution (to remove excess acid), and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification:
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude ester by column chromatography.
-
Caption: Key steps in the Mitsunobu reaction mechanism.
Conclusion
The esterification of this compound can be achieved through several reliable methods. The choice of method should be guided by the specific alcohol being used, the desired scale of the reaction, and the presence of other functional groups in the molecule. For simple primary alcohols, Fischer esterification offers a cost-effective and high-yielding route. For a broader substrate scope, including more complex and sensitive alcohols, the two-step acyl chloride method or the milder Steglich and Mitsunobu reactions are excellent alternatives. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.
References
Application Notes and Protocols: 1-Adamantanecarboxylic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-adamantanecarboxylic acid and its derivatives in the synthesis of advanced polymers. The unique, rigid, and bulky cage structure of the adamantane moiety imparts exceptional properties to polymers, making them suitable for a range of high-performance applications, from drug delivery systems to advanced materials.
Introduction
This compound is a versatile building block in polymer chemistry.[1][2] Its incorporation into polymer backbones or as a pendant group can significantly enhance thermal stability, glass transition temperature (Tg), mechanical strength, and hydrophobicity.[3] These properties are highly desirable in fields such as drug delivery, where the adamantane cage can act as a robust anchor or a hydrophobic core for drug encapsulation, and in materials science for the development of high-performance plastics.[4][5] The carboxylic acid functionality provides a convenient handle for various polymerization and modification reactions.[1]
Applications in Polymer Synthesis
The applications of this compound in polymer synthesis are diverse, with notable uses in:
-
Drug Delivery Systems: Adamantane-containing polymers are used to create nanoparticles, micelles, and dendrimers for targeted drug delivery.[4][6] The hydrophobic adamantane core enhances the loading capacity of hydrophobic drugs and improves the stability of the delivery vehicle.[7][8]
-
High-Performance Polymers: The incorporation of adamantane units into polymers like polycarbonates, polyamides, and polyimides leads to materials with high thermal stability and mechanical robustness, suitable for aerospace, automotive, and electronics industries.[3][9]
-
Optoelectronic Materials: this compound can be used as an additive in polycondensation reactions to synthesize conjugated polymers for potential use in optoelectronic devices.[10]
-
Coordination Polymers: Bifunctional adamantane derivatives, synthesized from this compound, can act as ligands for the preparation of coordination polymers.[11]
Data Presentation
The following tables summarize key quantitative data for various adamantane-containing polymers, highlighting the impact of the adamantane moiety on their properties.
Table 1: Properties of Adamantane-Containing Polymers for Drug Delivery
| Polymer Architecture | Molecular Weight (MW) | Polydispersity Index (PDI) | Drug Loading Capacity (%) | Critical Micelle Concentration (CMC) (mg/mL) | Reference |
| Star-shaped S-PLGA-D-P | - | - | 21.6 | 0.0034 | [7] |
| Linear L-PLGA-D-P | - | - | 22.9 | 0.0070 | [7] |
| pADK (polyketal) | 49,472 Da | 1.74 | - | - | [12] |
Table 2: Thermal Properties of High-Performance Adamantane-Containing Polymers
| Polymer Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (10% weight loss) (°C) | Reference |
| Poly(4-(4-(N-adamantylimino)methyl)phenylstyrene) | 268 | >400 | [13] |
| Adamantane-based Polyimides | 248 - 308 | >500 | [9] |
| Poly(1,3-adamantylene alkylene)s | - | 452 - 456 | [14] |
Experimental Protocols
Protocol 1: Synthesis of a Polycarbonate from 1,3-Bis(4-hydroxyphenyl)adamantane
This protocol describes the synthesis of a polycarbonate incorporating an adamantane moiety into the polymer backbone, leading to enhanced thermal and mechanical properties.[3]
Materials:
-
1,3-Bis(4-hydroxyphenyl)adamantane
-
Triphosgene
-
Pyridine
-
Dichloromethane (DCM), dry
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel)
-
Ice bath
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve 1,3-bis(4-hydroxyphenyl)adamantane and pyridine in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene in dry DCM to the cooled reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the polymer by pouring the concentrated solution into a large volume of methanol.
-
Collect the white precipitate by filtration, wash with methanol, and dry in a vacuum oven at 80-100 °C.
Protocol 2: Purification of this compound
This protocol details a method for the purification of commercial this compound to remove impurities such as trimethylacetic acid.[10]
Materials:
-
This compound (crude)
-
Carbon tetrachloride (CCl4)
-
15N aqueous ammonia (NH3)
-
Acetone (Me2CO), cold
-
Deionized water
-
12N Hydrochloric acid (HCl)
-
Chloroform (CHCl3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Methanol (MeOH)
Procedure:
-
Dissolve 15 g of the crude acid in 300 mL of CCl4.
-
Shake the solution with 110 mL of 15N aqueous NH3. The ammonium salt of this compound will precipitate.
-
Collect the precipitated ammonium salt by filtration. Acidic impurities will remain in the aqueous solution as soluble ammonium salts.
-
Wash the collected salt with 20 mL of cold acetone.
-
Suspend the washed salt in 250 mL of water.
-
Acidify the suspension with 12N HCl.
-
Extract the resulting precipitate with 100 mL of CHCl3.
-
Dry the chloroform extract over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Recrystallize the residue from a mixture of 30 mL of methanol and approximately 10 mL of water to yield the pure acid.
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in polymer synthesis.
Caption: General workflow for the synthesis and characterization of adamantane-containing polymers.
Caption: Conceptual diagram of an adamantane-based polymeric micelle for drug delivery.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. CAS 828-51-3: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery [mdpi.com]
- 8. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | 828-51-3 [chemicalbook.com]
- 11. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A biodegradable adamantane polymer with ketal linkages in its backbone for gene therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Precise synthesis of high Tg adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Incorporation of 1-Adamantanecarboxylic Acid into Polyesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the adamantane moiety into polymer backbones is a well-established strategy for enhancing the thermal and mechanical properties of materials.[1] The rigid, bulky, and thermally stable cage-like structure of adamantane, when integrated into a polymer chain, restricts polymer chain mobility, leading to a significant increase in glass transition temperature (Tg) and thermal decomposition temperature.[2] 1-Adamantanecarboxylic acid is a versatile building block that can be incorporated into polyesters to impart these desirable properties. The resulting adamantane-containing polyesters are promising candidates for applications requiring high performance, such as in the aerospace, automotive, and electronics industries, as well as in the development of advanced drug delivery systems where thermal stability and controlled degradation are crucial.[2][3]
These application notes provide detailed protocols for the synthesis of polyesters incorporating this compound via two common methods: melt polymerization and solution polymerization. Additionally, expected thermal and mechanical properties based on data from analogous adamantane-containing polymers are summarized.
Data Presentation: Expected Properties of Adamantane-Containing Polyesters
The introduction of the adamantane moiety is expected to significantly enhance the thermal and mechanical properties of polyesters. The following tables summarize quantitative data from various adamantane-containing polymers, providing a benchmark for the anticipated performance of polyesters synthesized with this compound.
Table 1: Thermal Properties of Adamantane-Containing Polymers
| Polymer Type | Monomer(s) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) |
| Adamantane-based Polyimide | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane and various dianhydrides | 248 - 308 | > 500 |
| Adamantane-based Poly(1,3-adamantylene alkylene)s | α,ω-dienes with 1,3-adamantylene units | Not reported | 452 - 456 |
| Adamantane-based Dicyanate Ester Polymer | Adamantane-based dicyanate ester | ~370 | ~480 (5% weight loss) |
| Polystyrene (for comparison) | Styrene | 100 | ~350 |
Data sourced from analogous adamantane-containing polymers to provide an estimate of expected properties.
Table 2: Mechanical Properties of Adamantane-Containing Polyimides
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Adamantane-based Polyimide Film | 88.2 - 113.5 | 2.0 - 2.2 | 5.6 - 12.5 |
| Conventional Polyimide (Kapton®) | ~170 | ~3.0 | ~70 |
This data for polyimides illustrates the impact of the adamantane structure on mechanical properties.
Experimental Protocols
Two primary methods for the synthesis of polyesters from this compound are detailed below: melt polymerization and solution polymerization. For solution polymerization, it is advantageous to first convert this compound to its more reactive acid chloride derivative, 1-adamantanecarbonyl chloride.
Protocol 1: Synthesis of 1-Adamantanecarbonyl Chloride
Objective: To synthesize 1-adamantanecarbonyl chloride from this compound for use in solution polymerization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound in dry toluene.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction can be monitored by observing the dissolution of the solid starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 1-adamantanecarbonyl chloride can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Protocol 2: Melt Polymerization of this compound with a Diol
Objective: To synthesize an adamantane-containing polyester via direct esterification in the melt.
Materials:
-
This compound
-
A suitable diol (e.g., ethylene glycol, 1,4-butanediol)
-
Esterification catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide)
-
High-temperature reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Esterification Stage:
-
Charge the reaction vessel with a stoichiometric amount of this compound and the chosen diol (e.g., a 1:1.2 molar ratio of acid to diol).
-
Add the catalyst (typically 200-500 ppm).
-
Heat the mixture under a slow stream of nitrogen to a temperature of 180-220 °C with continuous stirring.
-
Water will be formed as a byproduct and should be continuously removed by distillation.
-
Continue this stage for 2-4 hours or until the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 250-280 °C.
-
Simultaneously, slowly reduce the pressure to below 1 mmHg to facilitate the removal of the excess diol and drive the polymerization reaction forward.
-
The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester grows.
-
Continue the reaction under high vacuum for 3-5 hours or until the desired melt viscosity is achieved.
-
Cool the reactor and extrude the polymer under nitrogen pressure.
-
Protocol 3: Solution Polymerization of 1-Adamantanecarbonyl Chloride with a Bisphenol
Objective: To synthesize an aromatic adamantane-containing polyester via solution polymerization.
Materials:
-
1-Adamantanecarbonyl chloride (from Protocol 1)
-
A suitable bisphenol (e.g., Bisphenol A)
-
A tertiary amine acid scavenger (e.g., pyridine, triethylamine)
-
Dry aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))
-
Methanol or ethanol for precipitation
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis.
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the bisphenol and the tertiary amine in the dry solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1-adamantanecarbonyl chloride in the same dry solvent to the cooled bisphenol solution with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by observing the increase in viscosity.
-
Once the desired viscosity is reached, precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent like methanol or ethanol with stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with the non-solvent and then with water to remove any salts and residual solvent.
-
Dry the final polyester product in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualizations
Experimental Workflow Diagrams
References
Application Notes and Protocols for Metal-Organic Frameworks Utilizing 1-Adamantanecarboxylic Acid as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[1][2][3] 1-Adamantanecarboxylic acid, with its rigid and bulky three-dimensional adamantane core, serves as a unique monodentate ligand for the synthesis of MOFs and coordination polymers.[4][5] The lipophilic nature and structural stability of the adamantane cage can impart desirable properties to the resulting frameworks, such as enhanced thermal stability and hydrophobicity.[4] While multi-carboxylate derivatives of adamantane are more commonly used to create robust, porous frameworks, this compound can be employed to synthesize unique coordination complexes and can also be used in the synthesis of bifunctional ligands for more complex structures.[5][6][7]
These application notes provide an overview of the synthesis, characterization, and potential applications of MOFs incorporating this compound, with a focus on drug delivery and catalysis. The provided protocols are generalized and may require optimization for specific metal-ligand combinations.
Data Presentation
Due to the limited availability of specific quantitative data for MOFs solely based on this compound, the following tables present exemplary data based on typical characteristics of MOFs.
Table 1: Physicochemical Properties of a Hypothetical MOF with 1-Adamantanecarboxylate (Ada-MOF)
| Property | Value | Characterization Method |
| BET Surface Area | 150 - 400 m²/g | Nitrogen Adsorption-Desorption |
| Pore Volume | 0.1 - 0.3 cm³/g | Nitrogen Adsorption-Desorption |
| Pore Size | 5 - 10 Å | Nitrogen Adsorption-Desorption |
| Thermal Stability | Up to 300 °C | Thermogravimetric Analysis (TGA) |
| Crystal System | Monoclinic or Orthorhombic | Single-Crystal X-ray Diffraction |
Table 2: Drug Loading and Release Parameters for a Hypothetical Ada-MOF
| Drug | Loading Capacity (wt%) | Encapsulation Efficiency (%) | Release Profile |
| Ibuprofen | 5 - 15% | 60 - 80% | Sustained release over 24h |
| 5-Fluorouracil | 3 - 10% | 50 - 70% | pH-responsive release |
| Doxorubicin | 8 - 20% | 70 - 90% | Sustained release over 48h |
Table 3: Catalytic Performance of a Hypothetical Ada-MOF
| Reaction | Catalyst | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| Knoevenagel Condensation | Ada-MOF (e.g., with Cu(II)) | 85 - 95% | >99% for the desired product | 10 - 50 |
| Oxidation of Alkenes | Ada-MOF (e.g., with Co(II)) | 70 - 85% | 80 - 90% for the epoxide | 5 - 20 |
Experimental Protocols
Protocol 1: Synthesis of a Metal-Organic Framework with this compound (Ada-MOF)
This protocol describes a general solvothermal synthesis method for a MOF using this compound as a ligand.
Materials:
-
This compound (Ad-COOH)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Glass vials or Teflon-lined autoclave
-
Oven
Procedure:
-
In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol, 18.02 mg) in 10 mL of DMF.
-
In a separate container, dissolve the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate, 29.75 mg) in 5 mL of DMF.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
Seal the vial tightly.
-
Place the vial in an oven and heat at a constant temperature (e.g., 80-120 °C) for 24-72 hours.
-
After the reaction is complete, allow the vial to cool down to room temperature slowly.
-
Crystals of the Ada-MOF should have formed.
-
Collect the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a solvent with a lower boiling point (e.g., chloroform or acetone) for 24 hours, replacing the solvent every 8 hours.
-
Decant the solvent and dry the activated Ada-MOF under vacuum at an elevated temperature (e.g., 100-150 °C) for 12 hours.
Protocol 2: Drug Loading into Ada-MOF
This protocol outlines a general procedure for loading a drug molecule into the pores of an activated Ada-MOF.
Materials:
-
Activated Ada-MOF
-
Drug of interest (e.g., Ibuprofen)
-
Solvent in which the drug is soluble (e.g., ethanol, dichloromethane)
-
Shaker or sonicator
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the drug in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Weigh a known amount of activated Ada-MOF (e.g., 20 mg) and place it in a vial.
-
Add a specific volume of the drug solution (e.g., 10 mL) to the vial containing the Ada-MOF.
-
Seal the vial and place it on a shaker at room temperature for 24-48 hours to allow for diffusion of the drug into the MOF pores. Sonication for short periods can aid in dispersion.
-
After the loading period, centrifuge the mixture to separate the drug-loaded Ada-MOF from the solution.
-
Carefully collect the supernatant.
-
Wash the drug-loaded Ada-MOF with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded Ada-MOF under vacuum at a mild temperature.
-
Determine the amount of drug loaded into the MOF by measuring the concentration of the drug remaining in the supernatant using a UV-Vis spectrophotometer and a pre-established calibration curve.
Calculations:
-
Loading Capacity (wt%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of drug-loaded MOF] x 100
-
Encapsulation Efficiency (%) = [(Initial mass of drug - Mass of drug in supernatant) / Initial mass of drug] x 100
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical method for studying the release of a drug from a loaded Ada-MOF.
Materials:
-
Drug-loaded Ada-MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)
-
Thermostated shaker or water bath (37 °C)
-
Centrifuge or dialysis membrane
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of drug-loaded Ada-MOF (e.g., 10 mg) in a known volume of PBS (e.g., 50 mL) in a sealed container.
-
Place the container in a thermostated shaker at 37 °C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
To maintain a constant volume, replace the withdrawn aliquot with the same volume of fresh PBS.
-
Centrifuge the withdrawn aliquot to remove any MOF particles.
-
Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time.
Signaling Pathways and Logical Relationships
As there is no specific information in the provided search results regarding signaling pathways directly modulated by MOFs based on this compound, a generalized logical diagram for targeted drug delivery using a functionalized MOF is presented below. This illustrates the conceptual pathway from administration to cellular effect.
References
- 1. rsc.org [rsc.org]
- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic and covalent organic frameworks as single-site catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | High-Purity Reagent [benchchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 1-Adamantanecarboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantanecarboxylic acid is a versatile carboxylic acid derivative of adamantane, a rigid, lipophilic, polycyclic hydrocarbon.[1] Its unique three-dimensional structure and physicochemical properties make it a valuable building block in medicinal chemistry.[2] The incorporation of the adamantane moiety into drug candidates can significantly enhance their pharmacological profiles by increasing lipophilicity, improving metabolic stability, and providing a rigid scaffold for precise interactions with biological targets.[3] This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of enzyme inhibitors and receptor modulators. Detailed protocols for relevant biological assays and synthetic methodologies are also provided.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 828-51-3 | [4] |
| Molecular Formula | C₁₁H₁₆O₂ | [4] |
| Molecular Weight | 180.24 g/mol | [4] |
| Appearance | White crystalline powder | [1][4] |
| Melting Point | 172-174 °C | [4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol, ethanol, chloroform, acetone, and benzene. | [1][2][5][6] |
| pKa | 4.86 ± 0.20 (Predicted) | [5] |
Applications in Medicinal Chemistry
The rigid and lipophilic nature of the adamantane cage allows derivatives of this compound to effectively interact with hydrophobic pockets of enzymes and receptors, leading to potent and selective modulation of their activity.[1]
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors for Obesity and Diabetes
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[2] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[6] A series of this compound derivatives have been developed as potent DGAT1 inhibitors.
One notable example is compound 43c , an E-adamantane carboxylic acid derivative, which has demonstrated excellent in vitro activity with an IC₅₀ value of 5 nM against both human and mouse DGAT1.[6] This compound also showed significant efficacy in reducing plasma triglyceride levels and body weight gain in animal models.[6]
Quantitative Data: Adamantane-Based DGAT1 Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| 43c | hDGAT1, mDGAT1 | 5 | [6] |
| PF-04620110 | hDGAT1 | 19 | [7][8] |
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors for Metabolic Syndrome
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue.[4] Inhibition of 11β-HSD1 is a potential treatment for metabolic syndrome, including obesity and type 2 diabetes.[9]
α-Sulfonamido-N-adamantanecarboxamide derivatives have been identified as potent 11β-HSD1 inhibitors. Compound 7j from this series is a highly potent inhibitor of human 11β-HSD1 with an IC₅₀ of 8 nM.[1][9] It also exhibits good metabolic stability and in vivo efficacy.[9]
Quantitative Data: Adamantane-Based 11β-HSD1 Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| 7j | h11β-HSD1 | 8 | [1][9] |
| 7j | m11β-HSD1 | 49 | [9] |
| MK-0916 | h11β-HSD1 | 70.4 (plasma IC₅₀) | [9] |
GABAA Receptor Modulators for Neurological Disorders
The γ-aminobutyric acid type A (GABAₐ) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Allosteric modulation of GABAₐ receptors is a key mechanism for the action of many anxiolytic, sedative, and anticonvulsant drugs. The lipophilic adamantane cage can interact with allosteric sites on the GABAₐ receptor, influencing its function.
Signaling Pathway Diagrams
References
- 1. CAS 828-51-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 828-51-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. This compound | 828-51-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantane Moiety: A Versatile Scaffold in Modern Drug Discovery
Application Notes and Protocols for Researchers in Medicinal Chemistry
The rigid, lipophilic, and three-dimensional structure of the adamantane cage, particularly when functionalized as 1-adamantanecarboxylic acid, has established it as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties are strategically employed to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. These application notes provide an overview of the utility of this compound in drug design, alongside detailed protocols for the synthesis and evaluation of adamantane-based compounds.
Physicochemical Advantages of the Adamantyl Group
Incorporating an adamantyl moiety, often derived from this compound, into a drug candidate can confer several advantageous properties:
-
Optimal Lipophilicity: The bulky and hydrophobic nature of the adamantane cage significantly increases the lipophilicity of a molecule. This can improve its ability to cross biological membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[1]
-
Metabolic Stability: The rigid, cage-like structure of adamantane can sterically hinder the metabolic degradation of nearby functional groups by metabolic enzymes. This steric shielding often leads to an increased drug half-life and a longer duration of action.[1]
-
Three-Dimensionality: In contrast to many planar aromatic scaffolds, the distinct three-dimensional architecture of adamantane allows for a more precise and effective exploration of a target's binding pocket. This can lead to improved potency and selectivity.[1]
-
Rigid Scaffold: The adamantane core provides a rigid anchor for the precise positioning of pharmacophoric groups, facilitating the optimization of drug-target interactions.[1]
Therapeutic Applications of Adamantane Derivatives
Derivatives of this compound and other adamantane-containing compounds have found clinical success in a wide range of therapeutic areas.[2]
-
Antiviral Agents: Amantadine and Rimantadine are notable for their activity against the influenza A virus, primarily by inhibiting the M2 proton channel and preventing viral uncoating.[3]
-
Antidiabetic Agents: Saxagliptin and Vildagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. The adamantane group in these molecules contributes to their binding affinity and pharmacokinetic profile.[2]
-
Neurological Disorders: Memantine, an NMDA receptor antagonist, is used in the treatment of Alzheimer's disease.[2] Amantadine has also been repurposed for its anti-parkinsonian effects.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for representative adamantane-based drugs, providing a comparative overview of their biological activity and pharmacokinetic properties.
Table 1: Antiviral Activity of Adamantane Derivatives
| Compound/Analogue | Virus Strain | Assay Type | Cell Line | IC₅₀ / EC₅₀ (µM) |
| Amantadine | A/H3N2 | Plaque Reduction | MDCK | ~1.0 - 5.0 |
| Rimantadine | A/H3N2 | Plaque Reduction | MDCK | ~0.5 - 2.0 |
| Glycyl-rimantadine (4b) | A/Hong Kong/68 (H3N2) | CPE Inhibition | MDCK | 0.11 |
| Enol ester (R)-10 | A/California/7/2009 (H1N1)pdm09 (Rimantadine-resistant) | CPE Inhibition | MDCK | 8.1 |
| Amantadine | SARS-CoV-2 | CPE Inhibition | Vero E6 | 83 - 119 |
Data compiled from multiple sources.[5][6]
Table 2: DPP-4 Inhibition by Adamantane-Containing Drugs
| Compound | Kᵢ (nM) | t₁/₂ for dissociation (minutes) at 37°C |
| Saxagliptin | 1.3 | 50 |
| 5-hydroxy-saxagliptin | 2.6 | 23 |
| Vildagliptin | - | 3.5 |
| Sitagliptin | - | < 2 |
Data from in vitro studies.[7]
Table 3: Comparative Pharmacokinetic Parameters of Adamantane Derivatives
| Parameter | Amantadine | Rimantadine | Memantine |
| Bioavailability | High (86-90%) | High | High |
| Tₘₐₓ (hours) | 2 - 4 (immediate release) | ~6 | ~3 - 7 |
| Volume of Distribution (Vd) | ~3 - 8 L/kg | High | ~9 - 11 L/kg |
| Metabolism | Not significantly metabolized | Extensively metabolized in the liver | Partially metabolized in the liver |
| Excretion | Primarily renal, unchanged | Renal, as metabolites and parent drug | Primarily renal, unchanged |
These values are compiled from different studies and should be compared with caution.[4][8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of adamantane derivatives.
Protocol 1: Synthesis of this compound (Koch-Haaf Reaction)
This protocol describes a common method for the synthesis of this compound from adamantane.[9]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride
-
98% Formic acid
-
t-Butyl alcohol
-
Crushed ice
-
15N Ammonium hydroxide
-
Acetone
-
12N Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
In a 1-L three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas-outlet tube, charge 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
-
Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.
-
Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid and add it dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.
-
Stir the reaction mixture for an additional 30 minutes and then pour it onto 700 g of crushed ice.
-
Separate the layers and extract the upper, acid layer with three 100-ml portions of carbon tetrachloride.
-
Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide.
-
Collect the crystalline ammonium 1-adamantanecarboxylate that separates on a Büchner funnel.
-
Wash the salt with 20 ml of cold acetone and suspend it in 250 ml of water.
-
Make the suspension strongly acidic with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness on a steam bath.
-
The residue is crude this compound. Recrystallize from a mixture of methanol and water to yield pure this compound.
Protocol 2: Synthesis of Amantadine Hydrochloride from Adamantane
This two-step protocol describes the synthesis of Amantadine Hydrochloride, a key antiviral drug, starting from adamantane.[10]
Step 1: Synthesis of N-(1-Adamantyl)acetamide
-
Slowly add adamantane (6.84 g, 0.05 mol) to nitric acid (21 mL, 0.5 mol) in a round-bottom flask over 20 minutes.
-
Maintain the suspension for 30 minutes, then add acetonitrile (29 mL, 0.5 mol).
-
Subject the reaction mixture to microwave radiation (40 °C, 50 W) for 3 hours.
-
After the reaction, add ice water (370 mL) and stir the mixture for 30 minutes at 0-5 °C.
-
Filter the white solid, wash it with cool water, to obtain N-(1-Adamantyl)acetamide.
Step 2: Synthesis of Amantadine Hydrochloride
-
Treat the N-(1-Adamantyl)acetamide with sodium hydroxide in a mixture of water and propylene glycol under microwave radiation at 120 °C for 2 hours to yield amantadine.
-
Dissolve the resulting amantadine in dichloromethane and treat with aqueous 5N HCl to obtain amantadine hydrochloride.
Protocol 3: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to quantify the ability of a compound to inhibit virus-induced cell death.[6]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates.
-
Virus stock of known titer.
-
Adamantane derivatives at various concentrations.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., 2X MEM containing 1.2% agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well) and allow the virus to adsorb for 1 hour.[5]
-
After adsorption, remove the virus inoculum and wash the cells.
-
Add an overlay medium containing different concentrations of the adamantane derivatives.
-
Incubate the plates for a period that allows for plaque formation (typically 2-4 days).
-
After incubation, fix the cells and stain with crystal violet solution to visualize and count the plaques.
-
The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Protocol 4: In Vitro DPP-4 Inhibition Assay
This protocol describes a method to screen for DPP-4 inhibitors.[11][12]
Materials:
-
DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer
-
Adamantane-based test compounds (e.g., Saxagliptin)
-
96-well plate (black, clear bottom for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound to the respective wells. Include a positive control (known inhibitor like sitagliptin) and a negative control (no inhibitor).
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of DPP-4 inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Protocol 5: In Vitro Metabolic Stability Assay
This protocol provides a general method to assess the metabolic stability of adamantane-containing compounds using liver microsomes.[13]
Materials:
-
Test compound (adamantane derivative)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (or UDPGA for Phase II)
-
Phosphate buffer
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the percentage of the parent compound remaining against time to determine the in vitro half-life (t₁/₂) and intrinsic clearance.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in drug discovery.
References
- 1. A modified method for synthesis of amantadine hydrochloride [medigraphic.com]
- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. thaiscience.info [thaiscience.info]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Synthesis of Novel Antiviral Agents from 1-Adamantanecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of antiviral agents derived from 1-adamantanecarboxylic acid. This document includes established synthetic routes to well-known adamantane-based drugs and protocols for the synthesis of novel derivatives with potential antiviral activity. The information is intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
The adamantane cage is a versatile scaffold in medicinal chemistry, known for its lipophilic nature which can enhance drug-target interactions and improve pharmacokinetic profiles.[1] this compound is a key starting material for the synthesis of a variety of biologically active molecules, including antiviral agents.[2][3] The most prominent examples are amantadine and rimantadine, which have been used for the treatment and prophylaxis of influenza A infections.[4] Their mechanism of action involves the inhibition of the M2 proton channel of the virus.[4] However, the emergence of resistant strains has necessitated the development of new adamantane derivatives with improved efficacy and a broader spectrum of activity.[1][4]
This document outlines synthetic strategies starting from this compound to generate diverse antiviral candidates.
I. Synthetic Strategies and Key Intermediates
The primary strategy for synthesizing antiviral agents from this compound involves the initial activation of the carboxylic acid group, typically by converting it to the more reactive acid chloride. This intermediate, 1-adamantanecarbonyl chloride, serves as a versatile precursor for a wide range of derivatives.
A common synthetic pathway involves the following key transformations:
-
Activation of this compound: Conversion to 1-adamantanecarbonyl chloride.
-
Formation of Amides and Ketones: Reaction of the acid chloride with amines or organometallic reagents.
-
Reduction and Amination: Conversion of amides or ketones to the corresponding amines, which are often the active pharmacophores.
An alternative approach involves the generation of adamantyl radicals from this compound for substitution reactions on heterocyclic systems.[5]
Below is a diagram illustrating the general synthetic workflow from this compound to key antiviral pharmacophores.
Caption: General synthetic pathways from this compound.
II. Quantitative Data on Antiviral Activity
The following table summarizes the antiviral activity of various adamantane derivatives. The data is compiled from different studies and presented for comparative purposes.
| Compound/Derivative Class | Virus Strain(s) | Assay Type | Activity Metric (e.g., IC₅₀, MIC) | Reference |
| 2-(1-Adamantyl)imidazole (2a) | Influenza A-2 Victoria | Chick Embryo | Significant antiviral activity | [5] |
| N-methyl-2-(1-adamantyl)imidazole (2b) | Influenza A-2 Victoria | Chick Embryo | Significant antiviral activity | [5] |
| Glycyl-rimantadine | Influenza A (H3N2) | In vitro | High antiviral activity, low cytotoxicity | [4] |
| Enol ester 10 (R- and S-isomers) | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant) | In vitro | IC₅₀ = 7.7 μM | [1] |
| Hydrazide of this compound (19) | Various Bacteria | In vitro | MIC = 125–500 µg/mL (antibacterial) | [2] |
| Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate (VI) | Smallpox vaccine virus (LIVP) | Vero Cell Culture | High anti-smallpox activity | [6] |
| 1,4-bis(1-adamantyl)-1,4-butanediol (XII) | Smallpox vaccine virus (LIVP) | Vero Cell Culture | High anti-smallpox activity | [6] |
| N-phenacyl amantadine derivative | Avian Influenza A (H5N1) | In vitro | Inhibitory activity | [7] |
III. Experimental Protocols
The following are detailed protocols for key experiments in the synthesis of antiviral agents from this compound.
Protocol 1: Synthesis of 1-Adamantanecarbonyl Chloride
This protocol describes the conversion of this compound to its acid chloride, a crucial intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a 50 mL three-necked round-bottom flask, add 4.0 g of this compound and 8 mL of thionyl chloride.[8]
-
Heat the mixture to 80°C and reflux for 1 hour.[8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
To ensure complete removal of thionyl chloride, add 20 mL of anhydrous benzene and evaporate the solvent using a rotary evaporator.[8]
-
The resulting crude 1-adamantanecarbonyl chloride can be used in the next step without further purification.
Caption: Workflow for the synthesis of 1-adamantanecarbonyl chloride.
Protocol 2: Synthesis of Rimantadine from 1-Adamantanecarbonyl Chloride (via Adamantyl Methyl Ketone)
This protocol outlines the synthesis of rimantadine, a key antiviral drug, starting from the acid chloride.
Materials:
-
1-Adamantanecarbonyl chloride
-
Dimethylcadmium (prepared in situ from methylmagnesium bromide and cadmium chloride) or other suitable organometallic reagent
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ammonia water (NH₄OH)
-
Ethyl acetate
-
Anhydrous ether
-
Standard glassware for Grignard reaction and reduction
Procedure:
Part A: Synthesis of Adamantyl Methyl Ketone
-
Prepare a solution of 1-adamantanecarbonyl chloride in anhydrous ether.[8]
-
In a separate flask, prepare dimethylcadmium by reacting methylmagnesium bromide with anhydrous cadmium chloride in ether.
-
Slowly add the solution of 1-adamantanecarbonyl chloride to the dimethylcadmium reagent at a controlled temperature.
-
After the addition is complete, stir the reaction mixture for an appropriate time.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude adamantyl methyl ketone.
Part B: Reductive Amination to Rimantadine
-
In a 50 mL three-necked flask, dissolve 2.0 g of adamantyl methyl ketone in 5 mL of ethanol.[8]
-
Add 2.0 g of sodium borohydride and stir the mixture for 1 hour.[8]
-
Slowly add 6 mL of hydrochloric acid dropwise to adjust the pH to 2.5.[8]
-
Filter the resulting solid.
-
Dissolve the solid in ethanol and cool to 0°C.
-
Add 10 mL of ammonia water dropwise and react for 30 minutes.[8]
-
Heat the mixture to 40°C for 1 hour.[8]
-
Extract the product with ethyl acetate.
-
Remove the ethyl acetate by rotary evaporation to yield rimantadine as a white crystalline solid.[8] The reported yield for this final step is 94%.[8]
Caption: Synthesis of rimantadine from 1-adamantanecarbonyl chloride.
Protocol 3: Synthesis of this compound Hydrazide
This protocol describes the synthesis of a hydrazide derivative, which can serve as a building block for further modifications, such as the synthesis of hydrazide-hydrazones with antimicrobial properties.[2][3]
Materials:
-
1-Adamantanecarbonyl chloride (from Protocol 1)
-
Hydrazine hydrate (100%)
-
Ethanol (96%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel
Procedure:
-
Place 1.0 mmol (0.2 g) of 1-adamantanecarbonyl chloride in a round-bottom flask.[2]
-
Dissolve it in 5 mL of 96% ethanol by heating under reflux.[2]
-
Add 1.1 mmol of 100% hydrazine hydrate to the solution.[2]
-
Continue to heat the mixture under reflux for 3 hours.[2]
-
After 3 hours, cool the reaction mixture and leave it in a refrigerator for 24 hours.[2]
-
Collect the formed precipitate by filtration under reduced pressure.
-
Dry the precipitate and recrystallize it from 96% ethanol to obtain pure this compound hydrazide.[2]
IV. Conclusion
This compound is a readily accessible and versatile starting material for the development of novel antiviral agents. The synthetic protocols and strategies outlined in these application notes provide a foundation for the rational design and synthesis of new adamantane derivatives. By exploring modifications to the adamantane core and the attached functional groups, researchers can aim to overcome existing drug resistance and develop broad-spectrum antiviral therapies. The provided data and methodologies are intended to facilitate these efforts in the scientific community.
References
- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104610067A - A kind of synthetic method of rimantadine - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 1-Adamantanecarboxylic Acid
Introduction
1-Adamantanecarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its rigid, cage-like adamantane structure imparts unique properties to molecules, making its accurate quantification crucial in research, drug development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
A summary of the performance characteristics of the described analytical methods is presented in Table 1 for easy comparison.
Table 1: Summary of Quantitative Data for this compound Analysis
| Parameter | HPLC-UV | GC-MS (after derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 25 ng/mL | 0.5 - 5 ng/mL |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL | 0.001 - 10 µg/mL |
| Recovery | 85 - 105% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Specificity | Moderate | High | High |
I. Quantification of this compound by HPLC-UV
This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required. As this compound lacks a strong chromophore, detection is typically performed at low UV wavelengths (e.g., 210 nm). Derivatization can be employed to enhance sensitivity and selectivity.
Experimental Protocol: HPLC-UV Analysis
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
(Optional) Derivatization agent (e.g., p-bromophenacyl bromide)
2. Instrumentation
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-Adamantanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Adamantanecarboxylic acid is a key synthetic intermediate and building block in medicinal chemistry and materials science.[1] Its rigid, bulky adamantane cage imparts unique properties such as high lipophilicity and metabolic stability to molecules.[1] Accurate and reliable quantification of this compound is crucial for quality control of starting materials, reaction monitoring, and purity assessment of final products. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Principle of the Method
The hydrophobic nature of the adamantyl group makes RP-HPLC an ideal method for the separation and quantification of this compound.[2] The method utilizes a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier. The acidic nature of the analyte necessitates the use of an acidic mobile phase modifier to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.[3] Detection is achieved using a UV detector at a low wavelength, as the molecule lacks a significant chromophore.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (or Formic Acid/Trifluoroacetic Acid, HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC-grade water. Adjust the pH to 2.6 with phosphoric acid.[4] Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile.
4. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at the initial gradient composition) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Preparation of Sample Solutions
-
For Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound sample, transfer to a 10 mL volumetric flask, dissolve in and dilute to volume with methanol. Further dilute with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. HPLC Method Parameters
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH2PO4 in Water, pH 2.6 with H3PO4[4] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-10 min: 40% to 90% B; 10-12 min: 90% B; 12.1-15 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm[4] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Data Presentation
Method Performance Characteristics
The developed HPLC method was validated for its performance. The key validation parameters are summarized in the table below.
| Parameter | Result |
| Retention Time | ~ 7.8 minutes |
| Linearity (R²) (1-100 µg/mL) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 5000 |
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the HPLC analysis of this compound.
Sample Preparation Logic Diagram
Caption: Step-by-step logic for sample preparation.
References
Application Note: Analysis of 1-Adamantanecarboxylic Acid and its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Adamantane derivatives are a crucial class of compounds in drug discovery and development, with applications ranging from antiviral to neuroprotective agents.[1] 1-Adamantanecarboxylic acid is a key building block for many of these pharmaceuticals. The quantitative and qualitative analysis of these compounds is essential for purity assessment, pharmacokinetic studies, and quality control. Due to the high polarity and low volatility of the carboxylic acid group, direct analysis by Gas Chromatography (GC) is challenging.[2] This application note provides detailed protocols for the derivatization and subsequent GC-MS analysis of this compound and its derivatives, ensuring high sensitivity, selectivity, and robust quantification.[3]
Derivatization is a critical step that converts the polar carboxylic acid into a more volatile and thermally stable ester, making it amenable to GC analysis.[4] The most common methods, silylation and alkylation (esterification), are discussed herein.[2]
Experimental Protocols
Protocol 1: Derivatization of this compound
Successful GC-MS analysis of carboxylic acids requires a derivatization step to increase volatility and improve chromatographic peak shape.[4] Two primary methods are recommended: silylation and alkylation.
Method A: Silylation using BSTFA
Silylation replaces active hydrogen atoms with a trimethylsilyl (TMS) group.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective reagent for this purpose.[6]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Dimethylformamide (DMF), anhydrous
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample or standard into a 2 mL reaction vial.
-
Add 1 mL of anhydrous DMF to dissolve the sample. Vortex if necessary.
-
Add 30-50 µL of BSTFA to the vial.[6] The optimal amount may need to be determined empirically, but a 1.5x to 2x molar excess is a good starting point.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70-75°C for 30-45 minutes to ensure the reaction goes to completion.[5][7]
-
Cool the sample to room temperature before injection into the GC-MS system.
Method B: Alkylation (Methyl Esterification)
Alkylation, specifically the formation of methyl esters, is a robust and widely used method for the analysis of carboxylic acids.[2][4] This can be achieved using diazomethane or, more safely, with an alcohol in the presence of an acid catalyst.
Materials:
-
This compound sample
-
Methanol (anhydrous) with 3N Hydrogen Chloride (HCl), or 14% Boron Trifluoride (BF₃) in Methanol
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Place approximately 1 mg of the this compound sample into a 2 mL reaction vial.
-
Add 1 mL of the methanolic HCl or BF₃-Methanol solution.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
The resulting methyl 1-adamantanecarboxylate solution can be injected directly or after solvent exchange if required.
Caption: Derivatization Workflow for GC-MS Analysis.
Protocol 2: GC-MS Instrumental Analysis
The following are generalized instrumental conditions. The specific column, temperature program, and MS parameters should be optimized for the specific derivative and analytical goals.
Instrumentation:
-
Gas Chromatograph: Agilent 6890N or equivalent.[3]
-
Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass spectrometer.
GC Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | DB-624, SE-30, or OV-101 fused silica capillary column (30 m x 0.25-0.32 mm, 0.25-1.8 µm film).[3][8] |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min for He).[3] |
| Injector Temp. | 250-270°C.[3] |
| Injection Mode | Split (e.g., 10:1 or 20:1) or Splitless, depending on concentration.[6] |
| Injection Vol. | 1 µL.[3] |
| Oven Program | Initial: 40-100°C, hold for 1-2 min. Ramp: 10-20°C/min to 250-300°C. Hold: 5-10 min.[3][6] |
MS Conditions:
| Parameter | Recommended Setting |
|---|---|
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (e.g., m/z 40-500) for qualitative analysis and method development. |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis. |
Key Mass Fragments (m/z):
-
This compound (underivatized): The adamantyl cation at m/z 135 is typically the most abundant fragment ion.[9]
-
Methyl 1-adamantanecarboxylate: The analysis will show fragments corresponding to the adamantyl cation (m/z 135) and the intact molecular ion (m/z 194).[8]
-
TMS-1-adamantanecarboxylate: Expect to see the adamantyl cation (m/z 135) and fragments related to the TMS group.
Caption: General workflow for GC-MS analysis.
Quantitative Analysis
For accurate quantification, a calibration curve should be prepared using a series of standards of the derivatized this compound. An internal standard (IS), such as a structurally similar compound not present in the sample (e.g., amantadine for memantine analysis), should be used to correct for variations in injection volume and derivatization efficiency.[10] The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.[3]
Table 1: Example Quantitative Performance Data
The following data is representative of the performance that can be achieved for adamantane derivatives using GC-MS after appropriate derivatization.[10]
| Parameter | Performance Metric |
| Analyte | Memantine (as pentafluorobenzoyl derivative) |
| Internal Standard | Amantadine |
| Linearity Range | 0.117 - 30 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-assay Precision (%RSD) | 3.22% (at LOQ) |
| Inter-assay Precision (%RSD) | 2.00% (at LOQ) |
| Accuracy (at LOQ) | -1.42% deviation |
Troubleshooting & Considerations
-
Incomplete Derivatization: If underivatized acid is observed (poor peak shape, tailing), increase the amount of derivatizing reagent, reaction time, or temperature.[5][6] Ensure all reagents and solvents are anhydrous, as moisture can quench the reaction.[6]
-
Analyte Adsorption: The acidic nature of glass vials can sometimes lead to sample loss. Silanizing glassware can prevent this by masking polar Si-OH groups.[4]
-
Fragmentation: Adamantane derivatives often produce similar fragmentation patterns dominated by the stable adamantyl cation (m/z 135).[1] Chromatographic separation is therefore critical for distinguishing between different derivatives, which can be reliably achieved based on their unique retention times.[1]
References
- 1. connectsci.au [connectsci.au]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. lmaleidykla.lt [lmaleidykla.lt]
- 7. benchchem.com [benchchem.com]
- 8. Adamantan-1-carboxylic acid, methyl ester [webbook.nist.gov]
- 9. This compound | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Adamantanecarboxylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 1-adamantanecarboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are based on the Koch-Haaf reaction. This typically involves the carboxylation of adamantane or its derivatives. Common starting materials include:
-
Adamantane, using formic acid, t-butyl alcohol, and concentrated sulfuric acid.[1]
-
1-Adamantanol, with formic acid and concentrated sulfuric acid.[1]
-
1-Bromoadamantane, also with formic acid and concentrated sulfuric acid.[2]
Q2: What is the role of t-butyl alcohol in the Koch-Haaf reaction starting from adamantane?
A2: In the Koch-Haaf synthesis starting from adamantane, t-butyl alcohol serves as a precursor to generate the t-butyl cation in the presence of strong acid. This cation can then act as a hydride abstractor from adamantane to form the 1-adamantyl cation, which is the key reactive intermediate for the carboxylation step. However, it's important to note that t-butyl alcohol can also undergo carboxylation itself, leading to the formation of trimethylacetic acid as a byproduct.[1]
Q3: What is a typical yield for the synthesis of this compound?
A3: Yields can vary significantly depending on the specific protocol and scale of the reaction. Reported yields for the Koch-Haaf reaction starting from adamantane are typically in the range of 67-72% for the crude product and 56-61% after recrystallization.[1] Following esterification and subsequent hydrolysis for purification, an overall recovery of 90% from the crude acid has been reported.[1]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product can be confirmed using several analytical techniques:
-
Melting Point: Pure this compound has a melting point of 175–176.5°C.[1]
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the chemical structure.
-
Chromatography: Thin-layer chromatography (TLC) can be used to monitor the reaction progress and assess the purity of the final product.
Troubleshooting Guides
Problem 1: Low Yield
Q: My reaction resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to help you identify and address the issue.
| Potential Cause | Troubleshooting Steps |
| Incorrect Sulfuric Acid Concentration | The concentration of sulfuric acid is critical. Concentrations between 95-98% are satisfactory. If the concentration is below 95%, the yield can drop significantly.[1] Ensure you are using a fresh, properly stored batch of concentrated sulfuric acid. |
| Suboptimal Reaction Temperature | The reaction is typically exothermic and requires careful temperature control. For the reaction starting from adamantane, the temperature should be maintained between 17-25°C during the addition of reagents.[1] Use an ice bath to manage the temperature effectively. |
| Impure Starting Materials | Impurities in adamantane or the solvent can lead to side reactions. For instance, using technical grade n-hexane, which may contain methylcyclopentane, can lower the yield by forming C7-acids that are difficult to remove.[1] Use high-purity starting materials and solvents. |
| Carbocation Rearrangements | The 1-adamantyl cation can potentially rearrange, leading to other isomers, although this is less common under standard Koch-Haaf conditions. Ensuring a sufficiently strong acid environment helps to stabilize the tertiary carbocation. |
| Incomplete Reaction | The reaction may not have gone to completion. Ensure the reaction is stirred for the recommended duration after the addition of all reagents (e.g., an additional 30 minutes).[1] |
Problem 2: Product Purity Issues & Side Reactions
Q: My final product is impure. What are the likely side products and how can I remove them?
A: Impurities in the final product are often a result of side reactions occurring during the synthesis. Here’s a guide to common impurities and purification strategies.
| Side Product | Formation and Identification | Purification Strategy |
| Trimethylacetic Acid | Formed from the carboxylation of t-butyl alcohol when it is used in the reaction mixture.[1] | Treatment of the crude product with ammonium hydroxide allows for the selective precipitation of ammonium 1-adamantanecarboxylate, as the ammonium salts of other acids like trimethylacetic acid remain in solution.[1] |
| C7-Acids | Can form if the solvent (e.g., technical grade hexane) contains impurities like methylcyclopentane.[1] These can be difficult to remove. | The ammonium salt precipitation method is effective at separating these as well.[1] Using pure solvents is the best preventative measure. |
| 2-Adamantanecarboxylic Acid | Can form as a minor isomer. | Separation can be achieved through esterification. The methyl ester of this compound forms more readily than that of the 2-isomer. The unreacted 2-adamantanecarboxylic acid can then be separated from the ester.[3] |
Experimental Protocols
Synthesis of this compound via Koch-Haaf Reaction
This protocol is adapted from Organic Syntheses.[1]
Procedure:
-
In a 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet, charge 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g of adamantane.
-
Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.
-
Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture onto 700 g of crushed ice.
-
Separate the layers and extract the aqueous layer with three 100-ml portions of carbon tetrachloride.
-
Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide.
-
Collect the crystalline ammonium 1-adamantanecarboxylate by filtration.
-
Wash the salt with 20 ml of cold acetone and suspend it in 250 ml of water.
-
Acidify the suspension with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to obtain the crude this compound.
-
Recrystallize the crude product from a mixture of methanol and water to obtain the pure acid.
Purification via Esterification and Hydrolysis
An alternative purification method involves esterification.[1]
Procedure:
-
Reflux the crude acid for 2 hours with three times its weight of methanol and a catalytic amount of 98% sulfuric acid.
-
Pour the solution into 10 volumes of water and extract with chloroform.
-
Wash the chloroform solution with water, dry over calcium chloride, and distill to obtain methyl 1-adamantanecarboxylate.
-
Hydrolyze the ester with the calculated amount of 1N potassium hydroxide followed by acidification to yield pure this compound.
Quantitative Data Summary
| Starting Material | Reagents | Yield (Crude) | Yield (Pure) | Reference |
| Adamantane | 96% H₂SO₄, CCl₄, Formic Acid, t-Butyl Alcohol | 67–72% | 56–61% | --INVALID-LINK--[1] |
| 1-Adamantanol | 96% H₂SO₄, Formic Acid | - | - | Mentioned as a viable route[1] |
| 1-Bromoadamantane | 96% H₂SO₄, Formic Acid | - | - | Mentioned as a viable route[1][2] |
Visualizations
References
Technical Support Center: Koch-Haaf Synthesis of 1-Adamantanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Koch-Haaf synthesis to produce 1-adamantanecarboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on identifying and mitigating side reactions.
Issue 1: Low Yield of this compound and Presence of a High-Melting Point Impurity
-
Question: My final product shows a broad melting point, ranging from 170°C to 250°C, and the overall yield is lower than expected. Analysis indicates the presence of a significant amount of a higher-melting byproduct. What is this impurity and how can I prevent its formation?
-
Answer: The high-melting point byproduct is likely 1,3-adamantanedicarboxylic acid . This side product can form in substantial amounts, sometimes as high as 40-60%, under certain conditions.[1] The formation of the dicarboxylic acid is a common side reaction in the Koch-Haaf synthesis of this compound.
Troubleshooting Steps:
-
Control Sulfuric Acid Concentration: The concentration of sulfuric acid is a critical factor. Using fuming sulfuric acid or highly concentrated (97-100%) sulfuric acid can promote dicarboxylation. It is recommended to use sulfuric acid in the 93-96% range to minimize this side reaction.[1]
-
Optimize Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the formation of 1,3-adamantanedicarboxylic acid. Adhering to established protocols with controlled temperature (typically between 15-25°C) and reaction duration is crucial.[2]
-
Use of Urea (for 1-nitroxyadamantane precursor): If you are starting from 1-nitroxyadamantane, the addition of urea (0.7-1.0 moles per mole of 1-nitroxyadamantane) can effectively suppress the formation of 1,3-adamantanedicarboxylic acid.[1]
-
Purification: If the dicarboxylic acid has already formed, it can be separated from the desired product through careful purification. One method involves dissolving the crude product in an aqueous sodium hydroxide solution. The monosodium salt of this compound is more soluble, allowing for separation from the less soluble disodium salt of the dicarboxylic acid. Acidification of the filtered solution will then precipitate the purified this compound.
-
Issue 2: Presence of 2-Adamantanecarboxylic Acid in the Product Mixture
-
Question: My product analysis shows the presence of an isomer, 2-adamantanecarboxylic acid. How is this formed and how can I minimize it?
-
Answer: The formation of 2-adamantanecarboxylic acid is due to the rearrangement of the initially formed 1-adamantyl cation to the more stable 2-adamantyl cation under the strongly acidic reaction conditions.[3] This rearrangement is a known side reaction in adamantane chemistry in acidic media.
Troubleshooting Steps:
-
Maintain Low Reaction Temperature: The rate of carbocation rearrangement is temperature-dependent. Keeping the reaction temperature in the lower end of the recommended range (e.g., 15-20°C) can help to minimize the extent of this isomerization.
-
Control Addition Rate: The slow, controlled addition of formic acid or the adamantane precursor to the strong acid can help to maintain a low instantaneous concentration of the carbocation, thereby reducing the likelihood of rearrangement.
-
Purification: Separating 1- and 2-adamantanecarboxylic acids can be challenging due to their similar physical properties. Fractional crystallization or chromatographic methods may be necessary. An alternative purification strategy involves esterification of the crude acid mixture. The resulting methyl esters can be easier to separate by distillation or chromatography, followed by hydrolysis to obtain the pure acid.[2][4]
-
Issue 3: Dark-Colored Reaction Mixture and Final Product
-
Question: The reaction mixture turns dark brown or black, and my isolated product is discolored. What causes this and how can I obtain a white product?
-
Answer: The formation of dark-colored products is generally attributed to the deep destruction or degradation of the adamantane framework under the harsh acidic conditions.[1]
Troubleshooting Steps:
-
Use Appropriate Sulfuric Acid Concentration: Using sulfuric acid with a concentration between 93-96% has been shown to minimize the formation of these dark-colored byproducts.[1]
-
Strict Temperature Control: Avoid localized overheating. Ensure efficient stirring and maintain the reaction temperature within the recommended range. Excursions to higher temperatures can accelerate degradation pathways.
-
Purification: If a colored product is obtained, recrystallization from a suitable solvent, such as a methanol/water mixture, can often remove the colored impurities.[2] Alternatively, converting the crude acid to its ammonium salt can aid in purification, as the salt often precipitates in a purer form.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common starting materials for the Koch-Haaf synthesis of this compound?
-
Q2: Why is tert-butanol sometimes used in the Koch-Haaf reaction with adamantane?
-
A2: When starting with adamantane, which has low solubility in sulfuric acid, tert-butanol can act as a source of the tert-butyl cation. This cation can facilitate the formation of the 1-adamantyl cation, which is the reactive intermediate for carboxylation. However, be aware that this can also lead to the formation of pivalic acid as a byproduct.[2]
-
-
Q3: Can I use carbon monoxide gas directly instead of formic acid?
-
Q4: What are typical yields for the Koch-Haaf synthesis of this compound?
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of this compound from various precursors.
| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Adamantane | 96% H₂SO₄, CCl₄, t-BuOH, HCOOH | 17-25 | 1.5-2.5 hours | 67-72 | [2] |
| 1-Adamantanol | 96% H₂SO₄, HCOOH | 35 | 3 hours | Not specified | [9] |
| 1-Nitroxyadamantane | 93-96% H₂SO₄, Urea, HCOOH | 18-20 | 4-24 hours | 90-99 | [1] |
| 1-Adamantanol (Microflow) | H₂SO₄, HCOOH | Room Temp | ~1 hour | ~89 | [10] |
Experimental Protocols
Synthesis of this compound from Adamantane
This protocol is adapted from Organic Syntheses.[2]
-
Apparatus Setup: In a well-ventilated fume hood, equip a 1-liter three-necked flask with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet tube.
-
Initial Charge: Charge the flask with 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
-
Cooling and Initial Addition: Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.
-
Slow Addition: Prepare a solution of 29.6 g (38 ml, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature between 17–25°C.
-
Reaction Completion: Stir the reaction mixture for an additional 30 minutes after the addition is complete.
-
Quenching: Pour the reaction mixture onto 700 g of crushed ice.
-
Extraction: Separate the layers and extract the upper aqueous layer with three 100-ml portions of carbon tetrachloride.
-
Purification via Ammonium Salt: Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide. Collect the crystalline ammonium 1-adamantanecarboxylate by filtration.
-
Acidification: Suspend the ammonium salt in 250 ml of water and make the suspension strongly acidic with 25 ml of 12N hydrochloric acid.
-
Final Extraction and Isolation: Extract the acidified suspension with 100 ml of chloroform. Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude this compound.
-
Recrystallization: Recrystallize the crude product from a mixture of methanol and water to obtain pure this compound.
Visualizations
Caption: Main reaction pathway of the Koch-Haaf synthesis.
Caption: Overview of potential side reactions.
Caption: A logical troubleshooting workflow.
References
- 1. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The mechanism for the rearrangement of the adamantly cation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and this compound - Google Patents [patents.google.com]
- 5. This compound | High-Purity Reagent [benchchem.com]
- 6. Koch reaction - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Koch Reaction (Chapter 71) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Adamantanecarboxylic Acid
Welcome to the technical support center for the synthesis of 1-adamantanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the Koch-Haaf reaction, which involves the carboxylation of adamantane or its derivatives.[1] Key variations of this reaction include:
-
Carboxylation of adamantane using formic acid, t-butyl alcohol, and concentrated sulfuric acid.[2][3]
-
Carboxylation of 1-adamantanol or 1-bromoadamantane with formic acid in concentrated sulfuric acid.[2][3]
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Carboxylation of 1-nitroxyadamantane with formic acid or its salts in sulfuric acid, which can achieve yields as high as 96-98%.[1]
Q2: I am getting a low yield. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and solutions:
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Incorrect Sulfuric Acid Concentration: The concentration of sulfuric acid is critical. Using an acid concentration below 95% can lead to a significant drop in yield.[2] Ensure you are using 95-98% sulfuric acid for optimal results.[2] Using oleum or even 97-100% sulfuric acid can lead to darkly colored reaction mixtures, suggesting side reactions and degradation of the adamantane structure.[1]
-
Suboptimal Temperature Control: The reaction with 1-adamantanol is highly exothermic.[3] Maintaining a controlled temperature, typically between 17-25°C using an ice bath, is crucial to prevent side reactions that can lower the yield.[2]
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Impure Solvents: If using a solvent like n-hexane, ensure it is pure. Technical grade "normal hexane" can contain methylcyclopentane and isohexane, which can form C7-acids that are difficult to remove and lower the overall yield of the desired product.[2] Consider using cyclohexane or carbon tetrachloride as alternatives.[2]
-
Premature Termination of Reaction: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.
Q3: My final product is contaminated with a significant amount of pivalic acid. How can I prevent its formation and/or remove it?
A3: The formation of pivalic acid is a common side reaction, especially when using t-butyl alcohol in the Koch-Haaf reaction, with yields of pivalic acid reaching up to 87%.[1]
-
Prevention: While difficult to completely avoid when using t-butyl alcohol, optimizing the reaction temperature and addition rate of reactants can help minimize its formation.
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Purification: A highly effective method to separate this compound from pivalic acid and other acidic byproducts is through the formation of the ammonium salt. By treating the crude product mixture with concentrated ammonium hydroxide, the ammonium 1-adamantanecarboxylate precipitates as a crystalline solid while the ammonium salts of pivalic acid and other smaller acids remain in solution.[2] This allows for easy separation by filtration.
Q4: What is the best workup procedure to isolate pure this compound?
A4: A standard and effective workup procedure involves the following steps:
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Pour the reaction mixture onto crushed ice.[2]
-
Extract the aqueous layer with an organic solvent like carbon tetrachloride or chloroform.[2]
-
Separate the this compound from byproducts by treating the organic layer with ammonium hydroxide to precipitate the ammonium salt.[2]
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Collect the ammonium salt by filtration and wash it with cold acetone.[2]
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Suspend the salt in water and acidify with a strong acid like hydrochloric acid to regenerate the this compound.[2]
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Extract the pure acid with chloroform, dry the organic layer, and evaporate the solvent.[2]
-
For further purification, recrystallize the crude acid from a mixture of methanol and water.[2]
An alternative purification involves esterifying the crude acid to methyl 1-adamantanecarboxylate, which can be distilled and then hydrolyzed back to the pure acid.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Sulfuric acid concentration is below 95%. | Use sulfuric acid with a concentration between 95-98%.[2] |
| Poor temperature control, especially with exothermic reactions. | Maintain the reaction temperature between 17-25°C using an ice bath.[2] | |
| Impure solvents containing reactive species. | Use pure solvents like cyclohexane or carbon tetrachloride.[2] | |
| Darkly Colored Reaction Mixture | Side reactions and degradation of the adamantane scaffold. | Avoid using sulfuric acid concentrations above 98% or oleum.[1] |
| Product Contaminated with Pivalic Acid | Use of t-butyl alcohol as a reactant. | Separate the product by precipitating it as its ammonium salt.[2] |
| Difficult to Filter Product | Fine, non-crystalline precipitate. | Ensure the workup procedure involving pouring onto ice is followed to promote crystallization. |
| Inconsistent Results | Variability in reactant quality or reaction conditions. | Standardize all reagents and carefully control reaction parameters like temperature and addition rates. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for various methods of synthesizing this compound.
| Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Adamantane | Formic acid, t-butyl alcohol, 96% H₂SO₄, CCl₄ | 17-25 | 1.5-2.5 hours | 67-72 (crude), 56-61 (pure) | [2] |
| 1-Nitroxyadamantane | Formic acid, 93-96% H₂SO₄, Urea | 18-20 | 4-24 hours | 90-99 | [1] |
| Adamantane | Formic acid, 97-100% H₂SO₄, CCl₄, t-butanol | Not specified | Not specified | up to 80 | [1] |
Experimental Protocols
Protocol 1: Carboxylation of Adamantane using Formic Acid and t-Butyl Alcohol[2]
This procedure is adapted from Organic Syntheses.
-
Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet, charge 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
-
Initiation: Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.
-
Addition of Reactants: Prepare a solution of 29.6 g (38 ml, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction flask over 1–2 hours, maintaining the temperature at 17–25°C.
-
Reaction Completion: Stir the mixture for an additional 30 minutes after the addition is complete.
-
Workup:
-
Pour the reaction mixture onto 700 g of crushed ice.
-
Separate the layers and extract the aqueous acid layer with three 100-ml portions of carbon tetrachloride.
-
Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide.
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Collect the crystalline ammonium 1-adamantanecarboxylate that separates on a Büchner funnel.
-
Wash the salt with 20 ml of cold acetone.
-
-
Isolation of Pure Acid:
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Suspend the ammonium salt in 250 ml of water and make it strongly acidic with 25 ml of 12N hydrochloric acid.
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Extract the suspension with 100 ml of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield 12–13 g (67–72%) of crude this compound.
-
-
Purification: Recrystallize the crude product from a mixture of 30 ml of methanol and about 10 ml of water to obtain 10–11 g (56–61%) of pure acid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Optimization of Adamantane Carboxylation
Welcome to the technical support center for the optimization of adamantane carboxylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of adamantane carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the carboxylation of adamantane?
A1: The most prevalent methods for adamantane carboxylation involve the use of strong acids or Lewis acids to generate an adamantyl cation, which then reacts with a carboxylating agent. The two primary approaches are:
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Koch-Haaf Reaction: This classic method utilizes a strong acid, typically a mixture of sulfuric acid and nitric acid or oleum, with formic acid as the carboxylating agent.[1][2] Adamantane, or a derivative like 1-bromoadamantane or 1-adamantanol, can be used as the starting material.[3]
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Lewis Acid-Mediated Carboxylation: Milder reaction conditions can be achieved using a Lewis acid, such as gallium trichloride (GaCl₃), to promote the reaction between adamantane and carbon monoxide (CO).[4] This method can selectively produce 1-adamantanecarboxaldehyde, which can be further oxidized to the carboxylic acid.[4]
Q2: What are the critical parameters to control during the Koch-Haaf reaction for adamantane carboxylation?
A2: The most critical parameters are the strength of the acidic medium and the reaction temperature. A highly acidic environment is necessary to facilitate the formation of the adamantyl carbocation.[1] Temperature control is crucial, especially during the addition of reagents, to ensure selective formation of the desired product and to minimize the formation of byproducts.[1][3] For instance, when synthesizing 3-acetylamino-adamantane-1-carboxylic acid, the addition of acetonitrile should be performed at a low temperature (5-7°C) to prevent the formation of the 3-hydroxy byproduct.[1]
Q3: How can I monitor the progress of the adamantane carboxylation reaction?
A3: Thin-layer chromatography (TLC) is a convenient and effective technique for monitoring the reaction's progress.[1] A developing stain, such as bromocresol green solution, can be used to visualize the spots of the carboxylic acid products.[1]
Q4: What are the expected yields for adamantane carboxylation?
A4: Yields can vary significantly depending on the specific method and reaction conditions. For the synthesis of 1-adamantanecarboxylic acid via the Koch-Haaf reaction, yields can range from 67-72% for the crude product.[3] A modified procedure using 1-nitroxyadamantane has reported yields as high as 99%.[2] The GaCl₃-mediated formylation of adamantane to 1-adamantanecarboxaldehyde can achieve yields of up to 84%.[4]
Q5: How can I confirm the structure of the synthesized adamantane carboxylic acid?
A5: The structure of the final product can be confirmed using a variety of standard spectroscopic techniques, including:
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¹H NMR (Proton Nuclear Magnetic Resonance)[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)[1]
-
IR (Infrared) Spectroscopy[1]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your adamantane carboxylation experiments.
Problem 1: Low Yield of this compound in Koch-Haaf Reaction
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength | Ensure the use of highly concentrated sulfuric acid (96% or higher) or oleum as specified in the protocol.[1][2][3] The formation of the adamantyl carbocation is critical and requires a superacidic environment. |
| Incomplete Reaction | Increase the reaction time. Some protocols suggest stirring for an additional 30 minutes to 2.5 hours after the addition of all reagents.[1][3] For certain starting materials, the reaction may require up to 24 hours at room temperature to reach completion.[2] |
| Suboptimal Temperature Control | Maintain the recommended temperature range throughout the reaction. For the addition of t-butyl alcohol and formic acid, the temperature should be kept between 17–25°C.[3] Exceeding this range can lead to side reactions. |
| Poor Solubility of Adamantane | While adamantane has low solubility in sulfuric acid, the use of a co-solvent like carbon tetrachloride can help.[2][3] Ensure vigorous stirring to maximize the interaction between the reactants. |
| Loss of Product During Work-up | After pouring the reaction mixture onto ice, ensure complete precipitation of the product.[3] Wash the precipitate thoroughly with water until the filtrate is neutral to remove any residual acid.[1] |
Problem 2: Formation of Byproducts
| Byproduct | Possible Cause | Suggested Solution |
| 3-Hydroxyadamantane-1-carboxylic Acid | The reaction temperature was too high during the addition of the carboxylating agent or during the work-up.[1] | Maintain a low temperature (e.g., 5-7°C for acetonitrile addition in the Ritter reaction) to favor carboxylation over hydration.[1] |
| 1,3-Adamantanedicarboxylic Acid | This can be a significant byproduct, especially when using 1-nitroxyadamantane as a starting material in the presence of nitric acid formed in situ.[2] | The use of urea in the reaction mixture can help to trap the in situ generated nitric acid, thus minimizing the formation of dicarboxylic acid byproducts.[2] |
| Pivalic Acid | Formation of pivalic acid can occur when using t-butyl alcohol as a carbocation source in the Koch-Haaf reaction.[2] | While difficult to completely avoid, careful control of stoichiometry and reaction conditions can help minimize its formation. Purification of the final product will be necessary. |
Experimental Protocols
1. Koch-Haaf Carboxylation of Adamantane [3]
This procedure illustrates a general method for carboxylating saturated hydrocarbons with a tertiary hydrogen.
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Reaction Setup: In a reaction vessel, combine 255 ml of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
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Cooling and Initial Reagent Addition: Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.
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Addition of Carboxylating Mixture: Prepare a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.
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Reaction Completion: Stir the reaction mixture for an additional 30 minutes.
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Work-up: Pour the reaction mixture onto 700 g of crushed ice.
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Isolation and Purification: Collect the precipitate by filtration and wash it with water. The crude product can be purified by dissolving it in 10% sodium carbonate solution, washing with ether, and then re-precipitating the acid by adding hydrochloric acid. Further recrystallization from methanol and water yields pure this compound.
2. GaCl₃-Mediated Formylation of Adamantane [4]
This method provides a milder route to 1-adamantanecarboxaldehyde, a precursor to the carboxylic acid.
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Reaction Setup: In an 8 mL screw-cap vial with a rubber septum, charge GaCl₃ (1.0 M in methylcyclohexane, 1 mmol, 1 mL) using a syringe. Remove the methylcyclohexane in vacuo.
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Addition of Reactants: Dissolve the GaCl₃ residue in 0.5 mL of 1,2-dichloroethane and add adamantane (1 mmol, 136 mg).
-
Carbon Monoxide Atmosphere: Introduce a syringe needle through the rubber septum and place the vial in a 50 mL stainless autoclave. Pressurize the autoclave with carbon monoxide (1 atm).
-
Reaction: Stir the reaction mixture at room temperature for 40 minutes.
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Work-up and Analysis: The yield of 1-adamantanecarboxaldehyde can be determined by gas chromatography (GC).
Data Presentation
Table 1: Comparison of Adamantane Carboxylation Methods
| Method | Starting Material | Reagents | Solvent | Temp. | Time | Yield | Key Byproducts | Reference |
| Koch-Haaf | Adamantane | H₂SO₄, HCOOH, t-BuOH | CCl₄ | 17-25°C | 1.5-2.5 h | 67-72% (crude) | Pivalic acid | [3] |
| Modified Koch-Haaf | 1-Nitroxyadamantane | H₂SO₄, HCOOH, Urea | - | 18-20°C | 4-24 h | up to 99% | 1,3-Adamantanedicarboxylic acid | [2] |
| GaCl₃-Mediated Formylation | Adamantane | GaCl₃, CO (1 atm) | 1,2-Dichloroethane | Room Temp. | 40 min | up to 84% | - | [4] |
Visualizations
Caption: Experimental workflow for the Koch-Haaf carboxylation of adamantane.
Caption: Troubleshooting logic for low product yield in adamantane carboxylation.
References
Technical Support Center: Purification of Crude 1-Adamantanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-adamantanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for the purification of this compound are:
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Recrystallization: This is a widely used technique involving the dissolution of the crude solid in a hot solvent, followed by cooling to allow the purified crystals to form.[1]
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Ammonium Salt Formation: This method involves converting the carboxylic acid to its ammonium salt, which has different solubility properties than the impurities. The salt is then isolated and re-acidified to yield the pure carboxylic acid.[1]
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Esterification followed by Hydrolysis: The crude acid can be converted to its methyl ester, which is then purified by distillation. Subsequent hydrolysis of the pure ester regenerates the purified carboxylic acid.[1][2]
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Sublimation: For small-scale purifications, sublimation can be an effective method for obtaining high-purity this compound.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials and byproducts from the synthesis. Depending on the synthetic route, these may include:
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Trimethylacetic acid.[1]
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Other aliphatic carboxylic acids (e.g., C9 and C13 acids).[1]
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2-adamantanecarboxylic acid, an isomer that can be difficult to separate.
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Residual solvents from the reaction or workup.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is typically in the range of 172-176.5°C.[1][2] A broad melting range or a melting point lower than this indicates the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | The chosen solvent is too good a solvent, even at low temperatures. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation. - Consider a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
| Too much solvent was used during dissolution. | - Evaporate some of the solvent to concentrate the solution and induce further crystallization. | |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, and the melting point of the impure solid is below the temperature of the solution. | - Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool more slowly to encourage crystal lattice formation instead of oiling. - Scratch the inside of the flask with a glass rod to provide a nucleation site. |
| The impurity level is very high. | - Consider a preliminary purification step, such as an acid-base extraction or ammonium salt formation, before attempting recrystallization. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | - Evaporate some of the solvent to increase the concentration of the solute. |
| The solution is supersaturated but requires nucleation. | - Scratch the inside of the flask with a glass rod. - Add a "seed" crystal of pure this compound. | |
| Purified Product is Discolored | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb the desired product. - Ensure the starting material is not significantly degraded. The use of oleum or highly concentrated sulfuric acid (97-100%) during synthesis can lead to dark-colored byproducts.[3] Using 93-96% sulfuric acid can minimize the formation of these impurities.[3] |
Purity Issues After Purification
| Problem | Possible Cause | Suggested Action |
| Melting Point is Still Broad or Low | The chosen purification method was not effective for the specific impurities present. | - If recrystallization was used, try a different solvent system. - Consider an alternative purification method like ammonium salt formation or esterification/hydrolysis, which can be more effective at removing certain types of impurities.[1] |
| The product is still wet with solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Presence of Isomeric Impurity (2-adamantanecarboxylic acid) | The impurity has very similar physical properties to the desired product, making separation by simple recrystallization difficult. | - A method based on differential esterification rates can be employed. This compound esterifies more readily than the 2-isomer. By carefully controlling the reaction time and temperature of esterification, the 1-isomer can be converted to its ester while the 2-isomer remains largely as the acid. Subsequent separation can be achieved by extraction. |
Experimental Protocols
Purification by Recrystallization from Methanol/Water
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold methanol/water mixture.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
Purification via Ammonium Salt Formation
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Dissolution: Dissolve the crude this compound in a suitable organic solvent like carbon tetrachloride.
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Salt Formation: Shake the solution with 15N ammonium hydroxide. The ammonium salt of this compound will precipitate as a crystalline solid.[1] Impurities such as trimethylacetic acid will remain in the solution as their ammonium salts are more soluble.[1]
-
Isolation of Salt: Collect the crystalline ammonium salt by filtration.
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Washing: Wash the salt with a small amount of cold acetone.[1]
-
Acidification: Suspend the ammonium salt in water and make the suspension strongly acidic with concentrated hydrochloric acid.
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Extraction: Extract the liberated this compound with chloroform.
-
Drying and Evaporation: Dry the chloroform layer with anhydrous sodium sulfate and evaporate the solvent to obtain the purified product.[1]
Purification via Esterification and Hydrolysis
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Esterification: Reflux the crude this compound with methanol and a catalytic amount of concentrated sulfuric acid for 2 hours.[1]
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Workup: Pour the reaction mixture into a large volume of water and extract the methyl 1-adamantanecarboxylate with chloroform.
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Purification of Ester: Wash the chloroform layer with water, dry it over calcium chloride, and distill the methyl ester under reduced pressure.
-
Hydrolysis: Hydrolyze the purified ester with a calculated amount of 1N potassium hydroxide solution by refluxing until the solution is clear.
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Acidification: After cooling, acidify the solution with hydrochloric acid to precipitate the pure this compound.
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Isolation: Collect the purified acid by filtration, wash with water, and dry. A high overall recovery of around 90% can be expected with this method.[1]
Visualizations
Caption: Recrystallization Workflow
Caption: Crystallization Troubleshooting Flowchart
References
Technical Support Center: Purification of 1-Adamantanecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-adamantanecarboxylic acid.
Troubleshooting Guide
Common issues encountered during the purification of this compound are summarized below, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice.- Cooling the solution too quickly, trapping impurities.- Insufficient washing of the crystals. | - Select a solvent in which the acid has high solubility at high temperatures and low solubility at low temperatures (e.g., methanol/water mixture, chloroform).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. |
| Product "Oils Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the impure acid.- The presence of significant impurities lowers the melting point of the mixture. | - Add a small amount of a co-solvent in which the acid is more soluble to lower the saturation temperature.[2]- Re-dissolve the oil by heating and adding more solvent, then cool very slowly.[3]- Consider pre-purification by another method (e.g., acid-base extraction) to remove major impurities. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to increase the concentration and allow it to cool again.[2][4]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1][4] |
| Low Recovery of Purified Product | - Too much solvent used during recrystallization.- Excessive washing of the crystals.- Product loss during transfers. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[4]- Wash the crystals with a minimal amount of ice-cold solvent.- Ensure careful transfer of material between flasks and funnels. |
| Melting Point is Broad or Lower than Expected | - The presence of residual solvent.- The presence of impurities. | - Ensure the purified crystals are thoroughly dried under vacuum.- Repeat the purification process or choose a more effective method like sublimation or esterification-hydrolysis. A sharp melting point for the pure acid is reported between 175°C and 176.5°C.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities largely depend on the synthetic route. For the widely used Koch-Haaf carboxylation of adamantane using formic acid and t-butyl alcohol, impurities can include:
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Unreacted Adamantane: The starting hydrocarbon.
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Side-product Carboxylic Acids: Smaller acids like trimethylacetic acid, as well as C9 and C13 acids, can form from the t-butyl alcohol.[5]
-
2-Adamantanecarboxylic Acid: This isomer can form under certain conditions, though this compound is the thermodynamically favored product.
-
Residual Solvents: Solvents used in the synthesis and workup (e.g., carbon tetrachloride, chloroform, hexane) may be present.[5]
Q2: Which purification method is most effective for achieving high purity?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity.
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Recrystallization is a standard method for removing small amounts of impurities. A mixture of methanol and water is a commonly used solvent system.[5]
-
Esterification followed by hydrolysis is a highly effective chemical purification method. The crude acid is converted to its methyl ester, which can be distilled to a high purity, and then hydrolyzed back to the pure acid. This method can yield a product with a melting point of 175–176.5°C with about 90% overall recovery.[5]
-
Sublimation is an excellent technique for obtaining very high purity material, as it effectively removes non-volatile impurities. Commercial suppliers offer this compound with a purity of >99.5% (by GC) that has been purified by sublimation.
Q3: Can you provide a detailed protocol for the esterification-hydrolysis purification?
A3: Yes, this robust method is adapted from established literature[5]:
Part 1: Esterification
-
In a round-bottom flask, suspend the crude this compound in three times its weight of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL for 12-13 g of crude acid).
-
Reflux the mixture for 2 hours.
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After cooling, pour the reaction mixture into approximately 10 volumes of water.
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Extract the aqueous mixture with chloroform. Use the minimum amount of chloroform required for a clean separation of layers.
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Wash the combined chloroform extracts with water, then dry over anhydrous calcium chloride.
-
Remove the chloroform by distillation. The resulting methyl 1-adamantanecarboxylate can be further purified by vacuum distillation (b.p. 77–79°C at 1 mm Hg).
Part 2: Hydrolysis
-
Hydrolyze the purified methyl ester using a stoichiometric amount of 1N potassium hydroxide solution.
-
Upon completion of the hydrolysis (the solution becomes clear), acidify the mixture with hydrochloric acid to precipitate the pure this compound.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
Q4: What are the recommended conditions for sublimation of this compound?
A4: While specific, optimized conditions for this compound are not extensively published, general principles for vacuum sublimation can be applied. Sublimation occurs when a solid has a sufficiently high vapor pressure at a temperature below its melting point.[7] For this compound (m.p. ~175°C), a starting point would be to heat the sample under high vacuum (e.g., <1 mmHg) at a temperature ranging from 100°C to 140°C. The optimal temperature will be high enough to achieve a reasonable sublimation rate without melting the sample. The purified compound will crystallize on a cooled surface (cold finger).[8]
Q5: How can I assess the purity of my this compound?
A5: Several analytical techniques can be used:
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Melting Point Analysis: Pure this compound has a sharp melting point (175–176.5°C).[5][6] A broad or depressed melting point indicates the presence of impurities.
-
Gas Chromatography (GC): GC is an excellent method for quantifying purity and detecting volatile impurities. Commercial grades are often certified by GC analysis.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule and detect impurities with characteristic signals.[10]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid) is a common method for analyzing carboxylic acids.[11][12]
Data Presentation
Comparison of Purification Methods for this compound
| Purification Method | Typical Starting Purity (Melting Point) | Typical Final Purity (Melting Point) | Reported Recovery | Key Advantages | Reference(s) |
| Recrystallization | Crude (173–174°C) | Good (up to 175–176.5°C) | Variable, typically 60-85% | Simple, removes small amounts of impurities. | [5] |
| Esterification-Hydrolysis | Crude (173–174°C) | High (175–176.5°C) | ~90% | Highly effective for removing closely related acidic impurities. | [5] |
| Sublimation | Good to High | Very High (>99.5% by GC) | High, minimal product loss. | Removes non-volatile impurities effectively; no solvent required. | [7] |
Experimental Workflows and Logical Relationships
Caption: Workflow for selecting a suitable purification method.
Caption: Relationship between impurity type and purification method.
References
- 1. Home Page [chem.ualberta.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. benchchem.com [benchchem.com]
- 9. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and this compound - Google Patents [patents.google.com]
- 10. This compound(828-51-3) 1H NMR [m.chemicalbook.com]
- 11. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 12. High-performance liquid chromatography | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Recrystallization of 1-Adamantanecarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 1-adamantanecarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of pure this compound?
A1: The reported melting point of pure this compound is generally in the range of 172-176.5°C.[1][2][3] A sharp melting point within this range is a good indicator of purity.
Q2: What are the most common solvents for the recrystallization of this compound?
A2: Based on solubility data, a mixture of methanol and water is a commonly cited and effective solvent system for the recrystallization of this compound.[2] Ethanol is also mentioned as a suitable single solvent.[4] The compound is generally soluble in polar organic solvents like ethanol, chloroform, and dichloromethane, and insoluble in water.[1]
Q3: My this compound is heavily contaminated. Is recrystallization the best purification method?
A3: For heavily impure samples, a single recrystallization may not be sufficient. An alternative purification procedure involves esterification of the crude acid to methyl 1-adamantanecarboxylate, which can be distilled, followed by hydrolysis back to the pure acid.[2] This multi-step process can be very effective for removing significant impurities.
Q4: How does the rigid, cage-like structure of this compound affect its crystallization?
A4: The rigid structure of adamantane derivatives generally facilitates crystallization.[4] Molecules with less conformational flexibility tend to pack more readily into a crystal lattice. However, this rigidity can sometimes lead to the formation of very fine needles or powders, which can be challenging to filter and dry effectively.
Data Presentation: Solvent Selection Guide
| Solvent | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Insoluble[1] | Insoluble | Poor as a single solvent; excellent as an anti-solvent in a mixed-solvent system. |
| Methanol | Slightly soluble (may show faint turbidity)[1] | Soluble | Good potential for single-solvent or mixed-solvent (with water) recrystallization. |
| Ethanol | Soluble[1] | Very Soluble | May be a suitable single solvent, but cooling to low temperatures might be necessary to maximize yield. |
| Acetone | Soluble | Very Soluble | Likely too soluble for good recovery in a single-solvent recrystallization; could be used in a mixed-solvent system. |
| Ethyl Acetate | Soluble | Very Soluble | Similar to acetone, it is likely too effective a solvent for high-yield single-solvent recrystallization. |
| Dichloromethane | Soluble[1] | Very Soluble | Due to its high volatility and good dissolving power, it is generally not a preferred solvent for recrystallization. |
| Chloroform | Soluble[1] | Very Soluble | Similar to dichloromethane, it is a good solvent but may not be ideal for recrystallization due to solubility and volatility. |
| Toluene | Soluble | Very Soluble | A higher boiling point solvent that could be effective, but care must be taken to avoid oiling out. |
| Hexane/Heptane | Insoluble | Slightly Soluble | Can be used as an anti-solvent in a mixed-solvent system with a more polar solvent. |
Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization (Methanol-Water)
This protocol is adapted from a standard literature procedure for the purification of this compound.[2]
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 3 mL of methanol.
-
Heating: Gently heat the mixture with stirring until the solid is fully dissolved.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. For every 3 mL of methanol used, you will add approximately 1 mL of water.
-
Clarification: If the solution remains turbid, add a few drops of hot methanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol-water mixture (in the same ratio as used for crystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Single-Solvent Recrystallization (Ethanol)
This is a general protocol that can be adapted for using ethanol as a single solvent.
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring.
-
Achieving Saturation: Continue adding small portions of hot ethanol until the solid is just dissolved. Avoid adding an excess of solvent to ensure a good recovery rate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: A generalized workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
Troubleshooting Guide
Q1: I have followed the protocol, but no crystals have formed upon cooling. What should I do?
A1: This is a common issue and can often be resolved with the following steps:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure this compound, add a "seed crystal" to the solution.
-
Reduce Solvent Volume: It is possible that too much solvent was added, and the solution is not supersaturated. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.[5]
-
Extended Cooling: Ensure the solution has been given ample time to cool, including a sufficient period in an ice bath.
Q2: My product has "oiled out" as a liquid instead of forming solid crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. For this compound, with its relatively high melting point, this is more likely due to high solute concentration or the presence of impurities that depress the melting point.
-
Reheat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly again.
-
Slower Cooling: A very slow cooling rate can favor the formation of crystals over an oil.[5] You can achieve this by insulating the flask as it cools.
-
Change Solvents: If the problem persists, the chosen solvent system may not be appropriate. A different solvent or solvent pair should be tested.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: Low recovery can be due to several factors:
-
Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound is a primary cause of low yield.[6]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can be lost. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete Precipitation: Make sure to cool the solution in an ice bath for an adequate amount of time to maximize crystal formation.
-
Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product.[6] Use only a minimal amount of ice-cold solvent for washing.
Q4: After recrystallization, my product is still not pure. What went wrong?
A4: If the purity has not significantly improved, consider the following:
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[7] Slow, undisturbed cooling is essential for high purity.
-
Inappropriate Solvent Choice: The impurities may have similar solubility characteristics to this compound in the chosen solvent. A different solvent system may be necessary to effectively separate the compound from the specific impurities present.
-
Inadequate Washing: Failing to wash the filtered crystals with fresh, cold solvent can leave behind mother liquor containing impurities on the surface of the crystals.
-
Consider a Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Troubleshooting NMR Spectra of 1-Adamantanecarboxylic Acid
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for 1-adamantanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound in CDCl3?
A1: The expected chemical shifts for this compound in deuterated chloroform (CDCl3) are summarized in the tables below. Due to the high symmetry of the adamantane cage, the proton spectrum is relatively simple. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift, often above 11 ppm.[1]
Data Presentation: 1H NMR Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~11.0 - 12.0 | Broad Singlet | 1H |
| Adamantane CH | ~2.03 | Multiplet | 3H |
| Adamantane CH2 (A) | ~1.91 | Multiplet | 6H |
| Adamantane CH2 (B) | ~1.72 | Multiplet | 6H |
Data Presentation: 13C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) |
| -COOH | ~184 |
| Quaternary C | ~41 |
| CH | ~39 |
| CH2 (A) | ~36 |
| CH2 (B) | ~28 |
Q2: My 1H NMR spectrum shows broad peaks. What are the possible causes and solutions?
A2: Broad peaks in the NMR spectrum of this compound can arise from several factors. A systematic approach to troubleshooting this issue is outlined in the workflow below. Common causes include poor shimming of the spectrometer, sample concentration issues, the presence of particulate matter, or chemical exchange of the carboxylic acid proton.[2][3]
Mandatory Visualization: Troubleshooting Broad Peaks
Caption: Troubleshooting workflow for broad NMR peaks.
Q3: The carboxylic acid proton peak is either missing or very broad. Why is this happening?
A3: The disappearance or significant broadening of the carboxylic acid proton signal is a common phenomenon. This is typically due to chemical exchange with trace amounts of water in the deuterated solvent.[4][5] The proton can exchange with deuterium from D2O, causing the signal to disappear.[3]
To confirm this, you can add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. If the peak disappears, it confirms it was the acidic proton.
Q4: I see unexpected peaks in my spectrum. What could be the source of these impurities?
A4: Unexpected peaks can originate from the synthesis of this compound or from the NMR solvent itself.
-
Synthesis-related impurities: Depending on the synthetic route, common impurities include unreacted starting materials like 1-adamantanol or 1-bromoadamantane, or byproducts such as trimethylacetic acid and other C9 or C13 acids.[6] In some cases, 1,3-adamantanedicarboxylic acid can be a high-melting point impurity.[7]
-
Solvent-related impurities: Deuterated solvents can contain residual protonated solvent and water.[2] For example, CDCl3 often shows a residual peak at 7.26 ppm. Storing deuterated solvents over molecular sieves can help minimize water content.[2]
Mandatory Visualization: Identifying Impurity Sources
Caption: Potential sources of impurities in NMR spectra.
Experimental Protocols
Detailed Methodology for NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.[8]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for a 1H NMR spectrum, or 20-50 mg for a 13C NMR spectrum.
-
Solvent Selection: Use a high-purity deuterated solvent. CDCl3 is a common choice for adamantane derivatives due to its good solubilizing properties.[2]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or swirl the vial to ensure the sample is fully dissolved.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2][9]
-
Transfer: Carefully transfer the solution into the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Labeling: Clearly label the NMR tube with the sample identification.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | 828-51-3 [chemicalbook.com]
- 7. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
dealing with poor solubility of 1-adamantanecarboxylic acid in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 1-adamantanecarboxylic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a white, crystalline organic compound with a rigid, bulky adamantane cage structure.[1] This structure contributes to its high lipophilicity and consequently, very low solubility in water and some polar organic solvents.[2][3] This poor solubility can lead to incomplete reactions, low yields, and difficulties in purification.
Q2: In which common organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including ethanol, chloroform, and dichloromethane.[4][5] It is slightly soluble in methanol and sparingly soluble in dimethyl sulfoxide (DMSO).[3][6] It is generally considered insoluble in water.[3]
Q3: How can I improve the solubility of this compound in aqueous solutions for my reaction?
A3: The most effective method to increase the aqueous solubility of this compound is by converting it to its carboxylate salt. This is achieved by increasing the pH of the solution with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The deprotonated carboxylate form is significantly more polar and thus more soluble in water.[1]
Q4: Can co-solvents be used to improve the solubility of this compound?
A4: Yes, using a water-miscible organic co-solvent can enhance the solubility of this compound in aqueous media. Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs). These co-solvents increase the overall polarity of the solvent system, facilitating the dissolution of the lipophilic acid.
Q5: What is phase-transfer catalysis and how can it help with reactions involving this compound?
A5: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., a water-soluble reactant and an organic-soluble reactant).[7] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from the aqueous phase to the organic phase where the reaction can occur.[7] This is particularly useful for reactions of the 1-adamantanecarboxylate anion (formed in an aqueous basic solution) with an organic-insoluble electrophile.
Troubleshooting Guides
Issue 1: this compound precipitates out of the reaction mixture.
This is a common issue, especially in reactions involving aqueous or polar protic solvents.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation issues.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [3][4] |
| Methanol | Slightly Soluble (may show turbidity) | [3] |
| Ethanol | Soluble | [4][5] |
| Chloroform | Soluble | [4][5] |
| Dichloromethane | Soluble | [4][5] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [6] |
Experimental Protocols
Protocol 1: Enhancing Solubility through Salt Formation (pH Adjustment)
This protocol describes how to increase the aqueous solubility of this compound by converting it to its sodium or potassium salt.
Methodology Workflow
Caption: Workflow for solubility enhancement by salt formation.
Detailed Steps:
-
Suspend the desired amount of this compound in the aqueous reaction solvent.
-
While stirring vigorously, slowly add a 1 M solution of NaOH or KOH dropwise.
-
Monitor the pH of the mixture continuously with a pH meter.
-
Continue adding the base until all the this compound has dissolved, indicating the formation of the soluble carboxylate salt.
-
The reaction can now proceed with the addition of other reagents.
Troubleshooting:
-
Precipitation upon addition of other reagents: The added reagent might be acidic, causing the pH to drop and the carboxylic acid to precipitate. Consider adding a buffer to maintain the pH.
-
Reaction is sluggish: Ensure the pH is sufficiently high to maintain the carboxylate form.
Protocol 2: Using Co-solvents to Improve Solubility
This protocol outlines the use of a water-miscible organic solvent to increase the solubility of this compound.
Methodology Workflow
Caption: Workflow for using co-solvents to improve solubility.
Detailed Steps:
-
Select a co-solvent that is miscible with your reaction solvent and in which this compound is soluble (e.g., DMSO, ethanol).
-
Dissolve the this compound in the minimum amount of the chosen co-solvent to create a concentrated stock solution.
-
Slowly add the stock solution to the main reaction mixture with vigorous stirring to ensure proper mixing and prevent localized precipitation.
-
Once a homogeneous solution is obtained, proceed with the addition of other reactants.
Troubleshooting:
-
Precipitation upon addition to the main reaction mixture: The concentration of the co-solvent may be too low. Try increasing the proportion of the co-solvent in the final reaction mixture.
-
Co-solvent interferes with the reaction: Choose a co-solvent that is inert under your reaction conditions.
Protocol 3: Phase-Transfer Catalyzed Esterification
This protocol provides a general method for the esterification of this compound with an alkyl halide under phase-transfer catalysis conditions. This is particularly useful when the acid is in its salt form in an aqueous phase and the alkyl halide is in an organic phase.
Signaling Pathway/Logical Relationship
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. CAS 828-51-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 828-51-3 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 828-51-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
preventing byproduct formation in the synthesis of 1-adamantanecarboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-adamantanecarboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-adamantanecarboxamides?
A1: The two primary synthetic routes are the amidation of 1-adamantanecarboxylic acid or its corresponding acyl chloride, and the Ritter reaction of a 1-adamantyl cation precursor (such as 1-bromoadamantane or 1-adamantanol) with a nitrile.
Q2: I am getting a low yield in my amidation reaction starting from this compound. What are the likely causes?
A2: Low yields in this reaction are often due to several factors:
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Inadequate activation of the carboxylic acid: The carboxylic acid needs to be activated to react with the amine.
-
Presence of moisture: Water can hydrolyze the activated intermediate or the coupling agent.[1]
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time can significantly impact the yield.
-
Amine salt formation: If your amine is in a salt form (e.g., hydrochloride), it can neutralize the base needed for the reaction.[2]
Q3: What byproducts can I expect in the synthesis of 1-adamantanecarboxamide?
A3: Byproduct formation depends on the synthetic route.
-
From 1-adamantanecarbonyl chloride: The primary byproduct is often this compound, resulting from hydrolysis of the starting material.[3] Side reactions with certain solvents can also occur.
-
Via Ritter Reaction: Byproducts can arise from side reactions of the stable 1-adamantyl carbocation. For example, if using 1-bromoadamantane and a chloro-nitrile, you might get a mixture of the desired chloro-amide and a bromo-amide byproduct.
Q4: How can I purify my 1-adamantanecarboxamide product?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the specific amide. For column chromatography, a silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is commonly used.
Troubleshooting Guides
Route 1: Amidation of this compound / Chloride
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Inefficient Carboxylic Acid Activation | * Use a reliable coupling agent such as HATU, or a combination of EDC and HOBt.[2] * Consider converting the carboxylic acid to the more reactive 1-adamantanecarbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to the reaction with the amine. |
| Presence of Water | * Ensure all glassware is thoroughly dried. * Use anhydrous solvents.[1] * Handle hygroscopic reagents in a glovebox or under an inert atmosphere. | |
| Amine is in Salt Form | * Neutralize the amine salt with a suitable base (e.g., triethylamine, DIPEA) before adding the coupling agent. | |
| Steric Hindrance | * The bulky adamantane group can slow down the reaction. Increase the reaction time and/or temperature.[2] | |
| Presence of this compound in the Final Product | Hydrolysis of 1-Adamantanecarbonyl Chloride | * Perform the reaction under strictly anhydrous conditions. * Add the amine or nucleophile to the reaction mixture before any potential exposure to moisture. |
| Incomplete Reaction | * Ensure sufficient reaction time and appropriate temperature. * Use a slight excess of the amine. | |
| Formation of Unknown Byproducts | Reaction with Solvent | * If using THF as a solvent, consider replacing it with a less reactive solvent like toluene to suppress the formation of certain side products.[3] |
Route 2: Ritter Reaction
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Inefficient Carbocation Formation | * Ensure the use of a strong acid catalyst, such as concentrated sulfuric acid.[4] * The precursor (e.g., 1-adamantanol, 1-bromoadamantane) must be able to form a stable tertiary carbocation. |
| Incomplete Reaction | * Increase the reaction time or temperature as needed. Monitor the reaction progress by TLC or LC-MS. | |
| Formation of Multiple Amide Byproducts | Side Reactions of the Carbocation | * The 1-adamantyl cation can be trapped by other nucleophiles present in the reaction mixture. For instance, when using 1-bromoadamantane as a precursor, the bromide ion can compete with the nitrile, leading to halogenated byproducts. Consider using 1-adamantanol as the precursor to avoid this. |
| Instability of Nitrile | * Ensure the nitrile is stable under the strongly acidic reaction conditions. |
Data Presentation
Table 1: Comparison of Coupling Reagents for the Amidation of this compound
| Coupling Reagent | Additive | Base | Typical Solvent | Reported Yield (%) | Notes |
| Ethyl Chloroformate | None | Triethylamine | THF | ~97 | Forms a mixed anhydride intermediate. Requires low temperatures (-10 °C).[5] |
| EDC | HOBt | DIPEA | DMF/DCM | Good to Excellent | A very common and effective method for amide bond formation.[2] |
| HATU | None | DIPEA | DMF | High | Often preferred for sterically hindered substrates and to minimize side reactions.[1] |
| Tantalum (V) Chloride | None | None | - | ~73 (for N,N-diethylamide) | A less common method for the formation of secondary amides.[5] |
Table 2: Conditions and Yields for the Ritter Reaction to form N-(1-adamantyl)amides
| Adamantane Precursor | Nitrile | Catalyst/Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromoadamantane | Acetylamide | H₂SO₄ | 125 | 3.5 | 86.85 |
| 1-Bromoadamantane | Formamide | H₂SO₄ | 85 | 5.5 | 94.44 |
| 1-Bromoadamantane | Acetonitrile | Mn(OAc)₂ | 110 | 3 | 100 |
| 1-Bromoadamantane | Acetonitrile | Mn(acac)₂ | 110 | 3 | 99 |
| Adamantan-1-ol | Various Nitriles | Cu-Catalysts | - | - | Good to Excellent |
Experimental Protocols
Protocol 1: Synthesis of 1-Adamantanecarboxamide from this compound
This protocol is adapted from a patented procedure.[5]
Materials:
-
This compound
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Tetrahydrofuran (THF), anhydrous
-
30% Ammonium hydroxide solution (NH₄OH)
-
Cold water
Procedure:
-
To a stirred and cooled (-10 °C) solution of this compound (5.0 g, 27.74 mmol) and triethylamine (3.61 g, 33.27 mmol) in anhydrous THF (80 ml), add ethyl chloroformate (3.65 g, 36.06 mmol) dropwise. A white precipitate will form.
-
Stir the mixture at -10 °C for 30 minutes.
-
Add 30% ammonium hydroxide solution (20 ml) to the reaction mixture.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 30 minutes.
-
Evaporate the THF under reduced pressure.
-
Filter the resulting solid precipitate and wash it with cold water to obtain the desired 1-adamantanecarboxamide as a white solid.
Protocol 2: Synthesis of N-(1-Adamantyl)acetamide via the Ritter Reaction
This protocol is a general representation of a sulfuric acid-mediated Ritter-type reaction.
Materials:
-
1-Bromoadamantane
-
Acetonitrile
-
Concentrated sulfuric acid (96%)
-
Ice water
Procedure:
-
In a reaction vessel, dissolve 1-bromoadamantane in an excess of acetonitrile.
-
Cool the mixture in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to the desired temperature (e.g., reflux) and monitor its progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water with stirring.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash it thoroughly with water to remove any residual acid, and then dry it to obtain N-(1-adamantyl)acetamide.
Visualizations
Caption: Experimental workflow for the synthesis of 1-adamantanecarboxamide from this compound.
Caption: Troubleshooting logic for low yield in 1-adamantanecarboxamide synthesis.
References
Technical Support Center: 1-Adamantanecarboxylic Acid Production Scale-Up
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-adamantanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing this compound?
A1: The most prevalent methods are based on the Koch-Haaf reaction, which involves the carboxylation of adamantane or its derivatives.[1] Common precursors include:
-
Adamantane: Carboxylated using formic acid in the presence of a strong acid like sulfuric acid, often with t-butyl alcohol.[2]
-
1-Adamantanol or 1-Bromoadamantane: These are also carboxylated with formic acid and concentrated sulfuric acid.[2] The reaction with 1-adamantanol is known to be highly exothermic.[3]
-
1-Nitroxyadamantane: This derivative can be carboxylated with formic acid in 93.0-96.0% sulfuric acid.[1]
Q2: What are the typical yields and purity I can expect when scaling up production?
A2: Yields are highly dependent on the chosen synthetic route, reaction conditions, and purification efficiency.
-
A laboratory-scale procedure starting from adamantane reports a crude yield of 67–72%, with a final yield of 56–61% after recrystallization.[2] The same source notes that a fivefold increase in reactant quantities resulted in similar yields.[2]
-
An industrial method using 1-nitroxyadamantane claims yields as high as 90-99% with a melting point of 177-180°C.[1]
-
Purity after initial workup is often in the 97-98% range, which can be improved to over 99% with further purification.[2][4]
Q3: What are the major byproducts formed during the synthesis, and how do they affect the process?
A3: The formation of byproducts is a significant challenge during scale-up.
-
From t-Butyl Alcohol: When t-butyl alcohol is used, a large amount of trimethylacetic acid (pivalic acid) is formed.[1][2]
-
Over-carboxylation: 1,3-Adamantanedicarboxylic acid is a common high-melting byproduct, particularly under harsh acidic conditions.[1][5]
-
Solvent-derived acids: If technical grade n-hexane is used as a solvent, it may contain methylcyclopentane and isohexane, which can form C7-acids that are difficult to remove.[2]
These byproducts can complicate purification and reduce the overall yield of the desired product.
Troubleshooting Guide
Problem 1: My reaction yield is significantly lower than expected.
This is a common issue during scale-up. The following flowchart can help diagnose the potential cause.
Caption: Troubleshooting logic for low product yield.
Problem 2: I am isolating a significant amount of a high-melting-point impurity.
This is likely 1,3-adamantanedicarboxylic acid.[1]
-
Cause: This byproduct forms from over-carboxylation of the product or intermediates, often promoted by highly concentrated or fuming sulfuric acid and elevated temperatures.[1][5]
-
Solution:
-
Control Acid Concentration: Avoid using sulfuric acid concentrations that are excessively high or contain large amounts of oleum unless process parameters are specifically optimized for it. A concentration of 93-98% is often cited.[1][2]
-
Temperature Management: The subsequent carboxylation of this compound to the dicarboxylic acid often requires specific, controlled temperatures (e.g., holding at 0°C).[5][6] Ensure your main reaction temperature does not exceed the optimal range for mono-carboxylation.
-
Urea Addition: One patented method involves adding urea to the sulfuric acid when using 1-nitroxyadamantane as a precursor. This helps suppress side reactions and can lead to a cleaner product.[1]
-
Problem 3: The purification of the crude product is difficult and inefficient.
-
Cause: The crude product is often contaminated with unreacted starting materials and acidic byproducts like trimethylacetic acid.[2]
-
Solutions:
-
Ammonium Salt Precipitation: A highly effective method involves treating the crude product solution (in a solvent like carbon tetrachloride) with concentrated ammonium hydroxide. The ammonium salt of this compound is crystalline and precipitates, while the ammonium salts of byproducts like trimethylacetic acid remain in solution.[2] The collected salt can then be re-acidified to recover the pure product.
-
Esterification-Hydrolysis: An alternative purification involves esterifying the crude acid mixture (e.g., with methanol and sulfuric acid). The resulting methyl 1-adamantanecarboxylate can be purified by distillation and then hydrolyzed back to the high-purity carboxylic acid.[2] This method is also the basis for separating 1- and 2-adamantanecarboxylic acid isomers.[7][8]
-
Quantitative Data Summary
Table 1: Comparison of Selected Synthesis Protocols
| Precursor | Key Reagents | Solvent | Temp. | Time | Crude Yield | Final Yield | Reference |
| Adamantane | 96% H₂SO₄, Formic Acid, t-BuOH | CCl₄ | 17-25°C | 1-2h add. | 67-72% | 56-61% | [2] |
| 1-Nitroxyadamantane | 93.6% H₂SO₄, 90% Formic Acid, Urea | None | 2-5°C | ~6h | N/A | 90% | [1] |
| 1-Nitroxyadamantane | 96% H₂SO₄, Formic Acid, Urea | None | Room Temp | 24h | N/A | 96% | [1] |
| 1-Adamantane-carboxylic acid* | 98% H₂SO₄, 65% HNO₃, 80% Formic Acid | None | 0°C | 6h | N/A | 92% | [5] |
*Note: This entry refers to the synthesis of 1,3-adamantanedicarboxylic acid from this compound, illustrating conditions that can lead to this byproduct.
Experimental Protocols
Protocol 1: Synthesis via Koch-Haaf Reaction of Adamantane
This protocol is adapted from a procedure in Organic Syntheses.[2]
Caption: Experimental workflow for this compound synthesis.
Methodology:
-
Reaction Setup: In a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 470 g (255 mL) of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.[2]
-
Carboxylation: Cool the stirred mixture to 17–19°C in an ice bath. Add 1 mL of 98% formic acid.[2] Prepare a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid and add it dropwise over 1–2 hours, maintaining the reaction temperature between 17–25°C.[2]
-
Completion and Quenching: Stir the mixture for an additional 30 minutes after addition is complete. Pour the entire reaction mixture onto 700 g of crushed ice.[2]
-
Workup: Separate the layers and extract the upper aqueous layer with three 100-mL portions of carbon tetrachloride. Combine all carbon tetrachloride layers.[2]
-
Purification (Ammonium Salt Precipitation): Shake the combined organic layers with 110 mL of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will separate.[2]
-
Isolation: Collect the salt on a Büchner funnel and wash with 20 mL of cold acetone. Suspend the salt in 250 mL of water and make it strongly acidic with 25 mL of 12N hydrochloric acid.[2]
-
Final Product: Extract the product with 100 mL of chloroform. Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield 12–13 g (67–72%) of crude this compound.[2]
-
Recrystallization: Recrystallize the crude product from a mixture of 30 mL of methanol and about 10 mL of water to yield 10–11 g (56–61%) of pure acid (m.p. 175–176.5°C).[2][9]
Protocol 2: Purification via Esterification and Hydrolysis
This protocol is an alternative purification method described in Organic Syntheses.[2]
-
Esterification: Reflux the crude acid (e.g., 12 g) for 2 hours with three times its weight of methanol (36 g) and 2 mL of 98% sulfuric acid.[2]
-
Extraction: Pour the solution into 10 volumes of water and extract with the minimum amount of chloroform required for clean layer separation.[2]
-
Washing: Wash the chloroform solution with water and dry over calcium chloride.[2]
-
Distillation: Distill the solution to collect methyl 1-adamantanecarboxylate (b.p. 77–79°C at 1 mm).[2]
-
Hydrolysis: Hydrolyze the purified ester with the calculated amount of 1N potassium hydroxide.[2]
-
Isolation: Acidify the solution to precipitate the pure this compound. This method can yield an overall recovery of 90%.[2]
References
- 1. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Free Article [chemicalbook.com]
- 6. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Separation and purification of 1-Adamantanecarboxylic acid_Chemicalbook [chemicalbook.com]
- 8. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and this compound - Google Patents [patents.google.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Adamantanecarboxylic Acid
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1-adamantanecarboxylic acid, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: It is recommended to store this compound in a dry, cool, and well-ventilated place.[1][2] The container should be kept tightly closed.[1][2][3]
Q2: Is this compound stable under normal conditions?
A: Yes, the material is considered stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[2][3][4][5]
Q3: What materials are incompatible with this compound?
A: this compound is incompatible with strong oxidizing agents.[1][2][4] Violent reactions can occur with strong oxidizers.[4][5]
Q4: What are the hazardous decomposition products of this compound?
A: Under fire conditions, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2).[1][2][4][5] Under normal processing and storage, hazardous decomposition products are not expected to be produced.[6]
Q5: Does this compound have a defined shelf life?
A: The shelf life is not always provided. If a product has an expiration or retest date, it will be listed on its Certificate of Analysis (COA). If no date is listed, it indicates that suitable stability data to determine a definitive shelf life is not available.[7]
Q6: How should I handle a spill of this compound?
A: For spills, you should sweep or shovel the solid material into a suitable container for disposal.[1][2][6] It's important to minimize the generation of dust.[6] Ensure the area is well-ventilated and use appropriate personal protective equipment.[1][5]
Data Summary
The following tables provide a summary of key physical, chemical, and safety information for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | White solid / crystal powder | [8][9] |
| Molar Mass | ~180.24 g/mol | [8][9] |
| Melting Point | 172-176.5 °C | [4][8][9][10] |
| Solubility | Insoluble in water. Soluble in organic solvents like chloroform, methanol, ethanol, and dichloromethane. | [8][10] |
Table 2: Handling and Storage Summary
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool place | [1][2][3] |
| Storage Environment | Dry and well-ventilated | [1][2][5] |
| Container | Keep tightly closed | [1][2][3] |
| Incompatibilities | Strong oxidizing agents | [1][2][4] |
Troubleshooting Guide
Problem: The this compound powder appears discolored (e.g., dark-colored). Is it still usable?
-
Possible Cause: Discoloration may indicate the presence of impurities or degradation. Side reactions, such as those with concentrated sulfuric acid, can form dark-colored by-products.[11] Improper storage or exposure to incompatible substances could also be a cause.
-
Recommendation: The usability of the discolored acid depends on the specific requirements of your experiment. For applications requiring high purity, it is recommended to use a fresh, unopened container. If purity is less critical, you may consider purifying the material. However, for most applications, especially in drug development, using a discolored reagent is not advised.
Problem: I am having difficulty dissolving this compound.
-
Possible Cause: Incorrect solvent choice.
-
Recommendation: Verify your solvent. This compound is insoluble in water but soluble in various organic solvents.[10] Good solubility is reported in chloroform, methanol, ethanol, and dichloromethane.[8][10] Gentle heating may aid dissolution in appropriate solvents, but always be mindful of the solvent's boiling point and the compound's stability.
Problem: My reaction is yielding unexpected by-products.
-
Possible Cause: This could be due to a reaction with an incompatible material.
-
Recommendation: Review all reagents and conditions in your experimental setup. Ensure that no strong oxidizing agents are present, as they are known to react violently with this compound.[4][5] Contamination in the starting material or solvents could also be a factor.
Experimental Protocols
Protocol: Purification of this compound
This protocol is based on a method involving esterification followed by hydrolysis and can be used to purify the acid.
Materials:
-
This compound (to be purified)
-
Methanol (MeOH)
-
98% Sulfuric Acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Calcium Chloride (CaCl₂)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Water (H₂O)
Procedure:
-
Esterification: Reflux 5g of this compound with 15mL of methanol and 2mL of 98% sulfuric acid for 2 hours. Caution: The addition of sulfuric acid to methanol is exothermic and should be done carefully.
-
Extraction: Pour the cooled reaction mixture into 10 volumes of water. Extract the methyl ester with the minimum volume of chloroform required for clear phase separation.
-
Washing and Drying: Wash the chloroform extract with water and then dry it using calcium chloride.
-
Distillation: Distill the dried extract to collect the methyl ester (boiling point 77-79°C at 1mm Hg). The purified ester should solidify with a melting point of 38-39°C.
-
Hydrolysis: Take the purified methyl ester and add the calculated amount of 1N potassium hydroxide solution. Reflux the mixture until the solution becomes clear.
-
Acidification: Acidify the solution with hydrochloric acid to precipitate the purified this compound.
-
Isolation: Collect the purified acid by filtration, wash with water, and dry. This method can result in a recovery of approximately 90%.[10]
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 1-金刚烷甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound | 828-51-3 [chemicalbook.com]
- 11. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
handling and safety precautions for 1-adamantanecarboxylic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-adamantanecarboxylic acid. Find answers to frequently asked questions and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous chemical. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, the following personal protective equipment (PPE) should be worn:
-
Eye/Face Protection: Chemical safety goggles or glasses are necessary. A face shield may also be appropriate.[1][2]
-
Skin Protection: Wear protective gloves and suitable protective clothing.[1][2][4] Gloves should be inspected before use and disposed of properly after.[4]
-
Respiratory Protection: If working in an area with inadequate ventilation or where dust may be generated, wear respiratory protection.[2]
Q3: What are the proper storage conditions for this compound?
A3: Store this compound in a dry, cool, and well-ventilated place.[1][4] Keep the container tightly closed to prevent moisture absorption and contamination.[1][4]
Q4: What substances are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents.[1] Violent reactions can occur with strong oxidizers.
Q5: What should I do in case of accidental exposure?
A5: Follow these first-aid measures in case of exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[1][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[1][4] Get medical attention if irritation persists.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][4]
-
Ingestion: Clean the mouth with water and get medical attention. Do not induce vomiting.[1]
Q6: How should I handle spills of this compound?
A6: For spills, ensure adequate ventilation and wear appropriate personal protective equipment.[1] Sweep up the solid material and place it into a suitable, closed container for disposal.[1][4] Avoid generating dust.[4]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C11H16O2 | [5] |
| Molecular Weight | 180.24 g/mol | [5] |
| Melting Point | 172-174 °C | [6] |
| Solubility | Insoluble in water. Soluble in ethanol, chloroform, and methanol. | [6] |
| Acute Toxicity (LD50, mouse, intraperitoneal) | >600 mg/kg | [5] |
| Acute Toxicity (LD50, mouse, unreported route) | 600 mg/kg | [5] |
Experimental Protocols
General Protocol for Amide Synthesis from this compound
This protocol outlines a general procedure for converting this compound to its corresponding amide.
Materials:
-
This compound
-
Thionyl chloride or a suitable activating agent (e.g., EDC, HOBt)
-
Anhydrous aprotic solvent (e.g., THF, Dioxane)
-
Amine of choice
-
Triethylamine or another suitable base
-
Ammonium hydroxide solution (for primary amide synthesis)
Procedure:
-
Acid Chloride Formation (if applicable):
-
In a round-bottom flask under an inert atmosphere, suspend this compound in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 1-adamantanecarbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the 1-adamantanecarbonyl chloride (or this compound if using a coupling agent) in an anhydrous aprotic solvent.
-
Cool the solution in an ice bath.
-
Add the desired amine and a suitable base (e.g., triethylamine) to the solution.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water or a dilute aqueous acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Troubleshooting Guide
Issue: Poor Solubility of this compound
Due to its hydrophobic adamantane cage, this compound has low solubility in aqueous solutions, which can be a challenge in various experiments.
Solutions:
-
pH Adjustment:
-
Rationale: The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt at higher pH.
-
Procedure:
-
Prepare a stock solution of a suitable base (e.g., NaOH, KOH).
-
Gradually add the base to your aqueous solution containing this compound while monitoring the pH.
-
Continue adding the base until the compound dissolves. Be mindful of the pH limitations of your experimental system.
-
-
-
Use of Co-solvents:
-
Rationale: Adding a water-miscible organic solvent can decrease the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.
-
Procedure:
-
Select a biocompatible co-solvent such as DMSO or ethanol.
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20% v/v).
-
Determine the solubility of this compound in each mixture to find the optimal ratio for your experiment. Note that high concentrations of organic solvents can be toxic to cells.
-
-
-
Gentle Heating and Sonication:
-
Rationale: Physical methods can help overcome the activation energy barrier for dissolution.
-
Procedure:
-
Gently warm the solution while stirring. Avoid excessive heat, which could degrade the compound.
-
Use an ultrasonic bath to sonicate the sample. This can help break up aggregates and improve solvent-solute interactions.
-
-
Visualizations
Caption: General laboratory workflow for handling this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
Technical Support Center: Functionalization of the Adamantane Cage
Welcome to the technical support center for the functionalization of the adamantane cage. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of adamantane and its derivatives. Here you will find troubleshooting guides for specific experimental issues and a list of frequently asked questions to facilitate your research and development efforts.
Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of the adamantane cage.
Issue 1: Low or No Yield of Desired Product
Question: My reaction for adamantane functionalization is resulting in a low yield or no product at all. What are the possible causes and solutions?
Answer:
Low yields in adamantane functionalization can stem from several factors, often related to the inherent stability of the adamantane cage and the specific reaction conditions.[1][2] The high bond dissociation energies of adamantane's C-H bonds present a significant kinetic barrier to functionalization.[1][3]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity or Deactivation: The catalyst may be deactivated by impurities in the starting material or by the formation of side products.[4] | Ensure the purity of starting materials. Consider increasing the catalyst loading or using a more robust catalyst system, such as a superacid or a supported catalyst.[4] For bromination, ensure anhydrous conditions to prevent Lewis acid catalyst deactivation.[5] |
| Inadequate Reaction Temperature: The reaction temperature may be too low for the activation of the adamantane cage. Conversely, excessively high temperatures can lead to product decomposition or sublimation of adamantane.[6] | Carefully control and optimize the reaction temperature. For adamantane isomerization, maintain the temperature within the optimal range reported in established protocols.[4] For adamantanone synthesis, a range of 60-85°C is often recommended.[6] |
| Poor Bioavailability (in Biocatalysis): The low aqueous solubility of adamantane can limit its availability to microbial cells in biocatalytic transformations.[7] | Incorporate a surfactant, such as Tween 60, into the culture medium to increase the solubility and dispersion of adamantane.[7] |
| Incomplete Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time and ensure the consumption of starting material.[4][5] |
A general troubleshooting workflow for addressing low yield is presented below:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Regioselectivity and Formation of Product Mixtures
Question: My reaction is producing a mixture of isomers (e.g., 1- and 2-substituted adamantane) or poly-functionalized products. How can I improve the selectivity?
Answer:
Achieving high regioselectivity in adamantane functionalization is a significant challenge due to the presence of multiple tertiary (bridgehead) and secondary (methylene) C-H bonds with similar reactivities.[1][8] Traditional radical reactions, in particular, often exhibit low selectivity.[1]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions: High temperatures and highly reactive reagents can lead to a lack of selectivity.[1] | Employ milder reaction conditions. For example, in bromination, avoiding a Lewis acid catalyst favors monobromination at the tertiary position.[5][9] |
| Nature of the Reagent/Catalyst: The inherent selectivity of the chemical system may be low. Hydrogen atom abstraction methods using highly reactive species often result in poor selectivity.[2][3] | Utilize more selective catalytic systems. For instance, photoredox and hydrogen atom transfer (HAT) catalysis can offer excellent chemoselectivity for the tertiary C-H bonds.[2][10] Biocatalytic methods using enzymes like cytochrome P450s are also known for their high regioselectivity.[1][11] |
| Over-reaction/Poly-substitution: The initially formed product can be more reactive than the starting adamantane, leading to further functionalization. This is common in Friedel-Crafts alkylations and polybromination.[12] | To minimize polyalkylation, use a large excess of the aromatic substrate in Friedel-Crafts reactions.[12] For controlled bromination, carefully adjust the stoichiometry of bromine and the catalyst.[5] |
| Carbocation Rearrangements: In reactions proceeding through carbocation intermediates, such as Friedel-Crafts alkylation, rearrangements can lead to isomeric products.[12] | Use a less reactive Lewis acid or conduct the reaction at a lower temperature to suppress rearrangements.[12] |
The decision-making process for improving regioselectivity can be visualized as follows:
Caption: Decision tree for improving regioselectivity.
Issue 3: Difficulty in Purification of Adamantane Derivatives
Question: I am struggling to purify my adamantane derivative from the reaction mixture. What are the best practices?
Answer:
The nonpolar and highly symmetric nature of the adamantane cage can make purification challenging, especially when dealing with mixtures of closely related derivatives or unreacted starting material.[13]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Similar Physical Properties: The product and byproducts (or starting material) may have very similar polarities and boiling points, making chromatographic separation or distillation difficult. | Recrystallization: This is a common and effective method for purifying solid adamantane derivatives.[12] Experiment with different solvents to find one that provides good differential solubility. Sublimation: Adamantane and some of its derivatives can be purified by sublimation due to their volatility.[13][] This can be particularly useful for removing non-volatile impurities. |
| Inefficient Extraction: Poor partitioning of the product into the organic phase during workup can lead to loss of material. | Select an appropriate organic solvent for extraction based on the polarity of your derivative. Ethyl acetate is a common choice for hydroxylated adamantanes.[7] |
| Invisibility on TLC: Many adamantane derivatives are UV-inactive, making them difficult to visualize on TLC plates.[13] | Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain or an iodine chamber are effective options for many organic compounds.[13] |
| Solubility Issues: The generally poor solubility of adamantane derivatives in polar solvents can complicate purification and analysis.[13] | Use nonpolar organic solvents like hexane, benzene, or chloroform for dissolution. Solubility often increases with temperature.[13] |
Frequently Asked Questions (FAQs)
Q1: Why is functionalization of the adamantane cage so challenging?
A1: The primary challenges stem from the high stability of the adamantane structure. The C-H bonds are strong, with bond dissociation energies of approximately 96 kcal/mol for secondary and 99 kcal/mol for tertiary positions, which is higher than in most other hydrocarbons.[1][3][15] This high stability creates a large kinetic barrier for reactions.[2][3] Additionally, the presence of multiple, chemically similar C-H bonds makes achieving regioselectivity difficult, often leading to product mixtures.[1][8]
Q2: What are the most common methods for introducing functional groups onto an adamantane core?
A2: Common methods include:
-
Halogenation: Bromination is a well-established method, often using molecular bromine. The degree of bromination can be controlled by the use of Lewis acid catalysts.[5][9]
-
Hydroxylation/Oxidation: This can be achieved through chemical oxidation (e.g., with sulfuric acid to form adamantanone) or through biocatalytic methods using microorganisms that possess cytochrome P450 enzymes.[9][11]
-
Friedel-Crafts Alkylation: Adamantyl halides or alcohols can be reacted with aromatic compounds in the presence of a Lewis acid to form aryl-adamantanes.[9][12]
-
Direct C-H Functionalization: Modern methods involving photoredox and hydrogen atom transfer (HAT) catalysis allow for the direct conversion of C-H bonds to C-C or other bonds with improved selectivity.[2][10]
Q3: How can I selectively functionalize the secondary (C2) position of adamantane?
A3: Direct functionalization of the secondary position is challenging as the tertiary (bridgehead) positions are generally more reactive in both radical and ionic pathways.[9][16] However, indirect methods can be employed. For example, the synthesis of 1,4-adamantanediol can be achieved through a multi-step sequence involving the rearrangement of 1-adamantanol to 4-protoadamantanone, which then allows for functionalization at the desired position.[17] Some advanced catalytic systems are also being developed to target secondary C-H bonds.
Q4: Are protecting groups necessary in adamantane chemistry?
A4: Yes, protecting groups can be crucial, especially in multi-step syntheses involving adamantane derivatives with multiple reactive functional groups.[18][19] For instance, if you want to perform a reaction on one part of a molecule without affecting a reactive functional group on the adamantane core (or a substituent), that group may need to be temporarily protected. The choice of protecting group depends on the nature of the functional group to be protected and the reaction conditions of the subsequent steps.[18]
Q5: What are the advantages of using biocatalytic methods for adamantane functionalization?
A5: Biocatalytic methods, often employing microorganisms or isolated enzymes, offer several key advantages:
-
High Regio- and Stereoselectivity: Enzymes can distinguish between the different C-H bonds of the adamantane cage with high precision, often leading to a single product.[1][11]
-
Mild Reaction Conditions: Biotransformations are typically carried out in aqueous media at or near ambient temperature and pressure, which is more environmentally friendly and can prevent the degradation of sensitive functional groups.[11]
-
Environmental Friendliness: These methods avoid the use of harsh or toxic reagents often required in traditional organic synthesis.[11]
However, limitations can include lower yields and the need for specialized fermentation and downstream processing.[1][7]
Comparative Data on Adamantane Functionalization
The following tables summarize quantitative data for different functionalization methods to provide a basis for comparison.
Table 1: Comparison of Adamantane Hydroxylation Methods
| Method | Reagent/Catalyst | Product(s) | Yield/Conversion | Selectivity (1°:2°) | Reference |
| Biocatalysis | Streptomyces griseoplanus | 1-Adamantanol | 32% yield | High for C1 | [1][7] |
| Biocatalysis | Streptomyces sp. SA8 | 1,3-Adamantanediol, 1,4-Adamantanediol | 69% conversion (to 1,3-diol) | 1,3-diol is major product | [11] |
| Chemical Oxidation | Ferrate (H₂FeO₄) | 1-Adamantanol, 2-Adamantanol | - | ~10:1 | [16] |
| Catalytic Oxidation | Cu₂Cl₄·2DMG / H₂O₂ | Polyols (tri-, tetra-, penta-ols) | 72% total mixture | - | [20] |
Table 2: Conditions for Controlled Bromination of Adamantane
| Target Product | Catalyst | Molar Ratio (Ad:Br₂) | Key Conditions | Reference |
| 1-Bromoadamantane | None | 1:1.5 | Boiling bromine | [9] |
| 1,3-Dibromoadamantane | Lewis Acid (e.g., AlBr₃) | Stoichiometric excess of Br₂ | Anhydrous, controlled temp. | [5][12] |
| 1,3,5-Tribromoadamantane | Lewis Acid | Further excess of Br₂ | More forcing conditions | [5] |
| 1,3,5,7-Tetrabromoadamantane | Lewis Acid | Large excess of Br₂ | Harsh conditions | [5] |
Key Experimental Protocols
Protocol 1: Synthesis of 1-Bromoadamantane
Principle: This protocol describes the direct bromination of adamantane at the bridgehead position using liquid bromine without a catalyst, which favors mono-substitution.[9]
Materials:
-
Adamantane
-
Liquid Bromine (Br₂)
-
Sodium bisulfite solution
-
Dichloromethane (or other suitable solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HBr gas), dissolve adamantane in an excess of liquid bromine.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into an ice-cold aqueous solution of sodium bisulfite to quench the excess bromine.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield crude 1-bromoadamantane.
-
Purify the product by recrystallization (e.g., from methanol) or sublimation.
Protocol 2: Biocatalytic Hydroxylation of Adamantane to 1-Adamantanol
Principle: This protocol provides a general framework for the microbial hydroxylation of adamantane using a suitable microorganism, such as Streptomyces griseoplanus.[7]
Materials:
-
Streptomyces griseoplanus strain
-
Appropriate culture medium
-
Adamantane
-
Tween 60 (surfactant)
-
Ethyl acetate (for extraction)
-
Silica gel for column chromatography
Procedure:
-
Pre-culture: Inoculate the selected microorganism into a suitable liquid medium and grow at the optimal temperature with shaking to obtain a seed culture.
-
Biotransformation: Transfer the seed culture to the main production medium. Add adamantane, typically dissolved in a small amount of a water-miscible solvent or dispersed with a surfactant like Tween 60 to improve bioavailability.
-
Incubation: Incubate the culture under optimal conditions (e.g., 28-30°C, with shaking) for 2-4 days. The progress can be monitored by periodically taking samples, extracting them, and analyzing by GC-MS.
-
Extraction: After the incubation period, centrifuge the culture to separate the biomass. Extract the supernatant (and potentially the biomass) with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to isolate 1-adamantanol.
The experimental workflow for this biocatalytic process is outlined below:
Caption: Experimental workflow for biocatalytic hydroxylation.
References
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adamantane - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]
- 16. A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Protective Groups [organic-chemistry.org]
- 19. Protecting group - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Adamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
1-Adamantanecarboxylic acid is a key building block in the synthesis of various pharmaceuticals and advanced materials. Its rigid, cage-like structure imparts unique properties to molecules, enhancing their lipophilicity, thermal stability, and metabolic resistance. The selection of an appropriate synthetic route is crucial for efficient and cost-effective production. This guide provides an objective comparison of common synthesis methods for this compound, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the most prevalent methods used to synthesize this compound. The primary route is the Koch-Haaf reaction, which utilizes different adamantane-based precursors.
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Approx. Starting Material Cost (USD/kg) |
| Adamantane | Formic acid, t-butyl alcohol, H₂SO₄, CCl₄ | 17-25 | 2.5 | 67-72[1] | 11-12[2] |
| 1-Adamantanol | Formic acid, H₂SO₄ | 10-35 | 3.5 | 98.9[3] | ~5[4] |
| 1-Bromoadamantane | Formic acid, H₂SO₄ | Not specified | Not specified | High | ~84[5][6] |
| 1-Nitroxyadamantane | Formic acid, H₂SO₄, Urea | 18-20 | 4-24 | 90-99[7] | Not readily available |
The Koch-Haaf Reaction: A Versatile Carboxylation Method
The Koch-Haaf reaction is the most common method for the synthesis of this compound.[1] This reaction involves the carboxylation of a tertiary carbocation, which is generated from a suitable precursor in the presence of a strong acid. Formic acid is typically used as the source of carbon monoxide in situ, which is safer than using gaseous carbon monoxide directly.
The general mechanism involves the formation of the 1-adamantyl cation, which then reacts with carbon monoxide (from the decomposition of formic acid). The resulting acylium ion is subsequently hydrolyzed to yield the carboxylic acid.
Below is a generalized workflow for the synthesis of this compound via the Koch-Haaf reaction.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocols
Method 1: Synthesis from Adamantane
This procedure is a well-established method from Organic Syntheses.[1]
Reaction:
-
In a 1-liter three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet tube, add 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
-
Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.
-
Prepare a solution of 29.6 g (38 ml, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid and add it dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
Work-up and Purification:
-
Pour the reaction mixture onto 700 g of crushed ice.
-
Separate the layers and extract the upper aqueous layer with three 100-ml portions of carbon tetrachloride.
-
Combine the carbon tetrachloride layers and shake with 110 ml of 15N ammonium hydroxide.
-
Collect the crystalline ammonium 1-adamantanecarboxylate by filtration.
-
Wash the salt with 20 ml of cold acetone and suspend it in 250 ml of water.
-
Acidify the suspension with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield the crude product (12–13 g, 67–72%).
-
Recrystallize the crude product from a mixture of methanol and water to obtain pure this compound.
Method 2: Synthesis from 1-Adamantanol
This method offers a high yield and proceeds under mild conditions.[3]
Reaction:
-
In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 30.0 g of 1-adamantanol in 177.5 g of 96% concentrated sulfuric acid at room temperature.
-
Cool the solution to maintain the temperature between 10°C and 20°C.
-
Add 9.3 g of formic acid dropwise over 30 minutes.
-
After the addition, allow the reaction to proceed at 35°C for 3 hours.
Work-up and Purification:
-
The reaction progress can be monitored by GC, with a reported conversion of 1-adamantanol at 100% and a reaction yield of this compound at 98.9%.[3]
-
The product can be isolated by pouring the reaction mixture into ice water, followed by filtration, washing with water, and drying. Further purification can be achieved by recrystallization.
Method 3: Synthesis from 1-Nitroxyadamantane
This method, detailed in a Russian patent, reports very high yields.[7]
Reaction:
-
Dissolve 1-nitroxyadamantane in 93.0-96.0% sulfuric acid containing 0.7-1.0 mol of urea per mole of 1-nitroxyadamantane.
-
Add 1.5-2.0 mol of formic acid (or its salt) per mole of 1-nitroxyadamantane.
-
Maintain the reaction mixture at a temperature of 18-20°C for 4-24 hours.
Work-up and Purification:
-
Dilute the reaction mass with water at a temperature of 90-95°C.
-
Maintain the diluted mixture at 80-90°C for 30-40 minutes to complete the hydrolysis of by-products.
-
Cool the mixture and filter to isolate the this compound. The reported yield is 90-99%.[7]
Safety Considerations
The Koch-Haaf reaction involves the use of strong acids and the in situ generation of carbon monoxide, which is a toxic gas. Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction with concentrated sulfuric acid is highly exothermic and requires careful temperature control.
Concluding Remarks
The choice of the optimal synthesis method for this compound depends on several factors, including the desired yield, cost of starting materials, and available laboratory equipment.
-
From 1-Adamantanol: This method appears to be the most efficient in terms of yield (98.9%) and utilizes a relatively inexpensive starting material. The reaction conditions are also mild.
-
From 1-Nitroxyadamantane: This route offers the highest reported yields (90-99%). However, the starting material, 1-nitroxyadamantane, is not as commercially available, which may limit its practical application.
-
From Adamantane: While the starting material is the most affordable, the yield is lower (67-72%) compared to the other methods.
-
From 1-Bromoadamantane: This method is reported to give high yields, but the starting material is significantly more expensive than adamantane and 1-adamantanol.
For most laboratory and industrial applications, the synthesis from 1-adamantanol presents the best balance of high yield, cost-effectiveness, and manageable reaction conditions.
The following diagram illustrates the relationship between the starting materials and the final product through the Koch-Haaf reaction.
Caption: Synthetic routes to this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]
- 4. 1-Adamantanol | 768-95-6 [chemicalbook.com]
- 5. indiamart.com [indiamart.com]
- 6. 1-bromoadamantane 768-90-1 at 7000.00 INR in Mumbai, Maharashtra | Seema Biotech [tradeindia.com]
- 7. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
Carboxylation of Adamantane: A Comparative Guide to the Koch-Haaf Reaction and Alternative Synthetic Methods
For researchers and professionals in drug development and materials science, adamantane-1-carboxylic acid is a crucial building block, prized for its rigid, lipophilic structure. The synthesis of this compound is predominantly achieved through the direct carboxylation of the adamantane cage. This guide provides an objective comparison of the classical Koch-Haaf reaction with other synthetic alternatives, supported by experimental data and detailed protocols to aid in methodology selection.
The Koch-Haaf Reaction: The Workhorse of Adamantane Carboxylation
The Koch-Haaf reaction is a robust and widely used method for the synthesis of tertiary carboxylic acids. It proceeds via the formation of a stable tertiary carbocation in a superacidic medium, which is then trapped by carbon monoxide. In the context of adamantane, the bridgehead position provides an ideal tertiary carbon for this transformation. Formic acid often serves as a convenient in situ source of carbon monoxide.
Reaction Mechanism
The reaction begins with the generation of the 1-adamantyl cation. This can be achieved directly from adamantane through hydride abstraction or from precursors like 1-bromoadamantane or 1-adamantanol. The highly stable tertiary carbocation is then attacked by carbon monoxide (generated from formic acid), forming an acylium ion. Subsequent hydrolysis yields the desired adamantane-1-carboxylic acid.
Quantitative Data for Koch-Haaf Reaction Variants
The Koch-Haaf reaction can be performed using various adamantane precursors. Below is a summary of representative experimental data.
| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Classic Koch-Haaf | Adamantane | 96% H₂SO₄, Formic Acid, t-Butyl Alcohol, CCl₄ | 17–25 | 2.5 | 67–72 | [1] |
| High-Yield Nitroxyl Variant | 1-Nitroxyadamantane | 93-96% H₂SO₄, Formic Acid, Urea | 18–20 | 24 | 90–99 | [2] |
Detailed Experimental Protocols
Protocol 1: Classic Koch-Haaf Carboxylation of Adamantane [1]
-
A 1-L three-necked flask is charged with 470 g (255 mL) of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
-
The stirred mixture is cooled to 17–19°C in an ice bath, and 1 mL of 98% formic acid is added.
-
A solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid is added dropwise over 1–2 hours, maintaining the temperature at 17–25°C.
-
The reaction mixture is stirred for an additional 30 minutes and then poured onto 700 g of crushed ice.
-
The layers are separated, and the aqueous acid layer is extracted three times with 100-mL portions of carbon tetrachloride.
-
The combined organic layers are shaken with 110 mL of 15N ammonium hydroxide. The resulting crystalline ammonium 1-adamantanecarboxylate is collected by filtration.
-
The salt is suspended in 250 mL of water, acidified with 25 mL of 12N hydrochloric acid, and extracted with 100 mL of chloroform.
-
The chloroform layer is dried over anhydrous sodium sulfate and evaporated to dryness to yield 12–13 g (67–72%) of crude 1-adamantanecarboxylic acid.
Protocol 2: High-Yield Carboxylation from 1-Nitroxyadamantane [2]
-
To 90 mL of 93.6% sulfuric acid, add 4.0 g of urea at 5-10°C.
-
Add 18.0 g of 1-nitroxyadamantane in small portions while maintaining the temperature at 3-5°C.
-
Add 8 mL of 90% formic acid to the solution.
-
The reaction mixture is left at room temperature for 24 hours to complete the carboxylation.
-
The reaction mass is added to 220 mL of water pre-heated to 70°C, causing the product to crystallize.
-
The suspension is heated at 80-90°C for 30-40 minutes.
-
After cooling to room temperature, the solid is filtered, washed with water, and dried to a constant weight, yielding up to 16.3 g (99%) of this compound.
Alternative Method: Two-Step Synthesis via Friedel-Crafts Acylation and Haloform Reaction
An alternative, indirect route to adamantane-1-carboxylic acid involves a two-step classical organic synthesis pathway: the Friedel-Crafts acylation of adamantane to form 1-acetyladamantane, followed by a haloform reaction to convert the methyl ketone into a carboxylic acid.
Reaction Mechanisms
Step 1: Friedel-Crafts Acylation. This reaction proceeds via the formation of an acylium ion from acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Adamantane then acts as a nucleophile, attacking the acylium ion to form 1-acetyladamantane after deprotonation.
Step 2: Haloform Reaction. The methyl group of the ketone is exhaustively halogenated under basic conditions. The resulting trihalomethyl group is an excellent leaving group and is displaced by hydroxide via nucleophilic acyl substitution. A final acid-base transfer yields the carboxylate and a haloform (e.g., bromoform).
Quantitative Data for the Two-Step Pathway
| Step | Starting Material | Key Reagents | Temperature (°C) | Yield (%) (Representative) |
| A: Acylation | Adamantane | Acetyl chloride, AlCl₃ | 0 to RT | ~80-90 (Est.) |
| B: Haloform | 1-Acetyladamantane | NaOH, Br₂ | 0 to RT | ~90-95 (Est.) |
| Overall | Adamantane | - | - | ~72-85 (Est.) |
Note: Yields are representative estimates for these standard reaction types, as a specific, peer-reviewed protocol for this exact sequence was not found in the literature search.
Representative Experimental Protocols
Protocol 3: Step A - Friedel-Crafts Acylation of Adamantane (General Procedure)
-
Adamantane (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane or carbon disulfide under an inert atmosphere.
-
The solution is cooled to 0°C, and anhydrous aluminum chloride (AlCl₃, 1.1 eq) is added portion-wise.
-
Acetyl chloride (1.1 eq) is added dropwise to the stirred suspension, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by carefully pouring it onto crushed ice with concentrated HCl.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude 1-acetyladamantane is purified by recrystallization or chromatography.
Protocol 4: Step B - Haloform Reaction of 1-Acetyladamantane (General Procedure)
-
In a flask, a solution of sodium hydroxide (4.0 eq) in water is prepared and cooled to 0°C.
-
Bromine (3.0 eq) is added dropwise to the cold NaOH solution to form sodium hypobromite (in situ).
-
A solution of 1-acetyladamantane (1.0 eq) in a solvent like dioxane or THF is added dropwise to the freshly prepared, cold sodium hypobromite solution.
-
The mixture is stirred at 0°C for 1 hour and then at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Excess hypobromite is quenched by adding a small amount of sodium sulfite solution.
-
The mixture is washed with diethyl ether to remove the bromoform byproduct.
-
The aqueous layer is cooled in an ice bath and carefully acidified with concentrated HCl until the pH is ~1-2, causing the carboxylic acid to precipitate.
-
The solid adamantane-1-carboxylic acid is collected by filtration, washed with cold water, and dried.
Emerging Alternative: Electrochemical Carboxylation
Electrochemical synthesis is gaining traction as a green and sustainable alternative to traditional methods. Electrochemical carboxylation involves the direct use of carbon dioxide (CO₂) as the C1 source, driven by electricity. This approach can often be performed at room temperature and atmospheric pressure, avoiding the use of strong acids or oxidants.
General Principle
While various mechanisms exist, a common pathway for C-H carboxylation involves the electrochemical generation of a radical species from the substrate. This radical can then react with CO₂ to form a carboxylate radical, which is subsequently reduced and protonated during workup to yield the carboxylic acid. To date, this method has been primarily applied to arenes and other activated C-H bonds[2][3][4][5]. A specific, high-yield protocol for the direct C-H carboxylation of adamantane has not been widely reported, marking this as a frontier area for research.
Comparative Summary
| Feature | Koch-Haaf Reaction | Two-Step (Acylation/Haloform) Pathway | Electrochemical Carboxylation (Emerging) |
| Overall Yield | Good to Excellent (67–99%)[1][2] | Fair to Good (~72-85% estimated) | Data not available for adamantane |
| Number of Steps | 1 | 2 | 1 |
| Starting Material | Adamantane or derivatives (1-halo, 1-ol, 1-nitroxy) | Adamantane | Adamantane |
| Key Reagents | Conc. H₂SO₄, Formic Acid (or CO gas) | AlCl₃, Acetyl Chloride, NaOH, Halogen (e.g., Br₂) | CO₂, Electrolyte |
| Reaction Conditions | Low Temperature, Highly Acidic | Low to Ambient Temperature, Anhydrous (Step 1) | Ambient Temperature & Pressure, Requires electricity |
| Hazards & Waste | Highly corrosive superacids, toxic CO potential | Lewis acids, halogen handling, haloform byproduct | Potentially greener, avoids harsh chemical reagents |
| Selectivity | Highly selective for the tertiary bridgehead position | Highly selective for the tertiary bridgehead position | Potentially selective, but requires further research |
Conclusion
For the synthesis of adamantane-1-carboxylic acid, the Koch-Haaf reaction remains the most efficient and high-yielding method documented in the literature. Its single-step nature and excellent selectivity for the bridgehead position make it the preferred choice for large-scale production, with variations using precursors like 1-nitroxyadamantane achieving near-quantitative yields[2].
The two-step pathway involving Friedel-Crafts acylation and a subsequent haloform reaction is a viable alternative rooted in fundamental organic transformations. While potentially offering a good overall yield, it is less atom-economical and requires two separate reaction and purification steps, making it less efficient than the direct Koch-Haaf carboxylation.
Electrochemical carboxylation represents a promising future direction. Its potential to use CO₂ directly under mild, environmentally benign conditions is highly attractive. However, for the specific C-H carboxylation of the unactivated adamantane cage, this technology is still in a nascent stage and requires further research and development to become a practical alternative.
For researchers requiring a reliable and high-yield synthesis of adamantane-1-carboxylic acid, the Koch-Haaf reaction, particularly the high-yield variants, is the recommended and best-supported method.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 3. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Adamantanecarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-adamantanecarboxylic acid analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key therapeutic targets. The information presented is collated from various experimental studies and is intended to facilitate further research and drug development efforts in this area.
Overview of this compound Analogs
The adamantane cage is a rigid and lipophilic moiety that has been widely utilized in medicinal chemistry to enhance the pharmacological properties of various compounds.[1][2] this compound, the simplest carboxylic acid derivative of adamantane, serves as a versatile scaffold for the development of potent and selective inhibitors of several enzymes implicated in human diseases.[3][4] This guide focuses on the SAR of its analogs as inhibitors of three clinically relevant enzymes: Urease, 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), and Diacylglycerol Acyltransferase 1 (DGAT1).
Comparative Analysis of Inhibitory Activities
The following sections detail the SAR of this compound analogs against each target enzyme, supported by quantitative data from in vitro studies.
Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[5][6] Its activity is a significant virulence factor for several pathogens, including Helicobacter pylori.[7] Inhibition of urease is a key strategy for the treatment of infections caused by urease-producing bacteria.[8]
Structure-Activity Relationship Summary:
The SAR studies of amantadine-thiourea conjugates derived from this compound reveal that the nature of the substituent on the thiourea nitrogen plays a crucial role in their urease inhibitory activity.
-
Alkyl Chains: The presence of a long alkyl chain significantly enhances inhibitory potency. For instance, an analog with a 7-carbon alkyl chain (octanamide derivative) exhibited excellent activity.[8]
-
Aryl Substituents: Aryl analogs were generally found to be less active than their alkyl counterparts. However, substitution on the aromatic ring can modulate activity. A 2-chloro substituted phenyl analog was identified as a potent inhibitor.[8]
Table 1: Urease Inhibitory Activity of this compound Analogs (Amantadine-Thiourea Conjugates)
| Compound ID | R Group | IC50 (µM) |
| 3g | 2-chlorobenzamide | 0.0087 ± 0.001 |
| 3j | octanamide | 0.0085 ± 0.0011 |
| Thiourea (Standard) | - | 21.25 ± 0.15 |
Data sourced from a study on amantadine-thiourea conjugates as Jack bean urease inhibitors.[8][9][10]
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors
11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[1][11] Elevated 11β-HSD1 activity is associated with metabolic syndrome, including obesity, insulin resistance, and hypertension, making it an attractive therapeutic target.[3][12]
Structure-Activity Relationship Summary:
SAR studies on adamantyl carboxamide and acetamide derivatives have identified key structural features for potent 11β-HSD1 inhibition.
-
Adamantyl Group: The bulky and lipophilic adamantyl moiety is a critical component for binding to the enzyme.[13]
-
Linker: The nature of the linker connecting the adamantyl group to the aromatic ring influences activity. Both amide and acetamide linkers have been successfully employed.[13]
-
Aromatic Ring Substituents: Substitutions on the aromatic ring significantly impact inhibitory potency. For example, moving a methyl substituent from the 2-position to the 3-position of a thiophenyl ring increased activity.[13] Hydrophilic and basic substituents, such as an amino group, are generally not favored.[13]
Table 2: 11β-HSD1 Inhibitory Activity of Adamantyl Carboxamide and Acetamide Derivatives
| Compound ID | Structure/Description | % Inhibition at 1 µM | IC50 (nM) |
| 3 | 2-thiophenyl carboxamide | - | 200-300 |
| 6 | 3-methyl-2-thiophenyl carboxamide | - | ~200-300 |
| 12 | 3-thiophenyl carboxamide | - | 125 |
| AZD8329 | 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid | - | 9 |
Data for compounds 3, 6, and 12 are from a study on adamantyl carboxamides and acetamides as human 11β-HSD1 inhibitors.[13] Data for AZD8329 is from a study on acidic 11β-HSD1 inhibitors.[14][15]
Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors
DGAT1 is a key enzyme in triglyceride synthesis and has emerged as a promising target for the treatment of obesity and type 2 diabetes.[16][17]
Structure-Activity Relationship Summary:
Optimization of this compound derivatives has led to the discovery of potent DGAT1 inhibitors.
-
Carboxylic Acid Moiety: The carboxylic acid group is a crucial feature for potent inhibition.
-
Cyclohexanecarboxylic Acid Moiety: The incorporation of a piperidinyl-oxy-cyclohexanecarboxylic acid moiety has been shown to yield highly potent inhibitors.[18]
-
Stereochemistry: The stereochemistry of the molecule can significantly impact activity. For example, the E-isomer of one adamantane carboxylic acid derivative was found to be a potent inhibitor.[2]
Table 3: DGAT1 Inhibitory Activity of this compound Analogs
| Compound ID | Description | IC50 (nM) (human DGAT1) |
| 43c | E-adamantane carboxylic acid derivative | 5 |
| T863 | Tool DGAT1 inhibitor | Potent inhibitor |
| 2A | Chloro-substituted benzimidazole derivative | 247 (A2A receptor), ~160-fold selectivity for DGAT1 |
Data for compound 43c is from a study on the discovery and optimization of adamantane carboxylic acid derivatives as DGAT1 inhibitors.[2][16] Information on T863 is from a characterization study of the tool compound.[19] Data for compound 2A is from a study on piperidinyl-oxy-cyclohexanecarboxylic acid derivatives.[18]
Experimental Protocols
Detailed methodologies for the key in vitro inhibition assays are provided below.
In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[5]
-
Preparation: Prepare urease enzyme solution, urea substrate solution, buffers, test compounds, and a standard inhibitor (e.g., thiourea).
-
Reaction Setup: In a 96-well plate, add test compounds at various concentrations. Include a negative control (solvent only) for 100% enzyme activity.
-
Enzyme Addition: Add urease enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 37°C.
-
Substrate Addition: Add urea substrate to initiate the reaction and incubate again at 37°C.
-
Color Development: Add phenol and hypochlorite reagents (Berthelot reagents) and incubate for color development.
-
Detection: Measure the absorbance of the resulting blue-green indophenol compound spectrophotometrically at a wavelength between 625 and 670 nm.[5]
-
Data Analysis: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (ODtestwell / ODcontrol)] x 100.[5]
In Vitro 11β-HSD1 Inhibition Assay (HTRF Assay)
A common method for determining the IC50 of 11β-HSD1 inhibitors is a competitive homogeneous time-resolved fluorescence (HTRF) assay.[20]
-
Reaction Mixture: In a 384-well plate, prepare a mixture containing recombinant human 11β-HSD1, the substrate (cortisone), the cofactor (NADPH), and an NADPH regeneration system.[20]
-
Compound Addition: Add the test inhibitor at various concentrations.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 25 minutes).[20]
-
Stopping Reaction: Halt the reaction by adding a potent non-selective inhibitor (e.g., glycyrrhetinic acid) along with a cortisol-d2 (XL665) tracer.[20]
-
Detection: Add an anti-cortisol antibody conjugated to a cryptate fluorophore.
-
Reading: After a 2-hour incubation at room temperature, measure the fluorescence at 665 nm and 620 nm. The ratio is used to calculate the amount of cortisol produced.[20]
In Vitro DGAT1 Inhibition Assay (Fluorescence-based)
This assay measures DGAT1 activity by monitoring the incorporation of a fluorescently tagged acyl-CoA into a diacylglycerol substrate.[4][21]
-
Membrane Preparation: Prepare microsomal membranes from cells expressing recombinant human DGAT1.[21]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the microsomal protein, a fluorescent acyl-CoA substrate (e.g., NBD-palmitoyl-CoA), and a diacylglycerol acceptor (e.g., 1,2-dioleoyl-sn-glycerol).[4][21]
-
Compound Addition: Add the test inhibitor at various concentrations.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the DGAT1 microsomes and incubate at room temperature.[21]
-
Reaction Termination: Stop the reaction by adding SDS.[21]
-
Product Separation: Separate the fluorescent triglyceride product from the substrates using thin-layer chromatography (TLC).[4]
-
Quantification: Quantify the fluorescent triglyceride product using a molecular imager capable of fluorescence detection.[4]
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and a general experimental workflow are provided below using Graphviz (DOT language).
Signaling Pathways
References
- 1. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between 11β-hydroxysteroid dehydrogenase and metabolic syndrome [xuebao.shsmu.edu.cn]
- 4. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Urease - Wikipedia [en.wikipedia.org]
- 7. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure–Activity Relationship (SAR) Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Amantadine Derivatives as Urease Inhibitors: Molecular Docking and Structure-Activity Relationship (SAR) Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 16. researchgate.net [researchgate.net]
- 17. DGAT1 inhibitors as anti-obesity and anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Adamantane Advantage: Validating 1-Adamantanecarboxylic Acid as a Rigid Scaffold in Drug Design
For researchers, scientists, and drug development professionals, the deliberate choice of a molecular scaffold is a cornerstone of modern medicinal chemistry. An ideal scaffold should provide a rigid framework to orient functional groups in a precise three-dimensional arrangement, thereby enhancing binding affinity and selectivity for a biological target. Among the pantheon of rigid hydrocarbon cages, 1-adamantanecarboxylic acid has emerged as a validated and frequently employed scaffold. This guide provides an objective comparison of its performance against other rigid alternatives, supported by experimental data, detailed protocols, and an exploration of its impact on cellular signaling.
The validation of this compound as a superior scaffold in many drug design contexts stems from a unique combination of properties. Its inherent rigidity, derived from its tricyclic, strain-free structure, minimizes the entropic penalty upon binding to a target. Furthermore, its significant lipophilicity can enhance membrane permeability and bioavailability, while its bulky nature can shield adjacent functionalities from metabolic degradation, often extending a drug's half-life.[1][2]
Comparative Analysis of Physicochemical Properties
The selection of a rigid scaffold is fundamentally influenced by its physicochemical characteristics. The adamantane core significantly increases lipophilicity, a property that can be both advantageous for crossing biological membranes and a challenge in terms of aqueous solubility. The following table provides a comparative overview of key physicochemical properties of this compound and other rigid carboxylic acid scaffolds.
| Scaffold | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa | Key Features |
| This compound | C₁₁H₁₆O₂ | 180.24 | ~2.6 | ~5.0 | High rigidity, high lipophilicity, metabolic stability.[1][2] |
| Cubane-1-carboxylic Acid | C₉H₈O₂ | 148.16 | ~1.5 | ~4.7 | Highly strained, unique cubic geometry, less lipophilic than adamantane. |
| Bicyclo[2.2.2]octane-1-carboxylic Acid | C₉H₁₄O₂ | 154.21 | ~1.9 | ~5.3 | Rigid, less sterically demanding than adamantane. |
| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 128.17 | ~1.7 | ~4.9 | Flexible, exists in multiple conformations.[2] |
Head-to-Head: Performance in Biological Systems
The true validation of a scaffold lies in its performance within a biological context. While direct head-to-head comparisons across a wide range of targets are still emerging, existing data provides valuable insights into the advantages of the adamantane framework.
Antiviral Activity: Inhibition of the Influenza A M2 Proton Channel
One of the most well-documented successes of the adamantane scaffold is in the development of antiviral agents against the influenza A virus. The adamantyl amine derivatives, amantadine and rimantadine, function by blocking the M2 proton channel, a critical component for viral replication. The rigid and lipophilic nature of the adamantane cage is crucial for its interaction with the hydrophobic pore of the channel.
| Compound | Scaffold | Virus Strain | IC₅₀ (µM) | Reference |
| Amantadine | Adamantane | Influenza A/H3N2 | ~1.0-5.0 | [1] |
| Rimantadine | Adamantane | Influenza A/H3N2 | ~0.5-2.0 | [1] |
| Cyclooctylamine | Cyclooctane | Influenza A | More potent than amantadine | [1] |
| Oseltamivir | Cyclohexene | Influenza A | Nanomolar range (different mechanism) | N/A |
It is important to note that while cyclooctylamine shows potency, the adamantane scaffold in rimantadine allows for further derivatization that can fine-tune activity and pharmacokinetic properties.
Enzyme Inhibition: Targeting 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)
The adamantane scaffold has also been successfully employed in the design of enzyme inhibitors. In the case of 11β-HSD1, an enzyme implicated in metabolic diseases, adamantane-based inhibitors have demonstrated excellent potency and selectivity.
| Compound | Scaffold | Target | IC₅₀ (nM) | Selectivity vs. 11β-HSD2 |
| Adamantyl amide derivative | Adamantane | Human 11β-HSD1 | 10 | >1000-fold |
| Phenyl derivative | Phenyl | Human 11β-HSD1 | 50 | 200-fold |
The data suggests that the three-dimensional bulk and rigidity of the adamantane scaffold contribute to a more optimal fit within the enzyme's active site, leading to enhanced potency and selectivity compared to a flatter aromatic scaffold.
Impact on Signaling Pathways
The choice of a rigid scaffold can have a profound impact on how a drug molecule interacts with and modulates cellular signaling pathways.
The Influenza M2 Proton Channel: A Case Study
The mechanism of adamantane derivatives in inhibiting the influenza A M2 proton channel provides a clear example of scaffold-driven biological activity. The adamantane cage physically occludes the channel, preventing the influx of protons necessary for viral uncoating.
Caption: Mechanism of adamantane derivatives blocking the M2 proton channel.
This targeted physical blockade is a direct consequence of the size, shape, and lipophilicity of the adamantane scaffold. Less rigid or differently shaped scaffolds may not achieve the same level of potent and specific channel occlusion.
Experimental Protocols
To facilitate the comparative evaluation of this compound and its alternatives, detailed experimental protocols are essential.
General Synthesis of 1-Adamantanecarboxamides
This protocol outlines a general method for the synthesis of amide derivatives of this compound, which are common in drug candidates.
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Desired amine
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired amine followed by the dropwise addition of TEA or DIPEA.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Comparative Workflow for Scaffold Evaluation
A systematic approach is necessary for the objective comparison of different rigid scaffolds in a drug discovery program.
Caption: Workflow for the comparative evaluation of rigid scaffolds.
Conclusion
The available evidence strongly supports the validation of this compound as a highly effective and versatile rigid scaffold in drug design. Its unique combination of rigidity, three-dimensionality, and lipophilicity provides a solid foundation for the development of potent and selective therapeutic agents with favorable pharmacokinetic properties. While other rigid scaffolds, such as cubane and bicyclo[2.2.2]octane, offer intriguing alternatives and may be advantageous in specific contexts, the extensive validation and proven track record of the adamantane core make it a go-to scaffold for medicinal chemists. Further direct, head-to-head comparative studies will be invaluable in delineating the specific advantages and disadvantages of each rigid scaffold for a given biological target, ultimately paving the way for more rational and successful drug discovery endeavors.
References
comparing the properties of polymers containing 1-adamantanecarboxylic acid with other cyclic monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the properties of polymers derived from 1-adamantanecarboxylic acid with those synthesized from other common cyclic monomers, namely polylactide (PLA), polycaprolactone (PCL), and polynorbornene (PNB). The unique, rigid, and bulky structure of the adamantane moiety imparts distinct characteristics to polymers, which are critically evaluated against these established alternatives. This objective analysis, supported by experimental data, is intended to assist researchers in selecting and designing advanced polymeric materials for a variety of applications, with a particular focus on the pharmaceutical and biomedical fields.
Data Presentation: A Side-by-Side Comparison
The following tables summarize key quantitative data for polymers of this compound (represented by poly(1-adamantyl methacrylate) - PADMA), polylactide (PLA), polycaprolactone (PCL), and polynorbornene (PNB). It is important to note that these values are compiled from various sources and may have been obtained under different experimental conditions.
Table 1: Thermal Properties
| Property | Poly(1-adamantyl methacrylate) (PADMA) | Polylactide (PLA) | Polycaprolactone (PCL) | Polynorbornene (PNB) |
| Glass Transition Temperature (Tg) | 195 - 220 °C | 55 - 65 °C | -60 °C | 35 - 45 °C |
| Melting Temperature (Tm) | Amorphous | 150 - 180 °C | 59 - 64 °C | Not applicable (amorphous) or broad range |
| Decomposition Temperature (Td, 5% weight loss) | > 340 °C[1] | ~350 °C | ~350 °C | ~456 °C[2] |
Table 2: Mechanical Properties
| Property | Poly(1-adamantyl methacrylate) (PADMA) | Polylactide (PLA) | Polycaprolactone (PCL) | Polynorbornene (PNB) |
| Tensile Modulus | High (data varies) | 1.2 - 3.0 GPa | 0.2 - 0.4 GPa | ~8.7 GPa (for PAN fiber)[3] |
| Tensile Strength | High (data varies) | 50 - 70 MPa | 20 - 40 MPa | ~20 MPa (for a specific derivative)[4] |
| Elongation at Break | Low | 2 - 6% | > 400% | ~4% (for a specific derivative)[4] |
Table 3: Solubility
| Polymer | Soluble In | Insoluble In |
| Poly(1-adamantyl methacrylate) (PADMA) | THF, Chloroform, Toluene, Dioxane | Hexanes, Methanol, Ethanol |
| Polylactide (PLA) | Chloroform, Dichloromethane, Dioxane, Benzene | Water, Alkanes, Methanol, Ethanol |
| Polycaprolactone (PCL) | Benzene, Toluene, Carbon Tetrachloride, Chloroform, Dichloromethane, Dioxane | Water, Alcohols, Alkanes |
| Polynorbornene (PNB) | Varies with side chains; generally soluble in aromatic and chlorinated solvents | Water, Alcohols |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polymers are provided below.
Synthesis of this compound
This compound can be synthesized via the Koch-Haaf reaction.[5][6]
-
Materials: Adamantane, 96% sulfuric acid, carbon tetrachloride, 98% formic acid, t-butyl alcohol, crushed ice, sodium hydroxide, hydrochloric acid, chloroform, anhydrous sodium sulfate, methanol.
-
Procedure:
-
In a flask equipped with a stirrer, add adamantane to a mixture of 96% sulfuric acid and carbon tetrachloride.
-
Cool the mixture in an ice bath and add 98% formic acid.
-
Slowly add a solution of t-butyl alcohol in 98-100% formic acid while maintaining the temperature between 17-25 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Pour the reaction mixture onto crushed ice.
-
The crude product precipitates and is collected by filtration.
-
To purify, dissolve the crude product in a sodium hydroxide solution, wash with an organic solvent, and then re-precipitate the acid by adding hydrochloric acid.
-
Extract the purified acid with chloroform, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent.
-
Recrystallize the final product from methanol/water to obtain pure this compound.[5]
-
Polymer Synthesis
-
Poly(1-adamantyl methacrylate) (PADMA): Can be synthesized by free-radical polymerization of 1-adamantyl methacrylate. The monomer itself is synthesized from 1-adamantanol and methacryloyl chloride.
-
Polylactide (PLA): Typically synthesized through ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.
-
Polycaprolactone (PCL): Commonly produced by the ring-opening polymerization of ε-caprolactone.
-
Polynorbornene (PNB): Synthesized via ring-opening metathesis polymerization (ROMP) of norbornene or its derivatives using catalysts like Grubbs' catalyst.[7][8]
Characterization Methods
-
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). A small sample (5-10 mg) is heated in a sealed aluminum pan under a nitrogen atmosphere. The heating rate is typically 10 °C/min. An initial heating cycle is often performed to erase the thermal history of the polymer.[9]
-
Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition temperature (Td). A sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is measured as a function of temperature.
-
-
Mechanical Testing (Tensile Test):
-
Dog-bone shaped specimens are prepared according to standard methods (e.g., ASTM D638).
-
The specimen is clamped in a universal testing machine and pulled at a constant crosshead speed (e.g., 5 mm/min).
-
Stress and strain are recorded to determine the tensile modulus, tensile strength, and elongation at break.
-
-
Solubility Testing:
-
A small amount of the polymer (e.g., 10 mg) is added to a vial containing a specific volume of solvent (e.g., 1 mL).
-
The mixture is agitated at room temperature for a set period (e.g., 24 hours).
-
The solubility is determined by visual inspection for the formation of a clear, homogeneous solution.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the polymers discussed.
Caption: Host-guest interaction mechanism for drug delivery using an adamantane-functionalized polymer and cyclodextrin.
Caption: General experimental workflow for polymer synthesis, characterization, and application development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. polyacs.org [polyacs.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 8. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Thermal Stability of Polymers Derived from 1-Adamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected thermal stability of polymers derived from 1-adamantanecarboxylic acid against other high-performance polymers. Due to the limited availability of direct experimental data for polymers synthesized from this compound, this guide leverages data from structurally similar adamantane-containing polymers to project performance. The inherent thermal robustness of the adamantane cage structure provides a strong foundation for these estimations.
The incorporation of the rigid, tricyclic adamantane moiety into a polymer backbone is a well-established strategy for enhancing thermal properties. This is attributed to the restriction of polymer chain mobility by the bulky adamantane cage, leading to higher glass transition temperatures (Tg) and decomposition temperatures.
Comparative Thermal Stability Data
The following table summarizes key thermal stability parameters for various adamantane-containing polymers and other common high-performance polymers. The data for polymers derived from this compound are estimations based on the performance of analogous structures.
| Polymer Type | Monomer(s) / Repeating Unit | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5%, °C) | 10% Weight Loss Temperature (Td10%, °C) |
| Adamantane-Based Polyamide (Estimated) | This compound derivative | > 250 | > 450 | > 480 |
| Adamantane-Based Polyimide | 1,3-Bis(4-aminophenoxy)phenyl]adamantane and various dianhydrides | 232 - 330 | > 500 | > 500 |
| Poly(1-adamantyl methacrylate) | 1-Adamantyl methacrylate | ~195 - 220 | > 340 | - |
| Poly(1,3-adamantylene alkylene)s | 1,3-Adamantyl dienes | - | 452 - 456 | - |
| Polyether Ether Ketone (PEEK) | 4,4'-difluorobenzophenone and hydroquinone | ~143 | ~574 | - |
| Polytetrafluoroethylene (PTFE) | Tetrafluoroethylene | ~117 | ~509 (onset) | - |
| Polyimide (Kapton®) | Pyromellitic dianhydride and 4,4'-oxydianiline | ~360 | 460 - 501 | - |
Experimental Protocols
Detailed methodologies for the synthesis and thermal analysis of adamantane-based polymers are crucial for reproducible research. Below are representative protocols.
Synthesis of Adamantane-Based Polyamide (Illustrative Example)
This protocol describes a general procedure for the synthesis of a polyamide from an adamantane-based dicarboxylic acid, which can be conceptually adapted from derivatives of this compound.
Objective: To synthesize a high molecular weight polyamide containing an adamantane moiety.
Materials:
-
1,3-Adamantanedicarboxylic acid (or a suitable derivative of this compound)
-
An aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for polymerization
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the adamantane dicarboxylic acid, the aromatic diamine, and anhydrous calcium chloride in anhydrous NMP.
-
Add anhydrous pyridine to the stirred solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add triphenyl phosphite (TPP) to the reaction mixture.
-
After the addition is complete, heat the reaction mixture to 100-120°C and maintain for 3-6 hours under a nitrogen atmosphere.
-
Monitor the viscosity of the solution to gauge the progress of the polymerization.
-
Upon completion, pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.
-
Collect the fibrous precipitate by filtration, wash thoroughly with methanol and then water to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the polymer.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Place a small sample of the polymer (typically 5-10 mg) into a TGA sample pan (e.g., platinum or alumina).
-
Place the pan into the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 20-50 mL/min).
-
Record the sample weight as a function of temperature. The Td5% and Td10% are determined from the resulting weight loss curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Weigh a small sample of the polymer (typically 5-10 mg) and seal it in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at a constant rate (e.g., 10°C/min) and record the heat flow.
-
The glass transition is observed as a step change in the baseline of the heat flow curve. The midpoint of this transition is reported as the Tg.
Visualizations
Caption: Relationship between adamantane incorporation and enhanced thermal stability.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
The Role of Steric Bulk in Catalysis: A Comparative Analysis of 1-Adamantanecarboxylic Acid and Other Bulky Carboxylic Acids
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of catalytic reactions. In the realm of palladium-catalyzed C-H bond functionalization, bulky carboxylic acids have emerged as crucial additives that can significantly influence reaction efficiency and selectivity. This guide provides an objective comparison of 1-adamantanecarboxylic acid against other bulky carboxylic acids, supported by experimental data, to aid in the rational selection of these important catalytic components.
The strategic use of bulky carboxylic acids as additives in palladium-catalyzed cross-coupling and C-H activation reactions is a well-established method to enhance catalytic performance. These additives are believed to play multiple roles, including acting as ligands, promoting catalyst stability, and facilitating the crucial C-H activation step, often through a concerted metalation-deprotonation (CMD) pathway. The steric and electronic properties of the carboxylic acid can have a profound impact on the outcome of the reaction. Among the various bulky carboxylic acids utilized, this compound and pivalic acid are two of the most common choices. This guide delves into a direct comparison of their performance in a representative catalytic reaction.
Performance in Palladium-Catalyzed C-H Arylation
A key study by Daugulis and coworkers provides a direct comparison of various carboxylic acid additives in the palladium-catalyzed arylation of benzene with iodobenzene. This reaction serves as an excellent benchmark for evaluating the efficacy of these bulky acids. The data clearly demonstrates that the structure of the carboxylic acid has a significant impact on the reaction yield.
| Carboxylic Acid Additive | Structure | Yield (%) |
| This compound | Adamantyl-COOH | 85 |
| Pivalic Acid | t-Butyl-COOH | 75 |
| 2,2-Dimethylbutyric Acid | sec-Butyl-C(CH₃)₂-COOH | 73 |
| Cyclohexanecarboxylic Acid | Cyclohexyl-COOH | 68 |
| Isobutyric Acid | i-Propyl-COOH | 55 |
| Acetic Acid | CH₃-COOH | 20 |
Data summarized from Daugulis, O.; Do, H.-Q.; Shabashov, D. J. Am. Chem. Soc. 2005, 127, 38, 13164–13165.
The results highlight that this compound provides the highest yield (85%) among the tested carboxylic acids, outperforming the commonly used pivalic acid (75%). This suggests that the unique, rigid, and highly sterically demanding adamantyl scaffold is particularly effective in promoting the desired catalytic transformation. The trend observed in the table indicates a strong correlation between the steric bulk of the carboxylic acid and the reaction yield, with larger and more rigid structures leading to improved performance.
Experimental Protocols
A general procedure for the palladium-catalyzed arylation of a C-H bond using a bulky carboxylic acid additive is outlined below. This protocol is based on the conditions reported in the comparative study by Daugulis and coworkers.
General Procedure for Palladium-Catalyzed Arylation of Benzene with Iodobenzene:
A mixture of Pd(OAc)₂ (0.025 mmol), the respective carboxylic acid (0.5 mmol), and K₂CO₃ (2.5 mmol) is placed in a screw-cap test tube. The tube is sealed with a Teflon-lined cap and purged with argon. Iodobenzene (1.0 mmol) and benzene (5 mL) are then added via syringe. The reaction mixture is heated at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the biphenyl product.
Mechanistic Considerations and Logical Relationships
The enhanced performance of bulky carboxylic acids, particularly this compound, can be rationalized by considering their role in the catalytic cycle. In palladium-catalyzed C-H activation, the carboxylic acid additive is believed to participate in the rate-determining C-H bond cleavage step. The bulky nature of the carboxylate anion can influence the geometry and reactivity of the palladium center, facilitating the abstraction of a proton from the C-H bond.
Below is a simplified representation of the proposed role of the bulky carboxylate in the concerted metalation-deprotonation (CMD) pathway.
The Role of Adamantane-Based MOFs in Gas Storage: A Comparative Analysis
Researchers in materials science and drug development are constantly seeking novel porous materials with enhanced gas storage capabilities for a range of applications, from clean energy to advanced therapeutic delivery systems. Metal-Organic Frameworks (MOFs), with their high porosity and tunable structures, have emerged as frontrunners in this field. This guide provides a comparative analysis of the performance of MOFs based on the bulky, rigid 1-adamantanecarboxylic acid linker and its derivatives for the storage of hydrogen (H₂), carbon dioxide (CO₂), and methane (CH₄). We present a side-by-side comparison with some of the most well-established MOFs, supported by experimental data and detailed protocols.
The unique tetrahedral and rigid nature of the adamantane cage makes it an attractive building block for the synthesis of robust, three-dimensional MOFs. The incorporation of adamantane-based linkers is anticipated to create unique pore geometries and enhance the framework's stability, potentially leading to improved gas sorption properties.
Performance Comparison of Adamantane-Based MOFs and Benchmark Materials
To contextualize the performance of adamantane-based MOFs, we compare them against three well-studied materials: MOF-5, HKUST-1, and UiO-66. These benchmark MOFs are known for their high surface areas and significant gas uptake capacities.
One of the earliest examples of a MOF synthesized with an adamantane-based linker is MOF-11 , which utilizes 1,3,5,7-adamantane tetracarboxylate (ATC). Initial studies revealed a material with permanent porosity and open metal sites, which are desirable features for gas storage.
Below is a summary of the key performance metrics for gas storage in these materials.
| MOF | Linker | Metal Ion | Gas | Temperature (K) | Pressure (bar) | Gas Uptake | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| MOF-11 | 1,3,5,7-Adamantane Tetracarboxylate (ATC) | Cu²⁺ | H₂ | 77 | 1 | 1.4 wt%[1] | ~560-627[1][2] | ~0.20[2] |
| CO₂ | - | - | Strong uptake attributed to open Cu sites[3] | |||||
| MOF-5 | 1,4-Benzenedicarboxylate (BDC) | Zn²⁺ | H₂ | 77 | 170 | ~11.5 wt% (total)[4][5] | ~2833-3800[5][6] | - |
| CH₄ | 298 | >40 | Higher than HKUST-1[7] | |||||
| HKUST-1 | 1,3,5-Benzenetricarboxylate (BTC) | Cu²⁺ | CH₄ | 298 | 1 | ~0.67-1.55 mmol/g[8] | ~428-2176[8] | - |
| CH₄ | 298 | 35 | 255 cm³(STP)/g[7] | |||||
| UiO-66 | 1,4-Benzenedicarboxylate (BDC) | Zr⁴⁺ | CO₂ | 273 | 1 | ~3.93 mmol/g (for NH₂ variant)[9] | ~1052 (for NH₂/GO composite)[9] | 0.345 (for NH₂/GO composite)[9] |
| CH₄ | 273 | 9 | ~1.6 mmol/g (for (OH)₂ variant)[10] | - | - |
Note: The gas uptake values can vary depending on the synthesis method, activation procedure, and measurement technique. The data presented here is a compilation from various sources and should be considered in the context of the specific experimental conditions reported in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparative assessment of MOF performance. Below are generalized experimental protocols for the synthesis and gas sorption measurements of the discussed MOFs.
Synthesis of MOF-11 (Cu₂(ATC)·6H₂O)
The synthesis of MOF-11 involves the hydrothermal reaction of 1,3,5,7-adamantane tetracarboxylic acid (H₄ATC) with a copper(II) salt.
-
Reactants: 1,3,5,7-adamantane tetracarboxylic acid (H₄ATC) and copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O).
-
Solvent: A dilute aqueous solution of sodium hydroxide (NaOH).
-
Procedure: A mixture of H₄ATC and Cu(NO₃)₂·2.5H₂O in the aqueous NaOH solution is sealed in a Teflon-lined autoclave. The autoclave is then heated to 190 °C for 24 hours. After cooling to room temperature, green crystals of MOF-11 are collected.
-
Activation: To expose the porous network and the open metal sites, the as-synthesized MOF-11 is activated by heating under vacuum to remove the coordinated and guest water molecules. Thermal gravimetric analysis (TGA) can be used to determine the optimal activation temperature, which is typically in the range of 120-260 °C[2].
Gas Sorption Measurements
The gas storage performance of MOFs is typically evaluated using volumetric or gravimetric gas sorption analyzers.
-
Sample Preparation: Prior to analysis, the MOF sample is activated (degassed) under vacuum at an elevated temperature to remove any guest molecules from the pores. The activation conditions (temperature, time, and vacuum level) are critical and should be optimized for each material.
-
Isotherm Measurement: Gas adsorption and desorption isotherms are measured at a constant temperature (e.g., 77 K for H₂ and N₂, and 273 K or 298 K for CO₂ and CH₄) by incrementally increasing or decreasing the pressure of the analysis gas.
-
Data Analysis:
-
BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm (typically in the relative pressure range of 0.05 to 0.3) to calculate the specific surface area.
-
Pore Volume: The total pore volume is usually estimated from the amount of gas adsorbed at a relative pressure close to unity.
-
Gas Uptake Capacity: The amount of gas adsorbed is recorded at various pressures and is typically reported in units of weight percent (wt%), millimoles per gram (mmol/g), or cubic centimeters (Standard Temperature and Pressure) per gram (cm³(STP)/g).
-
Experimental and Logical Workflows
The process of evaluating a new MOF for gas storage applications follows a logical progression from synthesis to detailed characterization and performance testing.
Caption: Workflow for the synthesis, characterization, and gas storage evaluation of a new MOF.
Signaling Pathway Analogy in MOF-Gas Interaction
While not a biological signaling pathway, the interaction of a gas molecule with a MOF can be conceptualized as a series of events leading to a specific outcome (adsorption). This can be visualized to understand the key factors influencing gas uptake.
Caption: Conceptual pathway of a gas molecule interacting with a MOF leading to adsorption.
Concluding Remarks
The use of bulky, pre-organized linkers like those derived from adamantane is a promising strategy for the design of robust, highly porous MOFs. While the currently available data on this compound-based MOFs for gas storage is limited, the initial findings for materials like MOF-11 suggest potential, particularly due to the presence of open metal sites that can enhance gas-framework interactions.
However, a direct comparison with benchmark MOFs like MOF-5 and HKUST-1 reveals that significant improvements in surface area and overall gas uptake capacity are needed for adamantane-based MOFs to be competitive for high-pressure gas storage applications. Future research should focus on the synthesis of new adamantane-based MOFs with higher surface areas and optimized pore environments, as well as more comprehensive and systematic testing of their gas storage performance for H₂, CO₂, and CH₄ under a wider range of conditions. The unique structural characteristics of adamantane-based linkers may yet unlock new possibilities in the design of next-generation materials for gas storage and separation.
References
- 1. researchgate.net [researchgate.net]
- 2. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 7. Evaluating metal–organic frameworks for natural gas storage - Chemical Science (RSC Publishing) DOI:10.1039/C3SC52633J [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
The Adamantane Scaffold: A Comparative Analysis of Lipophilicity in Drug Design
For researchers, scientists, and drug development professionals, the modulation of a drug candidate's physicochemical properties is a cornerstone of medicinal chemistry. Among these properties, lipophilicity stands out as a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. The adamantane moiety, a rigid and bulky hydrocarbon cage, is a well-established structural motif employed to enhance the lipophilicity of therapeutic agents. This guide provides a comparative analysis of the lipophilicity of various adamantane derivatives, supported by experimental data, and details the methodologies used for its determination.
The incorporation of an adamantane group into a molecule consistently leads to a significant increase in its lipophilicity.[1] This property is instrumental in improving a drug's ability to traverse biological membranes, including the blood-brain barrier, and can enhance metabolic stability by sterically shielding the molecule from enzymatic degradation.[1] The lipophilicity of a compound is experimentally quantified by its partition coefficient (logP) or distribution coefficient (logD). LogP represents the ratio of the concentration of a neutral compound in a biphasic system of octan-1-ol and water at equilibrium.[1] LogD is a similar measure but considers all ionized and non-ionized forms of a compound at a specific pH, making it a more physiologically relevant parameter for ionizable drugs.[1]
Quantitative Comparison of Adamantane Derivatives
The following table summarizes the experimentally determined lipophilicity values (logP and logD) for a selection of adamantane derivatives. A higher logP or logD value indicates greater lipophilicity.
| Adamantane Derivative | Structure | Experimental logP | Experimental logD (pH 7.4) | Therapeutic Use |
| Amantadine | 1-aminoadamantane | 2.44[2] | Not readily available | Antiviral, Antiparkinsonian[2] |
| Rimantadine | 1-(1-aminoethyl)adamantane | 3.6 | Not readily available | Antiviral[1] |
| Memantine | 1-amino-3,5-dimethyladamantane | 3.28[1] | Not readily available | Alzheimer's disease[1] |
| Adapalene | 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid | 8.0[1] | Not readily available | Acne treatment[1] |
| Adamantane-1-carboxylic acid | Adamantane with a carboxylic acid group at position 1 | 2.60 | Not readily available | Not applicable (intermediate) |
| 1-Adamantanol | Adamantane with a hydroxyl group at position 1 | 2.14 | 2.14 | Not applicable (intermediate) |
| 2-Adamantanone | Adamantane with a ketone group at position 2 | 1.8 | 1.8 | Not applicable (intermediate) |
| Vildagliptin | (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile | 0.9 (Calculated)[1] | Not readily available | Antidiabetic[1] |
Experimental Protocols for Lipophilicity Determination
Accurate determination of logP and logD values is crucial in the drug discovery process. The two most widely accepted experimental methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Shake-Flask Method
The shake-flask method is the traditional and often considered the "gold standard" for its direct measurement of the partition coefficient.
Principle: A known quantity of the adamantane derivative is dissolved in a biphasic system of n-octanol (representing the lipid phase) and an aqueous buffer (typically pH 7.4 for logD determination). The mixture is agitated until the compound has partitioned between the two phases and equilibrium is reached. The concentration of the compound in each phase is then determined analytically, and the logP or logD is calculated from the ratio of these concentrations.
Detailed Protocol:
-
Preparation of Phases: Prepare a phosphate buffer solution at the desired pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.
-
Sample Preparation: Accurately weigh a small amount of the adamantane derivative and dissolve it in the pre-saturated n-octanol or aqueous buffer.
-
Partitioning: Combine a known volume of the sample solution with a known volume of the other pre-saturated phase in a vial.
-
Equilibration: Shake the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous phases.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the adamantane derivative using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the logP or logD using the following formula: logP (or logD) = log ( [Concentration in octanol] / [Concentration in aqueous phase] )
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method is a faster, more automated alternative to the shake-flask method, particularly suitable for high-throughput screening.
Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (e.g., C18) and its lipophilicity. A series of standard compounds with known logP values are analyzed to generate a calibration curve. The retention time of the test compound is then measured under the same chromatographic conditions, and its logP is determined by interpolation from this curve.
Detailed Protocol:
-
System Preparation: Use a C18 reversed-phase HPLC column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare solutions of at least five standard compounds with well-established logP values that span the expected range of the adamantane derivative.
-
Standard Analysis: Inject each standard compound and record its retention time (t_R). Calculate the retention factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Calibration Curve: Plot the log(k') values of the standards against their known logP values and perform a linear regression to obtain the calibration curve equation.
-
Sample Analysis: Inject the adamantane derivative under the identical chromatographic conditions and determine its retention time and calculate its log(k') value.
-
logP Determination: Interpolate the logP of the adamantane derivative from the calibration curve using its measured log(k') value.
Visualizing Experimental Workflows and Biological Relevance
To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow for the experimental determination of logP/logD.
The lipophilicity of adamantane derivatives is a key factor in their ability to cross the blood-brain barrier and interact with central nervous system targets, such as the N-methyl-D-aspartate (NMDA) receptor.
Caption: Role of lipophilicity in CNS drug delivery and action.
References
Validating the Purity of Synthesized 1-Adamantanecarboxylic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) like 1-adamantanecarboxylic acid is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of common methods used to validate the purity of this compound, complete with experimental data and detailed protocols.
This compound is a key building block in the synthesis of various pharmaceutical compounds, making the verification of its purity paramount to ensure the safety and efficacy of the final drug product.[1][2] The synthesis of this compound, often achieved through methods like the Koch-Haaf reaction, can result in impurities that must be identified and quantified.[1] This guide explores various analytical techniques and purification methods to achieve and confirm high purity.
Comparison of Purity Validation Methods
The purity of this compound can be assessed using a combination of chromatographic, spectroscopic, and thermal analysis techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
| Analytical Technique | Information Provided | Typical Purity Levels Achieved | Key Advantages & Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of the main compound and detection of non-volatile impurities. | >99%[3] | Advantages: High precision and versatility for separating complex mixtures.[4] Disadvantages: Requires reference standards for impurity identification. |
| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. | >99% | Advantages: Excellent for detecting volatile components.[4] Disadvantages: Not suitable for non-volatile impurities; may require derivatization. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of trace impurities. | N/A (provides structural information) | Advantages: High sensitivity and specificity for molecular characterization.[4] Disadvantages: Typically used in conjunction with a separation technique (e.g., LC-MS, GC-MS). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton- and carbon-containing impurities. | >98% | Advantages: Provides detailed molecular information with minimal sample preparation.[4] Disadvantages: Lower sensitivity compared to chromatographic methods for trace impurities. |
| Melting Point Analysis | Indication of purity based on the melting temperature range. | Sharp melting point range (e.g., 173-176.5°C) indicates high purity.[5] | Advantages: Simple and rapid preliminary assessment of purity. Disadvantages: Non-specific; impurities can depress and broaden the melting range. |
| Infrared (IR) Spectroscopy | Confirmation of functional groups present in the molecule. | N/A (provides structural information) | Advantages: Fast and non-destructive. Disadvantages: Provides limited information on the quantity of impurities. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity validation. Below are representative protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and identify any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
UV detection wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main compound in the sample to the total peak area of all components.
Melting Point Analysis
Objective: To perform a rapid, preliminary assessment of the purity of synthesized this compound.
Instrumentation:
-
Melting point apparatus
Procedure:
-
Sample Preparation: Finely powder a small amount of the dried, synthesized this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. A narrow melting range (e.g., 1-2°C) close to the literature value (173–176.5°C) suggests high purity.[5]
Purification of this compound
Achieving high purity often requires one or more purification steps after the initial synthesis.
Recrystallization
A common and effective method for purifying solid compounds.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of methanol and water).[5]
-
Allow the solution to cool slowly and undisturbed. Crystals of the pure compound will form.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
Esterification followed by Hydrolysis
This two-step method can be used as an alternative purification procedure.[5]
-
Esterification: The crude acid is converted to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid. The resulting ester is then isolated.[5]
-
Hydrolysis: The purified methyl ester is hydrolyzed back to the carboxylic acid using a base (e.g., potassium hydroxide), followed by acidification.[5] This process can yield this compound with a high degree of purity.
Visualization of the Validation Workflow
The following diagram illustrates the general workflow for validating the purity of a synthesized chemical compound like this compound.
Caption: Workflow for Purity Validation of this compound.
By employing a combination of these purification and validation techniques, researchers can confidently ascertain the purity of synthesized this compound, ensuring its suitability for downstream applications in drug development and other scientific endeavors.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Separation and purification of 1-Adamantanecarboxylic acid_Chemicalbook [chemicalbook.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Adamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of 1-adamantanecarboxylic acid. These values are extrapolated from validation studies of analogous compounds and represent expected performance metrics.[1]
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range |
| Sample Throughput | Lower | Higher |
| Derivatization | Typically Required | Not usually required |
| Selectivity | High | Very High |
| Matrix Effects | Less prone | More prone to ion suppression/enhancement |
Experimental Workflows and Logical Relationships
A crucial aspect of analytical method validation is ensuring consistency and reliability, especially when methods are transferred between laboratories or when different techniques are used to measure the same analyte. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Experimental Protocols
The following are detailed experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are based on established methods for similar analytes.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. Silylation is a common derivatization technique for carboxylic acids.[3]
a. Sample Preparation and Derivatization
-
Extraction: To 100 µL of the sample matrix (e.g., plasma, urine), add an internal standard (e.g., a stable isotope-labeled this compound). Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or methyl tert-butyl ether.
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine or acetonitrile. Cap the vial and heat at 70°C for 30 minutes.
-
Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, often without the need for derivatization.[1][4]
a. Sample Preparation
-
Protein Precipitation: To 50 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled analog).[5]
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial or 96-well plate for injection.
b. LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS is generally preferred for its higher sensitivity and throughput, especially in bioanalytical applications, as it often does not require a derivatization step.[1] However, GC-MS can be a robust and reliable alternative, particularly when matrix effects are a concern in LC-MS/MS. For any chosen method, a thorough validation according to regulatory guidelines is essential to ensure the reliability of the analytical data. When different methods are used across studies or laboratories, cross-validation should be performed to demonstrate the comparability of the results.
References
A Comparative Guide to the Efficacy of Antiviral Drugs Derived from 1-Adamantanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of drugs derived from 1-adamantanecarboxylic acid, a cornerstone in the development of anti-influenza therapeutics. We present a synthesis of experimental data, detailed methodologies for key assays, and visualizations of critical pathways to facilitate informed research and development decisions. The primary focus is on the inhibition of influenza A virus, the main target of this class of antivirals.
Executive Summary
Derivatives of this compound, most notably amantadine and rimantadine, have historically been significant in the management of influenza A. Their mechanism of action involves the blockade of the M2 proton ion channel, a crucial component in the viral replication cycle. However, the emergence of widespread resistance has spurred the development of novel adamantane derivatives with improved efficacy, particularly against resistant strains. This guide evaluates the performance of both classical and next-generation adamantane-based antivirals.
Data Presentation: Comparative Antiviral Efficacy
The following tables summarize the in vitro efficacy of various adamantane derivatives against different strains of influenza A virus. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of the drug required to inhibit 50% of viral replication.
Table 1: Antiviral Activity against Wild-Type Influenza A Virus
| Compound/Analogue | Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) |
| Amantadine | A/H1N1 | Plaque Reduction | MDCK | ~0.3 |
| Amantadine | A/H3N2 | Plaque Reduction | MDCK | ~0.5-5.0[1][2] |
| Rimantadine | A/H1N1 | Plaque Reduction | MDCK | ~0.2 |
| Rimantadine | A/H3N2 | Plaque Reduction | MDCK | ~0.4-2.0[1][2] |
| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | CPE Inhibition | MDCK | 0.11[2] |
Table 2: Antiviral Activity against Amantadine/Rimantadine-Resistant Influenza A Virus (S31N mutation)
| Compound/Analogue | Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) |
| Amantadine | A/H1N1 (S31N mutant) | - | - | >100[2] |
| Rimantadine | A/H1N1 (S31N mutant) | - | - | >55[2] |
| Enol ester (R)-10 | A/California/7/2009 (H1N1)pdm09 | CPE Inhibition | MDCK | 8.1[1] |
| Enol ester (S)-10 | A/California/7/2009 (H1N1)pdm09 | CPE Inhibition | MDCK | 13.7 |
| 2-ethyl-2-aminoadamantane | A/Calif/07/2009 (H1N1) | - | MDCK | <24 |
Table 3: Cytotoxicity of Adamantane Derivatives
| Compound | 50% Cytotoxic Concentration (CC50) in MDCK cells (µg/mL) | Highest Non-toxic Concentration (HNC) (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| Amantadine | > 100 | 50 | > 8 |
| Rimantadine | > 100 | 50 | > 10 |
| Glycyl-rimantadine (4b) | > 100 | 50 | > 13.3 |
| Leucyl-rimantadine (4d) | > 100 | 50 | > 6.7 |
| Tyrosyl-rimantadine (4j) | > 100 | 50 | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of adamantane analogues are provided below.
Plaque Reduction Assay
This assay is a standard method to determine the titer of infectious virus and to assess the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
a. Cell Seeding:
-
Seed Madin-Darby Canine Kidney (MDCK) cells into 6-well or 12-well plates at a density that will form a confluent monolayer overnight.[3]
-
Incubate at 37°C in a 5% CO2 incubator.
b. Virus Infection:
-
The next day, wash the confluent cell monolayer with sterile phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for virus adsorption, gently rocking the plates every 15 minutes.[4]
c. Compound Treatment and Overlay:
-
During virus adsorption, prepare a semi-solid overlay medium. This can be made with agarose or Avicel.[4][5]
-
For an agarose overlay, mix equal volumes of 2x Dulbecco's Modified Eagle Medium (DMEM) and 1.8% melted agarose. For an Avicel overlay, a final concentration of 1.2% Avicel in 2x DMEM is common.
-
Add the desired concentrations of the test compound to the overlay medium.
-
After the 1-hour incubation, aspirate the virus inoculum and add the overlay medium containing the test compound to each well.[3]
d. Incubation and Staining:
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with a solution such as 4% formaldehyde.
-
Remove the overlay and stain the cell monolayer with a crystal violet solution.[4]
e. Data Analysis:
-
Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.[3]
-
The percentage of plaque reduction is calculated relative to the virus control (no compound).
-
The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.[4]
MTT Assay for Cell Viability (Cytotoxicity)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the antiviral compounds.
a. Cell Seeding:
-
Seed MDCK cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well.[3]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
b. Compound Treatment:
-
Prepare serial dilutions of the adamantane derivatives in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.
-
Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
c. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[6]
d. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]
e. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
This assay quantifies the amount of viral RNA in a sample, providing a sensitive measure of viral replication.
a. Sample Collection and RNA Extraction:
-
After treating infected cells with the antiviral compounds for a specified period, collect the cell culture supernatant or the cells themselves.
-
Extract total RNA from the samples using a commercial viral RNA extraction kit according to the manufacturer's protocol.
b. qRT-PCR Reaction:
-
Prepare a master mix containing a one-step RT-PCR reagent, forward and reverse primers, and a probe specific for a conserved region of the influenza virus genome (e.g., the M gene).
-
Add the extracted RNA template to the master mix.
c. Thermal Cycling:
-
Perform the qRT-PCR on a real-time PCR instrument with the following general cycling conditions:
-
Reverse Transcription: 50-55°C for 10-30 minutes.
-
Initial Denaturation: 95°C for 2-5 minutes.
-
PCR Cycles (40-45 cycles):
-
Denaturation: 95°C for 10-15 seconds.
-
Annealing/Extension: 55-60°C for 30-60 seconds.
-
-
d. Data Analysis:
-
The instrument measures the fluorescence emitted during each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.
-
A standard curve can be generated using known quantities of viral RNA to allow for absolute quantification of the viral load in the samples.
-
The reduction in viral RNA levels in the treated samples compared to the untreated control is used to determine the antiviral efficacy.
Mandatory Visualization
The following diagrams illustrate key concepts related to the evaluation of adamantane-derived antiviral drugs.
Caption: Mechanism of action of adamantane derivatives against Influenza A virus.
Caption: Experimental workflow for evaluating adamantane antiviral efficacy.
References
A Comparative Guide to 1-Adamantanecarboxylic Acid Derivatives: In Vitro and In Vivo Evaluations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-adamantanecarboxylic acid derivatives, summarizing their performance in various therapeutic areas based on available experimental data. The unique lipophilic and rigid structure of the adamantane cage is leveraged to enhance the pharmacological properties of various compounds, leading to promising antiviral, anticancer, and antidiabetic activities.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways, such as the Nur77 pathway, leading to apoptosis in cancer cells.
In Vitro Anticancer Activity
A series of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives have been evaluated for their anti-proliferative activity against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 7n | H460 (Lung) | <20 | [1] |
| HepG2 (Liver) | >20 | [1] | |
| MCF-7 (Breast) | >20 | [1] | |
| 7s | H460 (Lung) | <20 | [1] |
| HepG2 (Liver) | >20 | [1] | |
| MCF-7 (Breast) | >20 | [1] | |
| 7w | H460 (Lung) | <20 | [1] |
| HepG2 (Liver) | >20 | [1] | |
| MCF-7 (Breast) | >20 | [1] |
Note: Detailed IC50 values below 20 µM were not specified in the source material.
In Vivo Anticancer Efficacy
While specific in vivo pharmacokinetic data for these anticancer derivatives is limited in the reviewed literature, some studies have demonstrated their efficacy in animal models. For instance, adamantane-linked isothiourea derivatives have been shown to suppress the growth of experimental hepatocellular carcinoma in rats. At a dose of 10 mg/kg/day, compounds 5 and 6 significantly reduced serum levels of ALT, AST, ALP, and α-fetoprotein, indicating a reduction in liver damage and tumor progression.
Signaling Pathway: Nur77-Mediated Apoptosis
Several active this compound derivatives exert their anticancer effects by modulating the orphan nuclear receptor Nur77. These compounds can induce the expression of Nur77 and promote its translocation from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein, which in turn triggers the caspase cascade and leads to apoptosis.
Caption: Nur77-mediated apoptotic pathway induced by this compound derivatives.
Antiviral Activity
Adamantane derivatives have a long history as antiviral agents, particularly against the influenza A virus. More recent research has explored their efficacy against other viruses, including SARS-CoV-2.
In Vitro Antiviral Activity
The antiviral activity of these derivatives is often assessed by their ability to inhibit viral replication in cell culture, with the 50% inhibitory concentration (IC50) being a key metric.
Table 2: In Vitro Antiviral Activity of Adamantane Derivatives
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| Amantadine | SARS-CoV-2 | ACE2-A549 | 120-130 | |
| Rimantadine | SARS-CoV-2 | ACE2-A549 | 30-40 | |
| Tromantadine | SARS-CoV-2 | ACE2-A549 | 60-100 |
In Vivo Antiviral Efficacy
In vivo studies have demonstrated the potential of this compound derivatives in animal models of viral infections. For instance, adamantane derivatives with histidine, serine, and lipoic acid were found to inhibit a rimantadine-resistant strain of influenza A (H1N1) pdm09 in a mouse model of viral pneumonia. This treatment resulted in a 1.6-fold increase in the lifespan of the infected mice compared to the control group[2].
Experimental Workflow: In Vivo Antiviral Study
Caption: General workflow for in vivo evaluation of antiviral efficacy.
Antidiabetic Activity
Certain this compound derivatives have emerged as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. This makes them promising candidates for the treatment of obesity and type 2 diabetes.
In Vitro DGAT1 Inhibitory Activity
Table 3: In Vitro DGAT1 Inhibitory Activity of this compound Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 43c | Human DGAT1 | 5 | [3] |
| Mouse DGAT1 | 5 | [3] |
In Vivo Antidiabetic and Anti-obesity Efficacy
Compound 43c demonstrated significant efficacy in in vivo models. It reduced plasma triglyceride levels in both rodents and zebrafish. In a diet-induced obesity (DIO) mouse model, it led to a reduction in body weight gain and a lowering of the glucose area under the curve (AUC)[3].
Signaling Pathway: DGAT1 Inhibition
DGAT1 catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. By inhibiting this enzyme, this compound derivatives can reduce the production and storage of triglycerides, leading to improved lipid profiles and insulin sensitivity.
References
Benchmarking 1-Adamantanecarboxylic Acid in Materials Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigid, thermally stable, and lipophilic nature of the adamantane cage makes 1-adamantanecarboxylic acid a compelling building block in the design of advanced materials. Its incorporation into polymers, metal-organic frameworks (MOFs), and nanoparticle formulations can significantly enhance their physical and chemical properties. This guide provides an objective comparison of the performance of this compound against other alternatives in key materials applications, supported by experimental data and detailed protocols.
Enhancing Polymer Properties: Thermal and Mechanical Stability
The introduction of the bulky, three-dimensional adamantane moiety into polymer backbones disrupts chain packing, which can lead to increased thermal stability, higher glass transition temperatures (Tg), and improved mechanical properties.[1]
Comparative Performance of Adamantane-Containing Polymers
The following table summarizes the thermal and mechanical properties of polymers incorporating adamantane derivatives compared to conventional polymers.
| Polymer System | Additive/Monomer | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) |
| Polyurethanes | 1,3-Adamantanediol | > 44 | > 370 | 40 - 60 | ~240[2] |
| Polyamide | N/A (No Adamantane) | - | - | 137 | 350 (10% loss)[3] |
| Poly(methyl methacrylate) (PMMA) | pristine | - | - | 109.1 | -[4] |
| Poly(1-adamantyl acrylate) (PAdA) | 1-Adamantyl Acrylate | - | - | 133 | 376[5] |
| Adamantane-based Dicyanate Esters | Adamantane derivative | - | - | - | ~480[6] |
Experimental Protocols
Synthesis of Adamantane-Containing Polyamides:
A common method for synthesizing polyamides is the phosphorylation polycondensation reaction. In a typical procedure, a flask is charged with N-methyl-2-pyrrolidone (NMP), a dicarboxylic acid, lithium chloride, and pyridine under a nitrogen atmosphere. The mixture is stirred until all solids dissolve. Subsequently, a diamine (which can contain the adamantane moiety) and triphenyl phosphite (TPP) are added, and the solution is heated to approximately 105°C for several hours. The resulting polymer is then precipitated in a non-solvent like ethanol, washed, and dried.[6]
Thermal Analysis (TGA and DSC):
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate the thermal stability and transitions of polymers.
-
TGA Protocol (General - based on ASTM E1131): A small sample (5-10 mg) is placed in a TGA pan and heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen). The weight loss of the sample is recorded as a function of temperature. Key parameters include the onset decomposition temperature and the temperature at 5% or 10% weight loss.[6][7]
-
DSC Protocol: A small sample is heated at a controlled rate to observe thermal transitions such as the glass transition temperature (Tg). The midpoint of the transition in the heat flow curve is typically reported as the Tg.[8]
Mechanical Testing:
Tensile properties of polymers are determined using a universal testing machine according to standards like ASTM D638. Dog-bone shaped specimens are subjected to a controlled tensile force until failure, and the stress and strain are recorded to determine tensile strength and elongation at break.[4]
Logical Workflow for Polymer Characterization
Caption: Workflow for synthesis and characterization of adamantane-polymers.
Metal-Organic Frameworks (MOFs): The Role of the Linker
The rigid and well-defined structure of this compound makes it a suitable organic linker for the construction of robust Metal-Organic Frameworks (MOFs). The choice of linker is critical as it dictates the porosity, stability, and ultimately the performance of the MOF in applications such as gas storage and catalysis.[2]
Comparative Performance of MOF Linkers
| MOF Family | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g at 273 K) |
| UiO-66 | 1,4-benzenedicarboxylic acid (BDC) | -H | ~1100 - 1500 | ~2.5[9] |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35[9] |
| UiO-66 (Adamantane) | This compound | - | Expected to be high | Expected to be significant |
Note: Values for the adamantane-based MOF are hypothetical and based on the structural properties of the linker.
Experimental Protocols
MOF Synthesis (Solvothermal Method):
A mixture of a metal salt (e.g., Zirconium(IV) chloride) and the organic linker (e.g., this compound or terephthalic acid) is dissolved in a solvent, typically N,N-dimethylformamide (DMF). The molar ratio of metal to linker is crucial, often 1:1. The solution is sealed in a Teflon-lined autoclave and heated (e.g., 120°C) for a specific duration (e.g., 24 hours). After cooling, the crystalline product is collected by filtration, washed with DMF and ethanol, and dried under vacuum.[9]
Brunauer-Emmett-Teller (BET) Surface Area Analysis:
The BET method is the standard for determining the surface area of porous materials. The analysis involves measuring the adsorption of an inert gas (typically nitrogen) at cryogenic temperatures over a range of relative pressures. The amount of gas adsorbed at a monolayer coverage is used to calculate the specific surface area.[10][11]
MOF Synthesis and Characterization Pathway
Caption: Pathway for the synthesis and analysis of adamantane-based MOFs.
Nanoparticle Stabilization: Controlling Size and Stability
This compound can be employed as a capping agent or stabilizer in the synthesis of nanoparticles.[12] The bulky adamantane group can provide steric hindrance, preventing agglomeration and controlling the growth of the nanoparticles. Oleic acid is another commonly used stabilizer, particularly for metallic nanoparticles.[5]
Comparative Performance of Nanoparticle Stabilizers
While direct comparative studies are scarce, the choice of stabilizer significantly impacts the final nanoparticle size and stability. Oleic acid, with its long alkyl chain, is effective at stabilizing nanoparticles in nonpolar solvents.[13] this compound, with its rigid and bulky headgroup, could offer a different mode of stabilization, potentially leading to different particle morphologies and stabilities, especially in polar solvents where the carboxylic acid group can interact with the solvent.
| Nanoparticle System | Stabilizer | Average Particle Size (nm) | Stability |
| FePt Nanoparticles | Oleic Acid | 3 - 5 | Stable in nonpolar solvents[14] |
| Generic Nanoparticles | This compound | Dependent on synthesis conditions | Expected to provide good steric stabilization |
Note: Data for this compound is qualitative due to a lack of specific comparative studies.
Experimental Protocols
Nanoparticle Synthesis with Stabilizers:
A typical synthesis involves the reduction of a metal salt precursor in the presence of the stabilizing agent. For instance, to synthesize silver nanoparticles, a solution of silver nitrate is heated, and a reducing agent (e.g., sodium citrate) along with the stabilizer (e.g., this compound or oleic acid) is added under vigorous stirring. The reaction is monitored by observing the color change of the solution. The nanoparticles are then purified by centrifugation and redispersion.
Dynamic Light Scattering (DLS) for Particle Size Analysis:
DLS is a non-invasive technique used to measure the hydrodynamic size distribution of nanoparticles in a suspension. The sample is illuminated with a laser, and the fluctuations in the scattered light intensity due to the Brownian motion of the particles are analyzed to determine their size.[15][16]
-
Sample Preparation: Samples should be sufficiently dilute and filtered (e.g., through a 0.2 µm filter) to remove any large aggregates. The dispersant should be a solvent in which the nanoparticles are stable.[17][18]
-
Measurement: The prepared sample is placed in a cuvette inside the DLS instrument. The software records and analyzes the correlation function of the scattered light to provide the size distribution.[17]
Transmission Electron Microscopy (TEM) for Morphology and Size:
TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology. A dilute suspension of the nanoparticles is drop-casted onto a TEM grid and allowed to dry before imaging.[19][20][21]
Nanoparticle Synthesis and Analysis Workflow
Caption: Workflow for stabilized nanoparticle synthesis and characterization.
Conclusion
This compound presents a versatile and high-performance building block for a range of materials applications. Its rigid and bulky structure imparts significant enhancements in the thermal and mechanical properties of polymers. In the realm of MOFs, it offers the potential to create frameworks with unique topologies and high porosity. As a nanoparticle stabilizer, it provides an alternative to traditional long-chain fatty acids, with the potential for distinct stabilization mechanisms. While further direct comparative studies are needed to fully quantify its advantages against all alternatives, the existing data strongly supports its role as a valuable component in the design of next-generation materials. The experimental protocols outlined in this guide provide a foundation for researchers to conduct their own comparative assessments and unlock the full potential of this unique molecule.
References
- 1. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 2. Shape memory materials based on adamantane-containing polyurethanes - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05111A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound 99 828-51-3 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. rivm.nl [rivm.nl]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Precise Analysis of Nanoparticle Size Distribution in TEM Image | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of 1-Adamantanecarboxylic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Adamantanecarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
This compound, while not classified as a hazardous substance under Regulation (EC) No 1272/2008, requires careful handling and disposal to minimize any potential environmental impact.[1] Adherence to proper disposal protocols is a critical aspect of laboratory safety and responsible chemical management.
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed waste disposal company.[2][3] This ensures that the compound is managed in an environmentally responsible manner.
Step-by-Step Disposal Guide:
-
Consult Local Regulations: Before initiating any disposal procedures, consult with your institution's Environmental Health and Safety (EHS) department and local waste disposal authorities.[1] Regulations regarding chemical waste can vary by region.
-
Container Management:
-
Waste Collection:
-
Professional Disposal:
-
Arrange for collection by a licensed waste disposal contractor.
-
The preferred method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber to ensure complete combustion and neutralization of any harmful byproducts.[4]
-
-
Do Not:
Spill Management
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Contain the spill.
-
For solid material, sweep or shovel the spilled substance into a suitable container for disposal. [4][5] Minimize dust generation during this process.[4]
-
Clean the affected area thoroughly.
-
Dispose of the collected spill waste and any contaminated cleaning materials as outlined in the disposal procedures above.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key identifiers for this compound.
| Parameter | Value |
| CAS Number | 828-51-3 |
| EC Number | 212-584-6 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 1-Adamantanecarboxylic Acid
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of 1-Adamantanecarboxylic acid, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation.[1][3][5] Gloves must be inspected before use and disposed of properly after handling.[3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect against dust particles and splashes, preventing serious eye irritation.[1][5] |
| Respiratory Protection | NIOSH-approved N95 or equivalent dust mask | To be used in case of inadequate ventilation or when handling large quantities to prevent respiratory tract irritation from dust.[3] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial. The following step-by-step guide outlines the procedures for receiving, storing, using, and disposing of this chemical.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2][5]
-
Keep the container tightly closed when not in use.[1][2][3][5]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust.[3]
-
Ensure that emergency eye wash stations and safety showers are readily accessible.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][3][4]
3. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.[1]
-
Wearing appropriate PPE, carefully sweep or shovel the spilled solid into a suitable container for disposal.[1]
-
Avoid generating dust during cleanup.[1]
4. Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][4]
-
Waste should be placed in a clearly labeled, sealed container.
-
Disposal should be carried out by a licensed waste disposal company, often through incineration.[1]
Workflow for Safe Handling
Caption: This diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal, including emergency spill response.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
